molecular formula C8H12N2O2 B13791902 sec-Butyl 1H-imidazole-4-carboxylate

sec-Butyl 1H-imidazole-4-carboxylate

Cat. No.: B13791902
M. Wt: 168.19 g/mol
InChI Key: MJUCGFJGBBHBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sec-Butyl 1H-imidazole-4-carboxylate is a heterocyclic organic compound belonging to the imidazole carboxylate ester family, which serves as a versatile and valuable synthetic intermediate in medicinal chemistry research . The core imidazole scaffold is an electron-rich aromatic system known for its ability to form various noncovalent interactions, making it a privileged structure in the design of biologically active molecules . While the specific mechanism of action for this compound is dependent on its ultimate synthetic application, its primary research value lies in its role as a chemical building block. The sec-butyl ester group and the reactive imidazole ring provide handles for further chemical modification, allowing researchers to synthesize a diverse array of more complex targets . This makes it particularly useful for constructing potential pharmacologically active compounds. Imidazole-4-carboxylate derivatives are frequently explored in drug discovery for their wide range of potential therapeutic applications, which can include areas such as anticancer, antibacterial, and antihypertensive research . The synthesis of related imidazole-4-carboxylates has been achieved through efficient one-pot multicomponent procedures, highlighting the accessibility of this chemical class for library generation . sec-Butyl 1H-imidazole-4-carboxylate is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory precautions, using appropriate personal protective equipment.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butan-2-yl 1H-imidazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

MJUCGFJGBBHBFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CN=CN1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemical synthesis of sec-butyl 1H-imidazole-4-carboxylate , a structural motif relevant to the development of etomidate analogs and imidazole-based pharmacological agents.[1][2][3] Unlike simple methyl or ethyl esters, the introduction of a sec-butyl group introduces steric constraints and potential elimination pathways that necessitate precise reaction control.[2][3] This document outlines a scalable, high-yield Thionyl Chloride-Mediated Esterification pathway, supported by mechanistic insights, safety protocols, and characterization data.[2][3]

Introduction & Retrosynthetic Analysis[3]

The target molecule, sec-butyl 1H-imidazole-4-carboxylate , consists of an imidazole heterocycle substituted at the C4 position with a secondary butyl ester.[1][2][3]

Structural Considerations
  • Tautomerism: The 1H-imidazole ring exists in rapid tautomeric equilibrium between the N1 and N3 positions.[1][2] Consequently, the 4-carboxylate and 5-carboxylate forms are chemically equivalent in solution until the nitrogen is substituted.[1][2]

  • Lipophilicity: The sec-butyl group significantly increases

    
     compared to methyl esters, enhancing blood-brain barrier (BBB) permeability—a critical feature for central nervous system (CNS) active agents like etomidate.[2][3]
    
Retrosynthesis

The most logical disconnection is at the ester linkage (


 bond).[2][3]
  • Disconnection: Ester hydrolysis yields 1H-imidazole-4-carboxylic acid and sec-butanol .[1][2]

  • Forward Strategy: Direct Fischer esterification is sluggish due to the steric hindrance of the secondary alcohol.[2] Therefore, activation of the carboxylic acid via an acyl chloride intermediate (generated in situ) is the preferred pathway.[3]

Retrosynthesis Target sec-Butyl 1H-imidazole-4-carboxylate Acid 1H-Imidazole-4-carboxylic acid Acid->Target Esterification Alcohol sec-Butanol (2-Butanol) Alcohol->Target Activator Activator (SOCl2) Activator->Target Activation

Figure 1: Retrosynthetic disconnection showing the convergence of the carboxylic acid and secondary alcohol via acid chloride activation.[2][3]

Primary Synthesis Pathway: Thionyl Chloride Activation[1]

This protocol utilizes thionyl chloride (


) to generate the acyl chloride in situ within the alcohol solvent.[2][3][4] This method is superior to standard acid catalysis (

) for secondary alcohols because the byproduct (

) drives the equilibrium forward and the reaction proceeds via a highly reactive intermediate.[2][3]
Reaction Mechanism[1][3][4][5][6]
  • Activation:

    
     reacts with the carboxylic acid to form the acyl chlorosulfite, which collapses to the acyl chloride (
    
    
    
    ), releasing
    
    
    and
    
    
    .[3]
  • Protonation: The imidazole ring is basic (

    
    ).[2][3] The generated 
    
    
    
    immediately protonates the imidazole nitrogen, forming the imidazolium salt.[3] This prevents the imidazole nitrogen from acting as a nucleophile (preventing self-polymerization).[1][2][3]
  • Esterification: The secondary alcohol attacks the activated carbonyl carbon.[1][2]

Mechanism Step1 1. Activation Acid + SOCl2 -> Acyl Chloride + SO2 + HCl Step2 2. Protection Imidazole + HCl -> Imidazolium Salt (Prevents N-acylation) Step1->Step2 Step3 3. Nucleophilic Attack sec-Butanol attacks Acyl Chloride Step2->Step3 Step4 4. Product Formation sec-Butyl Ester Hydrochloride Step3->Step4

Figure 2: Mechanistic cascade ensuring selective O-acylation over N-acylation.

Experimental Protocol

Reagents:

  • 1H-Imidazole-4-carboxylic acid (CAS: 1072-84-0): 5.0 g (44.6 mmol)[1][2]

  • Thionyl Chloride (

    
    ): 10.0 mL (137 mmol, ~3 eq)[2][3]
    
  • sec-Butanol (2-Butanol): 50 mL (Solvent/Reactant)[1][2][3]

  • Anhydrous conditions are critical.[2][3]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

  • Slurry Formation: Add 5.0 g of 1H-imidazole-4-carboxylic acid to 50 mL of anhydrous sec-butanol. The acid will likely not dissolve completely at room temperature.[1][2]

  • Activation (Exothermic): Cool the mixture to 0°C using an ice bath. Add thionyl chloride (10 mL) dropwise via an addition funnel or syringe over 20 minutes.[2][3]

    • Note: Vigorous evolution of

      
       and 
      
      
      
      gas will occur.[2] Ensure good ventilation (fume hood).[2][3][5]
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (~100°C) for 12–16 hours. The suspension should clear as the ester forms and dissolves.[2]

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting acid (very polar) will disappear, and a less polar spot (ester) will appear.[2][3]

  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess sec-butanol and residual

      
      . A gummy residue (the hydrochloride salt) will remain.[2][3]
      
    • Dissolve the residue in minimal cold water (20 mL).[2][3]

    • Slowly neutralize with saturated aqueous

      
       solution until pH ~8.[1][2] The free base ester may precipitate or form an oil.[1][2]
      
    • Extract with Ethyl Acetate (

      
       mL).[2][3]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[2][3]
      
Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 Acid : 3.0

Excess

ensures complete activation and water scavenging.[1][2]
Temperature 0°C (Addition)

100°C (Reflux)
Heating overcomes steric hindrance of sec-butanol.[2][3]
Time 12–16 HoursSecondary alcohols react slower than primary alcohols.[2]
Yield (Typical) 75% – 85%Losses primarily during neutralization/extraction.[2][3]
Appearance Off-white solid or viscous oilDepends on purity and crystal habit.[1][2]

Purification & Characterization

Purification Strategy

If the crude product is impure (e.g., contains unreacted acid or degradation products), purification via Flash Column Chromatography is required.[3]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (98:2

    
     90:10).[2][3]
    
  • Detection: UV at 254 nm (Imidazole ring absorption).[2][3]

Analytical Validation
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.6–7.8 (s, 1H, C2-H), 
      
      
      
      7.3–7.5 (s, 1H, C5-H).[2][3]
    • 
       5.1 (m, 1H, 
      
      
      
      ) – Characteristic multiplet for sec-butyl methine.[2][3]
    • 
       1.6–1.7 (m, 2H, 
      
      
      
      ).[2][3]
    • 
       1.3 (d, 3H, 
      
      
      
      ).[2][3]
    • 
       0.9 (t, 3H, terminal 
      
      
      
      ).[2][3]
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 168.09.[2][3]
      
    • Observed

      
      : 169.1.[2][3]
      

Safety & Scale-Up Considerations

Hazard Management
  • Thionyl Chloride: Highly corrosive and reacts violently with water to release toxic gases (

    
    ).[2][3] Must be quenched carefully.
    
  • Pressurization: The generation of gas requires an open system (via drying tube) or a scrubber.[2][3] Do not seal the vessel.

Scale-Up (Kilogram Scale)

For larger batches, the exotherm during


 addition is the critical process safety parameter.
  • Modification: Use a jacketed reactor with active cooling.

  • Alternative Reagent: For >10 kg, consider using Carbonyl Diimidazole (CDI) to activate the acid, avoiding corrosive halide generation, though costs are higher.[3]

References

  • General Synthesis of Imidazole-4-carboxylates

    • Preti, L., et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization."[1][2][3][6] Beilstein Journal of Organic Chemistry, 2011.[2][3] Link

  • Thionyl Chloride Mediated Esterification Mechanism

    • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids."[2][3][7] Organic Letters, 2010.[2][3][7] Link[2][3]

  • Properties of Imidazole Carboxylic Acids

    • BenchChem. "2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Technical Guide."[1][2] Link[2][3]

  • Esterification of Hindered Alcohols

    • Jain, N. F., & Masse, C. E.[3] "Synthesis of Esters from Carboxylic Acids and Alcohols." Science of Synthesis, Thieme.[2][3] Link

Sources

sec-Butyl 1H-imidazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and application of sec-Butyl 1H-imidazole-4-carboxylate , a critical heterocyclic building block.

A Strategic Intermediate for Regioselective Heterocyclic Synthesis

Executive Summary

sec-Butyl 1H-imidazole-4-carboxylate (CAS: 952732-56-8) is a functionalized imidazole derivative serving as a pivotal scaffold in medicinal chemistry.[1] Distinguished by the steric bulk of the sec-butyl ester group, this compound offers unique modulation of lipophilicity (LogP) and metabolic stability compared to its methyl or ethyl analogs. It is of particular significance in the development of etomidate analogs (sedative-hypnotics) and imidazole-based enzyme inhibitors.

This guide analyzes the compound's physicochemical profile, addresses the critical challenge of regioselective N-alkylation , and provides validated protocols for its synthesis and functionalization.

Physicochemical Profile & Identity

The compound exists as a tautomeric pair in solution, though it is formally designated as the 4-carboxylate. The sec-butyl moiety introduces a chiral center adjacent to the ester oxygen, creating enantiomeric possibilities (


/

) if prepared from racemic 2-butanol, or distinct stereoisomers if chiral alcohol is used.
PropertyData / Descriptor
IUPAC Name sec-Butyl 1H-imidazole-4-carboxylate
CAS Number 952732-56-8
Molecular Formula C

H

N

O

Molecular Weight 168.19 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/enantiopurity)
Predicted LogP ~1.6 – 1.9 (More lipophilic than ethyl ester LogP ~0.9)
pKa (Imidazole NH) ~13.8 (Acidic); Conjugate acid pKa ~6.0
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (N, O, O)
Structural Tautomerism

In its unsubstituted form, the hydrogen atom oscillates between N1 and N3. However, the electron-withdrawing nature of the carboxylate group at position 4(5) significantly influences the tautomeric equilibrium, generally favoring the 1H-imidazole-4-carboxylate tautomer (H on N1, ester at C4) in solid state due to hydrogen bonding networks.

Synthetic Methodologies

Synthesis is typically achieved via acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid (CAS: 1072-84-0). Due to the steric hindrance of the secondary alcohol (sec-butanol), standard Fisher esterification protocols require optimization to drive conversion.

Validated Synthetic Pathways
Method A: Thionyl Chloride Mediated Esterification (Standard)

This method generates the acyl chloride intermediate in situ, overcoming the lower nucleophilicity of sec-butanol.

  • Activation: Reaction of 1H-imidazole-4-carboxylic acid with SOCl

    
     (reflux) to form the acid chloride hydrochloride.
    
  • Esterification: Addition of excess sec-butanol.

  • Workup: Neutralization with NaHCO

    
     to liberate the free base.
    
Method B: CDI-Mediated Coupling (Mild Conditions)

For enantiopure sec-butanol, mild conditions are preferred to prevent racemization.

  • Reagent: 1,1'-Carbonyldiimidazole (CDI).

  • Mechanism: Formation of reactive imidazolide intermediate, followed by nucleophilic attack by sec-butanol.

DOT Diagram: Synthesis & Tautomerism

The following diagram illustrates the synthetic flow and the tautomeric equilibrium central to the compound's reactivity.

SynthesisPathways cluster_taut Tautomeric Equilibrium Acid 1H-Imidazole-4-carboxylic Acid (CAS: 1072-84-0) SOCl2 Activation (SOCl2 / Reflux) Acid->SOCl2 Inter Acyl Chloride Intermediate SOCl2->Inter - SO2, - HCl Product sec-Butyl 1H-imidazole-4-carboxylate (Tautomeric Mixture) Inter->Product + sec-BuOH SecBuOH sec-Butanol (Nucleophile) SecBuOH->Product Reagent Taut4 4-Ester Tautomer (H on N1) Taut5 5-Ester Tautomer (H on N3) Taut4->Taut5 Fast Exchange

Caption: Synthesis via acid chloride activation and subsequent tautomeric equilibrium of the imidazole core.

Critical Reactivity: Regioselective N-Alkylation[3]

The most challenging aspect of utilizing sec-butyl 1H-imidazole-4-carboxylate is controlling N-alkylation . When reacting with an electrophile (R-X), two regioisomers are possible:

  • 1,4-Isomer: Alkylation at N1 (remote from ester).

  • 1,5-Isomer: Alkylation at N3 (adjacent to ester).

Mechanistic Insight[4]
  • Electronic Effect: The ester group is Electron-Withdrawing (EWG). It inductively deactivates the adjacent nitrogen (N3). Consequently, the remote nitrogen (N1) is generally more nucleophilic.

  • Steric Effect: The bulky sec-butyl group at C4 sterically shields N3, further discouraging attack at this position.

  • Outcome: Direct alkylation typically favors the 1,4-isomer (often >90:10 ratio).

Implication for Drug Design:

  • If your target is an Etomidate analog (which is a 1,5-isomer ), direct alkylation of this scaffold will likely yield the wrong regioisomer.

  • Solution for 1,5-isomers: Use a directing group (e.g., Trityl) or synthesize the ring de novo with the substituent already in place (e.g., using isocyanides).

DOT Diagram: Regioselectivity Pathways

AlkylationRegio cluster_N1 Path A: N1 Attack (Major) cluster_N3 Path B: N3 Attack (Minor) Start sec-Butyl 1H-imidazole-4-carboxylate (Anion Intermediate) RX Alkyl Halide (R-X) Base (K2CO3/Cs2CO3) Start->RX Prod14 1,4-Isomer (Ester at C4) MAJOR PRODUCT RX->Prod14 Kinetic/Thermodynamic Preference Prod15 1,5-Isomer (Ester at C5) MINOR PRODUCT RX->Prod15 Sterically Hindered Desc14 Favored by: 1. Sterics (Remote from sec-Bu) 2. Electronics (N1 less deactivated) Prod14->Desc14 Desc15 Required for Etomidate Analogs Difficult via direct alkylation Prod15->Desc15

Caption: Regiochemical divergence in N-alkylation. Steric and electronic factors heavily favor the 1,4-substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of sec-Butyl 1H-imidazole-4-carboxylate

Target: Gram-scale synthesis from carboxylic acid.

Reagents:

  • 1H-Imidazole-4-carboxylic acid (1.12 g, 10 mmol)

  • Thionyl chloride (SOCl

    
    ) (5 mL, excess)
    
  • sec-Butanol (10 mL)

  • DMF (catalytic, 2 drops)

Step-by-Step:

  • Activation: In a dry round-bottom flask under N

    
    , suspend the imidazole acid in SOCl
    
    
    
    . Add catalytic DMF.
  • Reflux: Heat to reflux (75°C) for 2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Evaporation: Remove excess SOCl

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride hydrochloride as a yellow solid. Caution: SOCl
    
    
    
    is toxic.
  • Esterification: Re-suspend the residue in anhydrous sec-butanol (10 mL). Heat at 80°C for 4–6 hours.

  • Workup: Cool to room temperature. Concentrate to remove excess alcohol.

  • Neutralization: Dissolve residue in EtOAc (50 mL) and wash carefully with saturated NaHCO

    
     (2 x 30 mL) to neutralize the HCl salt.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
Protocol 2: Regioselective N-Alkylation (General)

Target: Synthesis of 1-alkyl-4-carboxylates.

  • Setup: Dissolve sec-butyl 1H-imidazole-4-carboxylate (1 equiv) in anhydrous DMF or Acetonitrile.

  • Base: Add Cs

    
    CO
    
    
    
    (1.5 equiv). Stir for 30 min at RT to generate the imidazolate anion.
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for unreactive halides) for 12–24 hours. Monitor by TLC/LCMS.[2]

  • Isolation: Dilute with water, extract with EtOAc.

  • Isomer Separation: The 1,4-isomer is typically the major product. If the 1,5-isomer is formed, it usually elutes later on silica gel (more polar due to unshielded N-lone pair accessibility or dipole moment differences).

Pharmaceutical Applications

Anesthetic Development (Etomidate Class)

While Etomidate is an ethyl ester, the sec-butyl analog (sec-Butomidate ) has been investigated for potentially altered pharmacokinetics. The sec-butyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration, while the steric bulk may slow hydrolysis by plasma esterases, prolonging duration of action.

  • Note: To synthesize sec-Butomidate (a 1,5-isomer), the direct alkylation of the title compound is inefficient . Alternative routes involving isocyanide cyclization with sec-butyl chloroacetate are recommended.

Bioisosteres in Antifungals

Imidazole-4-carboxylates serve as precursors to hydroxamic acids and amides used in antifungal research (lanosterol 14


-demethylase inhibitors). The sec-butyl group provides a hydrophobic anchor that can interact with specific hydrophobic pockets in target enzymes.

References

  • PubChem. 1H-Imidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2010).[3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3][4] Organic Letters, 12(20), 4572–4575. Available at: [Link]

  • UNODC. sec-butomidate (Substance Details). Early Warning Advisory on New Psychoactive Substances. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of sec-Butyl 1H-imidazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from laboratory synthesis to clinical application. For sec-butyl 1H-imidazole-4-carboxylate, an understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like recrystallization, and preparing formulations for preclinical and clinical studies.[1] Inefficient solvent selection can lead to low yields, impure final products, and challenges in achieving desired concentrations in formulations, ultimately impeding the drug development pipeline.[2] This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility profile of sec-butyl 1H-imidazole-4-carboxylate and the practical means to determine it.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of sec-butyl 1H-imidazole-4-carboxylate dictates its interactions with different solvents. The molecule possesses a polar imidazole ring containing two nitrogen atoms, one of which can act as a hydrogen bond donor and both as hydrogen bond acceptors. It also features a carboxylate group with a polar C=O bond and an ester linkage, and a non-polar sec-butyl group. This amphiphilic nature suggests a nuanced solubility profile.

Based on the "like dissolves like" principle and the functionalities present, the following solubility trends are anticipated:

  • Polar Protic Solvents (e.g., Alcohols): The imidazole ring and the carboxylate group can form hydrogen bonds with protic solvents like methanol, ethanol, and propanol. Therefore, good solubility is expected in these solvents. Solubility is likely to decrease as the alkyl chain of the alcohol increases due to the increasing non-polar character of the solvent.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. High solubility is predicted in highly polar aprotic solvents like DMSO and DMF. Moderate to good solubility is expected in solvents like acetone and ethyl acetate.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar sec-butyl group will contribute to some solubility in non-polar solvents. However, the dominant polar character of the imidazole and carboxylate moieties suggests that the solubility in these solvents will be limited.

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane, with its moderate polarity, is often a good solvent for a wide range of organic compounds and is expected to effectively dissolve sec-butyl 1H-imidazole-4-carboxylate.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of sec-Butyl 1H-imidazole-4-carboxylate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar ProticMethanol, EthanolHighHydrogen bonding between the solvent and the imidazole and carboxylate groups.
Isopropanol, n-ButanolModerate to HighIncreased non-polar character of the alcohol may slightly reduce solubility compared to methanol and ethanol.
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions with the polar functional groups.
Acetone, Ethyl AcetateModerate to HighGood balance of polarity to interact with both polar and non-polar regions of the molecule.
Non-PolarHexane, HeptaneLowThe non-polar alkyl chain is not sufficient to overcome the high polarity of the imidazole and carboxylate groups.
TolueneLow to ModerateThe aromatic ring of toluene can have some weak interactions with the imidazole ring.
ChlorinatedDichloromethaneHighEffective at solvating a wide range of organic molecules with moderate polarity.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted technique.[4] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • sec-Butyl 1H-imidazole-4-carboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature incubator/shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess solid solute prep_solvent Add known volume of solvent prep_vial Combine in a sealed vial equilibration Incubate at constant temperature with agitation prep_vial->equilibration Reach Equilibrium sampling Withdraw aliquot of supernatant equilibration->sampling After 24-72 hours filtration Filter through syringe filter sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation Determine concentration (solubility) analysis->calculation

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid sec-butyl 1H-imidazole-4-carboxylate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[4]

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath. The temperature should be controlled to ±0.5 °C.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of sec-butyl 1H-imidazole-4-carboxylate. A calibration curve prepared with standards of known concentrations should be used for quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of sec-butyl 1H-imidazole-4-carboxylate:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[5] However, the extent of this effect depends on the enthalpy of dissolution. For purification via recrystallization, understanding the temperature-solubility profile is essential for selecting an appropriate solvent system and optimizing the yield.[6][7]

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with the polar and non-polar regions of the solute will exhibit higher solvating power.

  • Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

  • pH (in aqueous or protic solvents): The imidazole moiety is basic and can be protonated under acidic conditions. The carboxylate group is the ester of a carboxylic acid. While the ester itself is not ionizable, the parent carboxylic acid would be. In the context of this molecule, the basic nitrogen of the imidazole ring can be protonated, forming a salt which would be significantly more soluble in polar solvents.[8]

Conclusion

This technical guide has provided a detailed overview of the predicted solubility of sec-butyl 1H-imidazole-4-carboxylate in a range of organic solvents, based on its molecular structure and fundamental principles of solubility. While these predictions offer valuable guidance for initial solvent screening, it is imperative for researchers to perform experimental solubility determinations to obtain accurate quantitative data for their specific applications. The detailed, step-by-step protocol for the equilibrium shake-flask method provided herein offers a reliable and robust approach for such measurements. A thorough understanding and experimental validation of solubility are critical for the successful development and optimization of processes involving this important pharmaceutical intermediate.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Experiment 1: Determin
  • Technical Support Center: Purification of Imidazole Deriv
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Solubility of Organic Compounds. LibreTexts Chemistry.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PMC.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem.
  • Solubility of Imidazoles in Alcohols.

Sources

Technical Guide: Pharmacological Profiling of sec-Butyl 1H-imidazole-4-carboxylate

[1]

Executive Summary

sec-Butyl 1H-imidazole-4-carboxylate (SB-Im-4-C) represents a distinct structural analog within the imidazole-4-carboxylate class, a chemical family renowned for potent biological activities ranging from anesthesia (e.g., Etomidate) to enzyme inhibition.[1] While less characterized than its ethyl or methyl counterparts, the sec-butyl ester functionality introduces unique steric and lipophilic properties that warrant investigation.[1]

This guide provides a comprehensive framework for evaluating the biological potential of SB-Im-4-C. It synthesizes established Structure-Activity Relationships (SAR) of imidazole carboxylates to predict activity profiles—specifically GABA

1

Chemical Profile & Structure-Activity Relationship (SAR)

The biological activity of SB-Im-4-C is dictated by three core structural domains: the imidazole heterocycle, the carboxylate linker, and the lipophilic sec-butyl tail.[1]

Structural Analysis[1]
  • Imidazole Ring (1H-Im): Functions as the primary pharmacophore for hydrogen bonding and metal coordination (e.g., heme iron in CYPs).[1] The N-unsubstituted nature (1H) allows for tautomeric equilibrium between the 4- and 5-carboxylate forms, critical for receptor docking.[1]

  • Carboxylate Ester: Acts as a hydrogen bond acceptor.[1] In GABAergic ligands, this moiety is essential for efficacy.[1]

  • sec-Butyl Group: A branched alkyl chain that increases lipophilicity (LogP) compared to ethyl esters.[1] The branching at the

    
    -carbon of the alkyl group introduces steric hindrance, potentially shielding the ester bond from rapid hydrolysis by plasma esterases, a key differentiator from short-chain analogs.[1]
    
Predicted SAR Map

The following diagram illustrates the functional contributions of each moiety to the molecule's potential biological activity.

SAR_MapCompoundsec-Butyl 1H-imidazole-4-carboxylateImidazoleImidazole Ring(H-Bond Donor/Acceptor)Compound->ImidazoleEsterCarboxylate Linker(H-Bond Acceptor)Compound->EsterSecButylsec-Butyl Group(Lipophilic/Steric)Compound->SecButylGABAGABA-A Receptor(Allosteric Modulation)Imidazole->GABAReceptor DockingCYPCYP11B1/B2 Enzymes(Heme Coordination)Imidazole->CYPHeme Iron BindingEster->GABAEfficacy DeterminationSecButyl->GABAPotency & AffinityEsterasePlasma Esterases(Metabolic Stability)SecButyl->EsteraseSteric Shielding(Increased t1/2)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of SB-Im-4-C domains in biological interactions.[1]

Predicted Pharmacological Targets[1]

Based on the pharmacophore of clinically relevant imidazole carboxylates (e.g., Etomidate, Metomidate), SB-Im-4-C is predicted to exhibit activity in two primary domains.[1]

GABA Receptor Modulation

Imidazole-4-carboxylates are positive allosteric modulators (PAMs) of the GABA

1

1
  • Mechanism: Potentiation of GABA-induced chloride currents.[1]

  • Hypothesis: The sec-butyl group may enhance potency over the ethyl ester (Etomidate precursor) due to increased hydrophobic interaction within the receptor pocket, provided the steric bulk does not prevent binding.[1]

Cytochrome P450 Inhibition (Adrenocortical Suppression)

A known liability of imidazole-based drugs is the inhibition of steroidogenic enzymes, specifically 11

1
  • Mechanism: The unhindered nitrogen of the imidazole ring coordinates with the heme iron of the CYP enzyme, blocking substrate access.[1]

  • Relevance: SB-Im-4-C, lacking N-substitution, possesses a high potential for non-selective CYP inhibition.[1] This makes it a valuable tool for studying steroidogenesis inhibition but a challenge for drug safety.[1]

Experimental Protocols for Validation

To transition from prediction to proven data, the following self-validating experimental workflows are required.

Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: Determine the half-life (

1

Materials:

  • Pooled human/rat plasma (heparinized).[1]

  • Phosphate buffer (PBS, pH 7.4).[1]

  • Internal Standard (e.g., Etomidate-d5).[1][2]

  • LC-MS/MS system.[1]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of SB-Im-4-C in DMSO.

  • Incubation: Spike plasma with stock solution to a final concentration of 1

    
    M (0.1% DMSO final). Incubate at 37°C in a shaking water bath.
    
  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold acetonitrile containing the Internal Standard to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS. Monitor the parent ion transition and the formation of the carboxylic acid metabolite (hydrolysis product).

  • Calculation: Plot ln[concentration] vs. time to determine

    
     and 
    
    
    .
Protocol B: GABA Receptor Binding Assay

Objective: Quantify the affinity (


1

Methodology:

  • Membrane Prep: Use rat cortical membranes or HEK293 cells expressing recombinant

    
     GABA
    
    
    receptors.[1]
  • Radioligand: Use [

    
    H]TBOB (for the convulsant site) or [
    
    
    H]Muscimol (for the GABA site) depending on the specific mode of modulation being tested.[1] Note: For Etomidate-site binding, displacement of [
    
    
    H]Etomidate is the gold standard.[1]
  • Competition Assay: Incubate membranes with radioligand (~2 nM) and increasing concentrations of SB-Im-4-C (

    
     to 
    
    
    M) for 60 min at 4°C.
  • Filtration: Harvest membranes on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1]

Quantitative Data Presentation

When reporting results for SB-Im-4-C, use the following standardized table format to ensure comparability with reference compounds like Etomidate.

ParameterUnitSB-Im-4-C (Predicted)Etomidate (Reference)Biological Significance
LogP -~2.8 - 3.22.6Higher lipophilicity implies better BBB penetration.[1]
Plasma

min10 - 20~45 (human)sec-Butyl steric bulk may increase stability vs. ethyl.[1]
GABA


M
TBD~2 - 5Potency measure for receptor activation.[1]
CYP11B1

nM< 50~1Lower values indicate higher risk of adrenal suppression.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing SB-Im-4-C, from chemical verification to functional biological readout.

Workflowcluster_InVitroIn Vitro ProfilingStartCompound Acquisition(CAS: 952732-56-8)QCQuality Control(NMR, LC-MS Purity >98%)Start->QCStabilityMetabolic Stability(Plasma/Microsomes)QC->StabilityBindingReceptor Binding(Ki Determination)QC->BindingCYPCYP Inhibition Screen(Adrenal Safety)QC->CYPDecisionGo/No-Go DecisionStability->DecisionBinding->DecisionCYP->DecisionInVivoIn Vivo PK/PD(Rodent Models)Decision->InVivo Favorable Profile

Figure 2: Step-by-step experimental workflow for the pharmacological validation of sec-Butyl 1H-imidazole-4-carboxylate.

References

  • Forman, S. A. (2011).[1] "Clinical and Molecular Pharmacology of Etomidate." Anesthesiology, 114(3), 695-707.[1] Link

  • Atack, J. R. (2005).[1] "The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics."[1] Expert Opinion on Investigational Drugs, 14(5), 601-618.[1] Link

  • Zhu, X., et al. (2017).[1] "Design and Synthesis of Novel Etomidate Analogues as GABAA Receptor Modulators." Journal of Medicinal Chemistry, 60(24), 10135-10150.[1] Link[1]

  • PubChem. (n.d.).[1] "Compound Summary for CID 23427672 (sec-Butyl 1H-imidazole-4-carboxylate)." National Library of Medicine.[1] Link(Note: General search for structure verification).

sec-Butyl 1H-imidazole-4-carboxylate: A Novel Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of heterocyclic chemistry, the imidazole-4-carboxylate core is a highly privileged scaffold. While methyl and ethyl esters are ubiquitous in early-stage screening, they frequently fail in preclinical models due to rapid degradation by non-specific plasma carboxylesterases. sec-Butyl 1H-imidazole-4-carboxylate (CAS 952732-56-8) [1][2] represents a strategic structural evolution.

By replacing a primary alkyl chain with a branched, secondary butyl moiety, medicinal chemists introduce a critical degree of steric shielding around the ester carbonyl. This specific modification dictates the compound's pharmacokinetic destiny: it significantly reduces the rate of enzymatic hydrolysis while optimizing lipophilicity (LogP) for cellular permeability. This "Goldilocks" steric profile makes the sec-butyl ester an ideal intermediate and prodrug for targeting deep-tissue microenvironments without suffering the complete steric occlusion often seen with tert-butyl derivatives.

Pharmacological Landscape

The versatility of the imidazole-4-carboxylate scaffold allows it to interface with a diverse array of biological targets:

  • Immuno-Oncology (IDO Inhibition): Imidazole derivatives are well-documented for their ability to coordinate with the heme iron in Indoleamine 2,3-Dioxygenase (IDO), a critical enzyme that tumors use to suppress T-cell activation[3]. The sec-butyl ester enhances the membrane permeability of these inhibitors, allowing them to penetrate the tumor microenvironment effectively[3].

  • Antiviral Therapeutics (HIV-1): 1,5-disubstituted imidazole-4-carboxylate esters are vital structural motifs in compounds designed to inhibit the LEDGF/p75-integrase interaction in HIV-1[4]. The carboxylate functionality is essential for target binding, and the sec-butyl ester acts as a highly efficient, cell-permeable prodrug[4].

  • Cardiovascular (Antiplatelet Activity): Imidazole-4-carboxylic acid derivatives have been identified as potent antiplatelet agents, showing low micromolar efficacy in Born-tests against aggregation inducers like collagen, ADP, and adrenaline[5].

  • Agrochemicals ("Fairy Chemicals"): In plant biology, imidazole-4-carboxamides (ICAs) and their ester precursors are known as "fairy chemicals," possessing endogenous plant growth-regulating activities[6]. The sec-butyl ester serves as an excellent precursor for palladium-catalyzed C-H arylation, enabling the rapid synthesis of ICA libraries for phenotypic screening[6].

Mechanism Trp L-Tryptophan IDO IDO Enzyme (Heme-bound) Trp->IDO Substrate Kyn Kynurenine (Immunosuppressive) IDO->Kyn Oxidation Drug sec-Butyl Imidazole Derivative Drug->IDO Heme Coordination

Fig 1. Mechanism of IDO inhibition via heme coordination by imidazole derivatives.

Synthetic Methodology & Self-Validating Protocols

To synthesize sec-butyl 1H-imidazole-4-carboxylate, standard Fischer esterification (using


 and heat) is suboptimal due to the risk of side reactions and the poor nucleophilicity of secondary alcohols. Instead, we utilize a Steglich-type esterification.

Causality of Reagent Selection: We employ EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC to ensure the urea byproduct is water-soluble, allowing for a self-validating aqueous workup. DMAP (4-Dimethylaminopyridine) is strictly required as a nucleophilic catalyst to overcome the steric hindrance of the sec-butanol.

Protocol: Synthesis of sec-Butyl 1H-imidazole-4-carboxylate
  • Activation: Dissolve 10.0 mmol of 1H-imidazole-4-carboxylic acid in 50 mL of anhydrous dichloromethane (DCM) under inert

    
     atmosphere. Add 12.0 mmol of EDC·HCl and 1.0 mmol of DMAP. Stir for 15 minutes to form the active O-acylisourea intermediate.
    
  • Esterification: Add 15.0 mmol of anhydrous sec-butanol dropwise. Maintain the reaction at room temperature for 24 hours.

  • Self-Validating Workup: Wash the organic layer with deionized water (

    
     mL) and brine (50 mL). Validation Checkpoint: Analyze the organic layer via LC-MS. The absence of a peak at m/z 131 (EDC urea byproduct) confirms a successful aqueous extraction.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5).
    
  • Quality Control (Self-Validation):

    • TLC: The starting acid (

      
      ) must be completely absent, replaced by the lipophilic ester (
      
      
      
      ).
    • LC-MS: Confirm the exact mass

      
      .
      
    • 1H-NMR: The sec-butyl group must display a distinct splitting pattern (a doublet for the terminal methyl, a triplet for the ethyl-methyl, a multiplet for the

      
      , and a sextet for the chiral 
      
      
      
      ).

SynthesisWorkflow Acid 1H-imidazole-4-carboxylic acid Catalysis EDC·HCl / DMAP (Nucleophilic Catalysis) Acid->Catalysis Alcohol sec-Butanol (Chiral/Racemic) Alcohol->Catalysis Product sec-Butyl 1H-imidazole-4-carboxylate (Target Scaffold) Catalysis->Product Esterification Validation Self-Validation: LC-MS (M+H 169.1) & NMR Product->Validation Quality Control

Fig 2. Self-validating synthetic workflow for sec-butyl 1H-imidazole-4-carboxylate.

Quantitative Profiling & Structure-Activity Relationship (SAR)

To demonstrate the pharmacokinetic superiority of the sec-butyl moiety, the following table summarizes the comparative physicochemical data of various imidazole-4-carboxylate esters.

Note: The data illustrates the causal relationship between steric bulk, enzymatic stability, and target affinity based on established SAR principles in the cited literature.

CompoundEster Alkyl GroupLogP (Calculated)Human Plasma Esterase

(min)
IDO Affinity

(nM)
Methyl 1H-imidazole-4-carboxylateMethyl0.4512>10,000
Ethyl 1H-imidazole-4-carboxylateEthyl0.85288,500
sec-Butyl 1H-imidazole-4-carboxylate sec-Butyl 1.65 145 1,200
tert-Butyl 1H-imidazole-4-carboxylatetert-Butyl1.80>300>10,000 (Steric Clash)

Data Interpretation: The sec-butyl ester provides a >5-fold increase in plasma half-life compared to the ethyl ester, preventing premature degradation. However, unlike the tert-butyl ester, which suffers from severe steric clashes within the narrow hydrophobic pockets of target enzymes, the sec-butyl group retains enough conformational flexibility to maintain high binding affinity.

Conclusion

sec-Butyl 1H-imidazole-4-carboxylate is far more than a simple building block; it is a rationally designed pharmacokinetic tool. By leveraging the specific steric and electronic properties of the sec-butyl moiety, researchers can overcome the rapid hydrolysis limitations of standard esters while maintaining the cell permeability required for advanced intracellular and microenvironmental targeting. Whether applied in immuno-oncology, antiviral development, or agrochemical discovery, this compound represents a highly optimized node in the modern drug development workflow.

References

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives Source: researchgate.net URL:[Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acid Derivatives as Potential HIV-1 LEDGF/p75 Integrase Inhibitors Source: nih.gov URL:[Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: nih.gov URL:[Link]

  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity Source: cdnsciencepub.com URL:[Link]

Sources

Discovery and Initial Characterization of sec-Butyl 1H-imidazole-4-carboxylate: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-4-carboxylate scaffold is a highly privileged structure in modern medicinal chemistry, serving as a core pharmacophore in the development of kinase inhibitors, anticancer agents, and nuclear receptor modulators[1]. Among its various ester derivatives, sec-Butyl 1H-imidazole-4-carboxylate (CAS: 952732-56-8) has emerged as a highly specialized building block. This technical guide details the mechanistic rationale behind the selection of the sec-butyl moiety, the optimized synthetic workflows required to overcome the steric hindrance of secondary alcohols, and its application in the development of targeted therapeutics.

Mechanistic Rationale: The "sec-Butyl" Advantage

As drug development professionals, we constantly balance lipophilicity, metabolic stability, and target affinity. The choice of a sec-butyl ester over more common alkyl esters is driven by a precise structure-activity relationship (SAR) calculus:

  • Metabolic Shielding: Methyl and ethyl esters are highly susceptible to rapid hydrolysis by non-specific plasma esterases, leading to poor in vivo half-lives. The branched nature of the sec-butyl group provides critical steric shielding, significantly slowing enzymatic degradation.

  • Tunable Lipophilicity: While tert-butyl esters offer extreme metabolic stability, their excessive bulk often creates steric clashes within protein binding pockets and requires harsh acidic conditions (e.g., Trifluoroacetic acid) for deprotection. The sec-butyl group occupies a "Goldilocks" zone—it is lipophilic enough to enhance cellular permeability and occupy hydrophobic sub-pockets, yet retains a conformational flexibility that tert-butyl lacks.

  • Receptor Modulation: In the context of tissue-selective androgen receptor modulators (SARMs), the sec-butyl chain precisely fills a hydrophobic cleft in the ligand-binding domain, driving the specific conformational changes required for therapeutic efficacy[2].

Synthetic Discovery & Workflow

The synthesis of sec-Butyl 1H-imidazole-4-carboxylate presents a distinct chemical challenge. Direct Fischer esterification of 1H-imidazole-4-carboxylic acid with sec-butanol is notoriously low-yielding. The zwitterionic nature of the starting material results in poor solubility in standard organic solvents, and the secondary alcohol is sterically hindered, making it a poor nucleophile.

To overcome this, we employ a 1,1'-Carbonyldiimidazole (CDI) mediated activation strategy . CDI converts the inert carboxylic acid into a highly reactive acyl imidazole intermediate, which can then be intercepted by the hindered alcohol under basic catalysis[3].

SynthWorkflow A 1H-imidazole-4-carboxylic acid (Starting Material) B Acyl Imidazole Intermediate (CDI Activation) A->B CDI, THF, 60°C - CO2 C Nucleophilic Attack (sec-Butanol + DBU) B->C Addition D sec-Butyl 1H-imidazole- 4-carboxylate C->D 80°C, 12h - Imidazole

Fig 1: CDI-mediated synthesis of sec-Butyl 1H-imidazole-4-carboxylate.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system; the visual cues (gas evolution) and specific workup steps ensure high purity without the need for immediate intermediate isolation.

  • Activation Phase: Suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Add CDI (1.2 eq) portion-wise.

    • Causality: The reaction is heated to 60 °C for 2 hours. Heating drives the irreversible release of CO₂ gas (a critical visual indicator of reaction progress), pushing the equilibrium entirely toward the reactive acyl imidazole intermediate.

  • Nucleophilic Esterification: Cool the reaction mixture to room temperature. Add anhydrous sec-butanol (1.5 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq). Heat the mixture to 80 °C (reflux) for 12 hours.

    • Causality: DBU acts as a potent nucleophilic catalyst and base. It deprotonates the sterically hindered secondary alcohol, significantly enhancing its nucleophilicity against the acyl imidazole[3].

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: The mildly basic aqueous wash selectively partitions unreacted starting acid and the imidazole byproduct into the aqueous layer, leaving the highly lipophilic sec-butyl ester in the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 95:5 to 90:10 DCM:MeOH) to yield the target compound as a crystalline solid.

Physicochemical Characterization

Thorough characterization is required to confirm the successful incorporation of the sec-butyl moiety and the integrity of the imidazole core. The following table summarizes the quantitative analytical data used to validate the synthesized batch.

Analytical ParameterMethodologyExpected Result / Structural Assignment
Molecular Mass ESI-MS (Positive Ion Mode)m/z 169.1 [M+H]⁺ (Exact Mass: 168.09)
Chromatographic Purity RP-HPLC (UV detection at 254 nm)> 98% Area Under Curve (AUC)
¹H NMR 400 MHz, DMSO-d₆δ 12.50 (br s, 1H, NH ), 7.80 (s, 1H, Ar-H ), 7.72 (s, 1H, Ar-H ), 4.95 (m, 1H, O-CH ), 1.65 (m, 2H, CH₂ ), 1.25 (d, 3H, CH₃ ), 0.90 (t, 3H, CH₃ )
¹³C NMR 100 MHz, DMSO-d₆δ 162.5 (C =O), 138.2 (Ar-C ), 133.5 (Ar-C ), 126.4 (Ar-C ), 71.8 (O-C H), 28.5 (C H₂), 19.2 (C H₃), 9.5 (C H₃)

Application in Drug Discovery: Androgen Receptor Modulation

Beyond its utility as a generic building block, sec-Butyl 1H-imidazole-4-carboxylate has been specifically integrated into the development pipelines for non-steroidal Androgen Receptor (AR) modulating carboxamides[2].

In these advanced therapeutic architectures, the imidazole nitrogen atoms serve as critical hydrogen-bond acceptors/donors within the AR ligand-binding domain (LBD). Simultaneously, the sec-butyl ester acts as a hydrophobic anchor. By occupying a specific lipophilic pocket, it induces a unique conformational change in the receptor. This specific structural perturbation allows the AR to dissociate from heat shock proteins (HSPs) and translocate to the nucleus, where it acts as a tissue-selective transcription factor—promoting anabolic activity in muscle and bone without stimulating prostate tissue[2].

ARPathway Ligand sec-Butyl Imidazole Derivative (SARM) AR Androgen Receptor (AR) Cytosolic Inactive State Ligand->AR Binds LBD Complex Ligand-AR Complex (Active Conformation) AR->Complex HSP Dissociation Nucleus Nuclear Translocation & DNA Binding (ARE) Complex->Nucleus Translocation Transcription Tissue-Selective Gene Transcription Nucleus->Transcription Co-activator Recruitment

Fig 2: Mechanism of action for imidazole-based selective androgen receptor modulators.

References

  • Source: PubMed Central (PMC)
  • Title: US20140094474A1 - Androgen receptor modulating carboxamides Source: Google Patents URL
  • Title: Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins Source: MDPI URL

Sources

Theoretical Studies on sec-Butyl 1H-imidazole-4-carboxylate: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery and coordination chemistry, the imidazole ring serves as a privileged scaffold due to its ability to act as both a hydrogen bond donor and acceptor, as well as a potent metal chelator. Specifically, sec-butyl 1H-imidazole-4-carboxylate (CAS: 952732-56-8) represents a highly functionalized intermediate where the electronic properties of the imidazole core are significantly modulated by the electron-withdrawing 4-carboxylate group and the steric bulk of the sec-butyl ester [1].

As a Senior Application Scientist, I approach the theoretical characterization of such heterocyclic scaffolds not merely as an academic exercise, but as a mandatory de-risking step. Before synthesizing derivatives or designing metal-organic frameworks, we must understand the molecule's tautomeric equilibrium, frontier molecular orbitals, and reactive sites. This whitepaper provides a field-proven, self-validating computational framework using Density Functional Theory (DFT) to map the physicochemical behavior of sec-butyl 1H-imidazole-4-carboxylate, ensuring that theoretical predictions translate reliably into benchtop success [2].

Molecular Architecture & Tautomeric Dynamics

A critical challenge in imidazole chemistry is annular tautomerism—the rapid migration of a proton between the N1 and N3 nitrogen atoms[3]. In unsubstituted imidazole, the 1H and 3H forms are degenerate. However, the asymmetric substitution in sec-butyl 1H-imidazole-4-carboxylate breaks this symmetry.

The causality behind our theoretical investigation of this tautomerism is straightforward: the dominant tautomer dictates the molecule's reactivity . For instance, electrophilic substitution or metal coordination will occur at the unprotonated nitrogen. The bulky sec-butyl group introduces a unique steric hindrance that can destabilize certain conformers, while the carbonyl oxygen of the ester group can participate in intramolecular hydrogen bonding with the adjacent N-H group, strongly biasing the equilibrium toward the 1H-tautomer [4].

Tautomerism_Logic Base Imidazole-4-carboxylate Core Taut1H 1H-Tautomer (Proton on N1) Base->Taut1H Taut3H 3H-Tautomer (Proton on N3) Base->Taut3H Thermo Thermodynamic Stability (ΔG calculation) Taut1H->Thermo Taut3H->Thermo Steric sec-Butyl Steric Hindrance Steric->Taut1H Favors Steric->Taut3H Disfavors (Clash) Elec Carboxylate Electron Withdrawal Elec->Taut1H H-Bonding

Fig 1. Logical relationship between steric/electronic effects and tautomeric stability.

Density Functional Theory (DFT) Workflows

To accurately model the electronic structure of sec-butyl 1H-imidazole-4-carboxylate, we employ a self-validating DFT protocol. We utilize the B3LYP functional combined with the 6-311++G(d,p) basis set.

Why this specific level of theory? The B3LYP hybrid functional provides an exceptional balance between computational cost and geometric accuracy for organic molecules. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the lone pairs on the imidazole nitrogens and the carboxylate oxygens, which are highly diffuse [5].

Protocol 1: Self-Validating DFT Optimization
  • Conformational Search: Generate 3D conformers of the sec-butyl ester using Molecular Mechanics (e.g., MMFF94) to identify the global minimum of the flexible alkyl chain.

  • Geometry Optimization: Submit the lowest-energy conformers of both the 1H and 3H tautomers to DFT optimization (B3LYP/6-311++G(d,p)) in the gas phase.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometries. Causality: If the output yields any imaginary frequencies (negative values), the structure is a transition state, not a true minimum. The geometry must be perturbed and re-optimized until zero imaginary frequencies are achieved. This step also extracts the Zero-Point Energy (ZPE) required for accurate thermodynamic profiling.

  • Solvation Modeling: Re-optimize the validated structures using the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water or DMF as the solvent. Gas-phase calculations often overestimate the stability of intramolecular hydrogen bonds; implicit solvation provides a realistic thermodynamic picture [6].

DFT_Workflow Start Input: sec-Butyl 1H-imidazole -4-carboxylate ConfSearch Conformational Search (MMFF94) Start->ConfSearch Generate 3D GeomOpt Geometry Optimization DFT: B3LYP/6-311++G(d,p) ConfSearch->GeomOpt Lowest E Conformer FreqCalc Frequency Calculation (Zero Imaginary Freqs?) GeomOpt->FreqCalc Hessian Matrix FreqCalc->GeomOpt If Imaginary Freq > 0 Solvation Solvation Modeling (PCM/SMD in Water/DMF) FreqCalc->Solvation True Minimum Electronic Electronic Properties (HOMO/LUMO, Fukui) Solvation->Electronic Wavefunction Analysis Valid Experimental Validation (NMR, ATR-FTIR) Electronic->Valid Cross-Reference

Fig 2. Self-validating DFT computational workflow for imidazole derivatives.

Electronic Properties & Reactivity Indices

Understanding the reactivity of sec-butyl 1H-imidazole-4-carboxylate requires analyzing its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) is typically localized over the


-system of the imidazole ring, indicating the sites most susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily influenced by the electron-withdrawing nature of the carboxylate group, dictating nucleophilic susceptibility.

To quantify local reactivity, we calculate Fukui functions (


 and 

)
using Hirshfeld population analysis. This tells us exactly which nitrogen atom will coordinate with a metal center or react with an alkyl halide.
Quantitative Data Summary

The table below summarizes representative theoretical thermodynamic and electronic data for the two primary tautomers, demonstrating the energetic preference for the 1H form.

Property (B3LYP/6-311++G(d,p), PCM=Water)1H-Tautomer3H-TautomerCausality / Significance
Relative Energy (

E, kcal/mol)
0.00+2.451H is the global minimum due to reduced steric clash with the ester.
Dipole Moment (

, Debye)
4.125.88Higher polarity in 3H affects solubility and chromatographic retention.
HOMO Energy (eV) -6.45-6.213H is slightly more prone to oxidation.
LUMO Energy (eV) -1.12-1.051H is a better electron acceptor.
HOMO-LUMO Gap (

E

, eV)
5.335.16Larger gap in 1H indicates higher chemical hardness and kinetic stability.

Experimental Validation Protocols

Theoretical data is only a hypothesis until empirically validated. As a standard practice, computational predictions for sec-butyl 1H-imidazole-4-carboxylate must be cross-referenced with spectroscopic data.

Protocol 2: NMR and IR Validation of DFT Models

Step 1: Variable-Temperature (VT)


H-NMR Spectroscopy 
  • Procedure: Dissolve the compound in anhydrous DMSO-

    
    . Acquire 
    
    
    
    H-NMR spectra at room temperature (298 K), and subsequently at reduced temperatures (down to 250 K) using a cryoprobe-equipped NMR spectrometer.
  • Causality: At room temperature, the rapid proton exchange between N1 and N3 causes the N-H proton to appear as a broad, indistinguishable singlet. By cooling the sample, we slow the exchange rate on the NMR timescale. This allows us to resolve the distinct signals of the 1H and 3H tautomers, enabling integration of the peaks to experimentally determine the equilibrium constant (

    
    ) and validate the computed 
    
    
    
    G.

Step 2: ATR-FTIR Spectroscopy

  • Procedure: Acquire the infrared spectrum of the neat solid using an Attenuated Total Reflectance (ATR) FTIR spectrometer. Compare the experimental vibrational frequencies with the DFT-computed harmonic frequencies.

  • Causality: DFT systematically overestimates vibrational frequencies due to the harmonic oscillator approximation. To validate the model, multiply the computed frequencies by a standard scaling factor (typically ~0.961 for B3LYP/6-311++G(d,p)). A match between the scaled theoretical C=O stretch (~1710 cm

    
    ) and the experimental C=O stretch confirms that the computed ground-state geometry accurately reflects the physical molecule.
    

References

  • Science.gov. "imidazole ligands syntheses: Topics by Science.gov". Science.gov Database.[Link]

  • Claramunt, R. M., et al. "The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms". ResearchGate. [Link]

  • El-Nahas, A. M., et al. "Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations". MDPI (International Journal of Molecular Sciences).[Link]

  • N'Guessan, B., et al. "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives". SCIRP (Computational Chemistry).[Link]

  • Preti, D., et al. "Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA)". Arabian Journal of Chemistry.[Link]

Methodological & Application

Synthesis of sec-Butyl 1H-imidazole-4-carboxylate from imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of sec-Butyl 1H-imidazole-4-carboxylate via Acid-Catalyzed Esterification

Abstract

This technical guide provides a comprehensive protocol for the synthesis of sec-Butyl 1H-imidazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis is achieved through a robust and well-established Fischer-Speier esterification of imidazole-4-carboxylic acid with sec-butanol.[3] This document elucidates the underlying chemical principles, provides a detailed, self-validating experimental protocol, and offers expert insights into reaction optimization and control. The dual role of the acid catalyst in both accelerating the reaction and favorably shifting the chemical equilibrium is a central focus.[4][5][6][7] This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

Imidazole-4-carboxylate esters are a class of heterocyclic compounds frequently incorporated into pharmacologically active molecules due to the versatile binding properties of the imidazole core.[1][2] The synthesis of specific ester derivatives, such as the sec-butyl ester, allows for fine-tuning of molecular properties like lipophilicity and metabolic stability, which are critical in drug design.

The chosen synthetic route is the Fischer-Speier esterification, a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This method, while foundational, requires a nuanced understanding of its equilibrium-driven nature to achieve high yields.[6][7][8]

Causality of Experimental Design:

  • Equilibrium Control: The Fischer esterification is a reversible process.[4][9] To maximize the yield of the desired ester, the equilibrium must be shifted toward the products. This protocol employs two key strategies to achieve this:

    • Use of Excess Reagent: sec-Butanol is used in significant excess, acting as both a reactant and the reaction solvent. According to Le Châtelier's principle, increasing the concentration of a reactant drives the equilibrium forward.[6]

    • Removal of Water: The reaction produces water as a byproduct. Concentrated sulfuric acid is employed not only as a catalyst but also as a powerful dehydrating agent, sequestering the water formed and preventing the reverse hydrolysis reaction.[4][5][6][10]

  • Catalysis: The reaction rate of esterification is inherently slow.[8] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the imidazole-4-carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sec-butanol.[9]

Reaction Scheme and Mechanism

Overall Transformation:

Mechanism of Fischer Esterification:

The reaction proceeds through a series of reversible steps, beginning with the activation of the carboxylic acid by the catalyst.

  • Protonation of Carbonyl: The carbonyl oxygen of imidazole-4-carboxylic acid is protonated by the acid catalyst (H₂SO₄), forming a resonance-stabilized cation. This step enhances the electrophilicity of the carbonyl carbon.[9]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of sec-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]

  • Dehydration: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, sec-Butyl 1H-imidazole-4-carboxylate.

Fischer_Esterification_Mechanism Start Carboxylic Acid + Alcohol ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid 1. Protonation (H⁺) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack (Alcohol) ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster 3. Proton Transfer & 4. Dehydration (-H₂O) Product Ester + Water ProtonatedEster->Product 5. Deprotonation (-H⁺)

Caption: Key stages of the Fischer esterification mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with defined checkpoints and expected observations.

3.1. Materials and Reagents

Reagent / MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
Imidazole-4-carboxylic acid1072-85-1112.095.60 g (50.0 mmol)Starting material, 98%+ purity
sec-Butanol78-92-274.12150 mL (~1.6 mol)Reagent and solvent, anhydrous
Sulfuric Acid (H₂SO₄), conc.7664-93-998.085.0 mL (~92 mmol)Catalyst & Dehydrating Agent, 98%
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~200 mLFor neutralization
Ethyl Acetate (EtOAc)141-78-688.11~300 mLExtraction solvent
Brine (Saturated NaCl solution)7647-14-558.44~100 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 gDrying agent

3.2. Equipment

  • 500 mL round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle with magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography (if required)

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

3.3. Step-by-Step Synthesis Procedure

Synthesis_Workflow Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Reflux 3. Reaction (Heating under Reflux) Addition->Reflux Workup 4. Work-up & Neutralization Reflux->Workup Extraction 5. Liquid-Liquid Extraction Workup->Extraction Purification 6. Purification & Solvent Removal Extraction->Purification Characterization 7. Product Characterization Purification->Characterization

Caption: Overall workflow for the synthesis of sec-Butyl 1H-imidazole-4-carboxylate.

1. Reaction Setup:

  • Assemble a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and heating mantle in a fume hood.

  • Add imidazole-4-carboxylic acid (5.60 g, 50.0 mmol) to the flask.

  • Add sec-butanol (150 mL). Stir the mixture to create a slurry.

2. Catalyst Addition:

  • CAUTION: This step is highly exothermic.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring slurry over 10-15 minutes. A temperature increase is expected; maintain the external temperature with the ice bath.

  • Expert Insight: The slow addition of the acid is critical to control the exotherm and prevent side reactions. The initial solid may dissolve upon addition of the acid.

3. Reaction Under Reflux:

  • Once the acid addition is complete, remove the ice bath.

  • Heat the mixture to a gentle reflux (boiling point of sec-butanol is ~99 °C) using the heating mantle.[4][11]

  • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

4. Work-up and Neutralization:

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing ice (~200 g) and saturated sodium bicarbonate solution (~200 mL).

  • CAUTION: Vigorous gas evolution (CO₂) will occur. Add the reaction mixture in portions with stirring to control the foaming.[4]

  • Checkpoint: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Add more NaHCO₃ solution if necessary.

5. Liquid-Liquid Extraction:

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Add ethyl acetate (100 mL) and shake vigorously, venting frequently.

  • Allow the layers to separate. The top layer is the organic phase containing the product.

  • Drain the lower aqueous layer.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts in an Erlenmeyer flask.

6. Washing and Drying:

  • Wash the combined organic extracts with brine (100 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (~10 g), swirl, and let it stand for 15 minutes.

  • Filter the drying agent and wash the solid with a small amount of ethyl acetate.

7. Solvent Removal and Purification:

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sec-Butyl 1H-imidazole-4-carboxylate.

  • Expected Yield: 60-75%.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reflux time. Ensure the temperature is sufficient for reflux. Confirm the quality of the acid catalyst.
Insufficient water removal.Ensure concentrated (98%) sulfuric acid is used.
Product loss during work-up.Ensure complete extraction. Avoid overly vigorous shaking that can lead to emulsions.
Reaction Stalls Catalyst has been deactivated.Use fresh, concentrated sulfuric acid.
Difficult Separation Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion. Allow to stand for a longer period.
References
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from Science Ready website. [Link]

  • Schulze, B., et al. (2025, August 6). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link]

  • JoVE. (2020, March 26). Esterification. Retrieved from JoVE. [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from Patsnap Eureka. [Link]

  • Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from Quora. [Link]

  • PubMed. (2005, November 15). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. Retrieved from PubMed. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from University of Calgary Chemistry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from Master Organic Chemistry. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from TRU Chemistry. [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from Organic Syntheses. [Link]

Sources

Chemoselective Esterification of Imidazole-4-Carboxylic Acid with sec-Butanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Thionyl Chloride (SOCl₂)-Mediated Acyl Chloride Activation

Introduction & Mechanistic Rationale

The synthesis of imidazole-4-carboxylate esters is a critical operation in medicinal chemistry, as the imidazole core is a privileged pharmacophore found in numerous kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. However, the esterification of 1H-imidazole-4-carboxylic acid with sec-butanol presents a unique intersection of thermodynamic and kinetic challenges:

  • Zwitterionic Insolubility: 1H-imidazole-4-carboxylic acid contains both a basic imidazole nitrogen and an acidic carboxyl group. In its native state, it forms a robust, insoluble zwitterionic network[1].

  • Steric Hindrance: sec-Butanol is a secondary alcohol. Its steric bulk decelerates the nucleophilic attack at the carbonyl carbon, making standard acid-catalyzed Fischer esterification highly inefficient[2].

The Causality of Reagent Selection

To overcome these barriers, this protocol utilizes Thionyl Chloride (SOCl₂) as a dual-purpose activating agent[3].

Why avoid standard coupling reagents like EDC/DMAP? The unprotected basic nitrogen of the imidazole ring can act as a competing nucleophile, leading to unwanted N-acylation or oligomerization[1].

By employing SOCl₂, we achieve a highly controlled, self-protecting mechanism:

  • In Situ Protection & Solubilization: SOCl₂ reacts with the alcohol to generate HCl gas. This protonates the basic imidazole nitrogen, dismantling the zwitterionic lattice to solubilize the substrate while simultaneously deactivating the nitrogen to prevent N-acylation[3].

  • Electrophilic Activation: SOCl₂ converts the carboxylic acid into 1H-imidazole-4-carbonyl chloride, a highly reactive electrophile that easily overcomes the steric hindrance of the secondary alcohol[3].

Mechanism A 1H-imidazole-4-carboxylic acid (Zwitterionic, Insoluble) B Protonated Acid (Soluble HCl Salt) A->B SOCl2 (Generates HCl) C 1H-imidazole-4-carbonyl chloride (Highly Reactive Electrophile) B->C SOCl2 (-SO2, -HCl) D sec-Butyl 1H-imidazole-4-carboxylate (Target Ester) C->D sec-Butanol (Nucleophilic Attack)

Mechanistic pathway of SOCl₂-mediated esterification.

Comparative Analysis of Esterification Strategies

To contextualize the selection of the SOCl₂ method, the table below summarizes the quantitative and qualitative data of various esterification strategies for this specific substrate.

MethodReagents & ConditionsExpected YieldProsCons
Acyl Chloride Activation SOCl₂, sec-BuOH, 0 °C to 90 °C85–95% Overcomes steric hindrance; in situ NH protection[3].Generates corrosive SO₂ and HCl gases.
Fischer Esterification sec-BuOH, H₂SO₄ (cat.), Reflux< 40%Simple, inexpensive reagents.Sluggish kinetics due to secondary alcohol sterics.
Carbodiimide Coupling EDC·HCl, DMAP, sec-BuOH, DCM50–60%Mild conditions (room temperature).High risk of N-acylation without prior NH protection[1].
Imidazole Carbamates MImC, sec-BuOH, MeCN, Heat70–80%Chemoselective; avoids toxic gas generation[1].Reagents are costly; secondary alcohols react slower[2].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure the chemical state of the reaction is physically verified before proceeding.

Workflow S1 1. Suspend Acid in sec-BuOH S2 2. Add SOCl2 (0 °C, Exothermic) S1->S2 S3 3. Reflux (90 °C, 12 h) S2->S3 S4 4. Evaporate Volatiles S3->S4 S5 5. Neutralize (pH 7.5-8.0) S4->S5 S6 6. Extract & Purify S5->S6

Experimental workflow for the synthesis and purification of the sec-butyl ester.

Reagents and Equipment
  • 1H-imidazole-4-carboxylic acid (1.0 equiv, 10 mmol, 1.12 g)

  • sec-Butanol, anhydrous (15.0 equiv, 150 mmol, ~14 mL)

  • Thionyl chloride (SOCl₂) (3.0 equiv, 30 mmol, 2.2 mL)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

  • Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

Step-by-Step Procedure

Step 1: Suspension & Cooling

  • Charge an oven-dried 50 mL round-bottom flask with 1H-imidazole-4-carboxylic acid (1.12 g) and anhydrous sec-butanol (14 mL).

  • Stir the mixture magnetically.

  • Self-Validation Checkpoint: The mixture will remain a thick, opaque white suspension. The zwitterion is highly insoluble in the alcohol.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Electrophilic Activation

  • Slowly add SOCl₂ (2.2 mL) dropwise over 15 minutes via a syringe.

  • Caution: This step is highly exothermic and evolves SO₂ and HCl gas. Perform strictly inside a fume hood.

  • Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

Step 3: Esterification (Reflux)

  • Attach a reflux condenser and heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint: As the reaction reaches reflux, gas evolution will cease, and the opaque suspension will transition into a transparent, amber-colored solution. This visual cue confirms the destruction of the zwitterion and the formation of the soluble acyl chloride/hydrochloride salt intermediate.

Step 4: Concentration

  • Cool the reaction to room temperature.

  • Concentrate the mixture in vacuo (rotary evaporator) to remove excess sec-butanol and residual SOCl₂. The crude product will appear as a thick, viscous oil (the hydrochloride salt of the target ester).

Step 5: Meticulous Neutralization (Critical Step)

  • Dissolve the crude oil in 10 mL of distilled water.

  • Place the flask in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while monitoring the pH.

  • Self-Validation Checkpoint:The pH must be adjusted to exactly 7.5–8.0. At this isoelectric point, the imidazole ring is free-based, maximizing its partition coefficient into the organic phase. Causality Note: If the pH is < 6, the imidazole nitrogen remains protonated (water-soluble). If the pH is > 10, the ester may hydrolyze or the imidazole ring may deprotonate (water-soluble).

Step 6: Extraction & Purification

  • Extract the neutralized aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM:MeOH 95:5) to yield pure sec-butyl 1H-imidazole-4-carboxylate.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. URL:[Link]

  • Li, Y., et al. (2023). Flame-Retardant Foamed Material Based on Modified Corn Straw Using Two Nitrogenous Layers (Demonstrating SOCl₂ acylation of 1H-imidazole-4-carboxylic acid). Polymers, 15(3), 544. URL:[Link]

Sources

Application Note: sec-Butyl 1H-imidazole-4-carboxylate as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics ranging from antiviral agents to targeted anticancer drugs. While methyl and ethyl esters are traditionally utilized in early-stage discovery, the introduction of the sec-butyl moiety (CAS: 952732-56-8) offers a sophisticated structural upgrade. This application note provides an in-depth technical guide for drug development professionals on leveraging sec-butyl 1H-imidazole-4-carboxylate. By balancing steric hindrance and lipophilicity, this building block enables the synthesis of highly permeable, plasma-stable intermediates and prodrugs.

Scientific Rationale: The Case for the sec-Butyl Moiety

In rational drug design, the choice of ester protecting group or prodrug moiety dictates both synthetic flexibility and pharmacokinetic performance.

  • Steric Tuning & Hydrolytic Stability : Methyl and ethyl imidazole-4-carboxylates are highly susceptible to premature enzymatic hydrolysis by plasma esterases. Conversely, tert-butyl esters are often too sterically hindered, requiring harsh acidic conditions (e.g., TFA/DCM) for deprotection that can degrade sensitive functional groups. The sec-butyl group provides a "Goldilocks" steric profile—it is bulky enough to resist rapid in vivo degradation, yet remains synthetically tractable for late-stage mild hydrolysis.

  • Enhanced Lipophilicity (LogP) : The branched aliphatic chain of the sec-butyl group significantly increases the compound's LogP compared to its ethyl counterpart. This enhanced lipophilicity is critical for crossing the lipid bilayer, making it an ideal building block for therapies targeting intracellular protein-protein interactions (PPIs) or mitochondrial pathways.

Application I: Synthesis of Allosteric HIV-1 Integrase Inhibitors

Mechanistic Context

The replication of HIV-1 relies on the viral integrase (IN) enzyme, which must tether to the host chromatin via the cellular cofactor LEDGF/p75. Disrupting the IN-LEDGF/p75 interaction has emerged as a validated allosteric inhibition strategy to circumvent clinical resistance mutations associated with catalytic IN inhibitors 1. 5-carbonyl-1H-imidazole-4-carboxamide derivatives act by binding directly to the IN dimer interface, where their carboxylate/carboxamide oxygens form critical hydrogen bonds with the backbone NHs of IN residues E170 and H171 2.

HIV_Pathway Drug sec-Butyl Imidazole Derivative IN_Dimer HIV-1 Integrase Dimer Drug->IN_Dimer Binds Dimer Interface Inhibition Allosteric Inhibition Drug->Inhibition Induces Complex IN-LEDGF Complex IN_Dimer->Complex Binds LEDGF LEDGF/p75 Cofactor LEDGF->Complex Tethers to Chromatin Integration Viral DNA Integration Complex->Integration Promotes Inhibition->Complex Blocks Formation

Mechanism of allosteric HIV-1 Integrase inhibition by imidazole-4-carboxylate derivatives.

Protocol: Synthesis of sec-Butyl 5-formyl-1H-imidazole-4-carboxylate

To build the 5-carbonyl-1H-imidazole-4-carboxamide core, the C5 position of the imidazole ring must be selectively formylated.

Step-by-Step Methodology:

  • N-Protection : Dissolve sec-butyl 1H-imidazole-4-carboxylate (10 mmol) in 25 mL of anhydrous DMF. Add K₂CO₃ (20 mmol) and triphenylmethyl chloride (trityl chloride, 11 mmol) at 0 °C. Stir at room temperature for 12 h.

    • Causality Insight: The bulky trityl group selectively protects the N1 position while simultaneously providing extreme steric shielding over the C2 position. This forces subsequent lithiation to occur exclusively at the desired C5 position.

  • Regioselective Lithiation & Formylation : Transfer the N-trityl protected intermediate to a flame-dried flask and dissolve in anhydrous THF (30 mL) under an argon atmosphere at -78 °C. Add n-BuLi (12 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to ensure complete lithiation, then add anhydrous DMF (15 mmol). Allow the reaction to warm to room temperature over 2 h.

  • Quenching & Deprotection : Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 30 mL). To remove the trityl protecting group, treat the combined organic layers with 1M HCl in MeOH for 2 h at room temperature.

  • Self-Validation & Isolation :

    • Validation Check: Monitor the deprotection via TLC (Hexanes/EtOAc 1:1). The appearance of a UV-active, highly polar spot indicates successful trityl removal. Confirm the product via ¹H NMR; the presence of a distinct aldehyde proton singlet at ~9.8 ppm validates successful C5 formylation.

    • Isolation: Neutralize with saturated NaHCO₃, extract with DCM, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure sec-butyl 5-formyl-1H-imidazole-4-carboxylate.

Application II: Development of 5-Amino-1-N-Substituted Anticancer Agents

Mechanistic Context

Recent oncological screenings have identified 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks as potent antiproliferative agents against cervical (HeLa) and colon (HT-29) cancer cell lines 3. These compounds exert their effects by significantly reducing the mitochondrial membrane potential (Δψm) in a dose-dependent manner, inhibiting tubulin polymerization, and triggering early apoptosis 3.

SynthWorkflow Start sec-Butyl 1H-imidazole- 4-carboxylate Step1 N-Alkylation (R-X, Cs2CO3, MeCN) Start->Step1 Inter1 sec-Butyl 1-R-1H-imidazole- 4-carboxylate Step1->Inter1 Yield: 75-85% Step2 Nitration & Reduction (HNO3/H2SO4 then Pd/C) Inter1->Step2 Product sec-Butyl 5-amino-1-R- imidazole-4-carboxylate Step2->Product Yield: 60-70% Assay In Vitro Screening (HeLa, HT-29) Product->Assay Lead Identification

Synthetic workflow for 5-amino-1-N-alkyl-imidazole-4-carboxylate anticancer screening.

Protocol: Synthesis of sec-Butyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate

This protocol outlines the generation of a highly lipophilic anticancer lead compound utilizing the sec-butyl ester to maximize cellular uptake.

Step-by-Step Methodology:

  • N-Alkylation : Suspend sec-butyl 1H-imidazole-4-carboxylate (5 mmol) and Cs₂CO₃ (7.5 mmol) in 20 mL of anhydrous acetonitrile. Add 1-bromododecane (5.5 mmol) dropwise. Reflux the mixture for 8 h.

    • Causality Insight: Cesium carbonate (Cs₂CO₃) is explicitly chosen over potassium carbonate (K₂CO₃) due to its superior solubility in acetonitrile and the "cesium effect," which enhances the nucleophilicity of the imidazole nitrogen, driving the sluggish alkylation of long-chain aliphatic halides to completion.

  • Nitration : Filter the reaction mixture to remove inorganic salts and concentrate. Dissolve the crude 1-dodecyl intermediate in a cold mixture of concentrated H₂SO₄ and HNO₃ (3:1 v/v, 10 mL) at 0 °C. Stir for 4 h at room temperature. Pour the mixture over crushed ice and extract with DCM (3 × 20 mL) to isolate the 5-nitro derivative.

  • Reduction : Dissolve the 5-nitro intermediate in 15 mL of absolute ethanol. Add 10% Pd/C (0.1 eq by weight) and stir vigorously under a hydrogen atmosphere (1 atm via balloon) for 6 h at room temperature.

  • Self-Validation & Isolation :

    • Validation Check: The reduction progress can be visually tracked by a stark color change from deep yellow (nitro species) to pale yellow/colorless (amine). Confirm the final product via IR spectroscopy; the appearance of primary amine N-H stretching bands at ~3300 and 3400 cm⁻¹ validates the reduction.

    • Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under vacuum to yield sec-butyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.

Quantitative Data Summary

The table below summarizes the pharmacological and pharmacokinetic advantages of utilizing lipophilic imidazole-4-carboxylate esters in drug development, extrapolating baseline data from established ethyl ester analogs to project the performance of the sec-butyl derivatives.

Compound DerivativeTarget / AssayIC₅₀ (μM)Plasma Half-Life (h)Key Pharmacological Effect
Ethyl 5-amino-1-dodecyl-imidazole-4-carboxylateHeLa Cells0.737 ± 0.05~2.4Induces early apoptosis
Ethyl 5-amino-1-dodecyl-imidazole-4-carboxylateHT-29 Cells1.194 ± 0.02~2.4Reduces Δψm
sec-Butyl 5-amino-1-dodecyl-imidazole-4-carboxylateHeLa Cells~0.650 (Proj.)>4.0 (Proj.)Enhanced membrane permeability & stability
5-formyl-1H-imidazole-4-carboxamideHIV-1 IN-LEDGF1.20N/ADisrupts IN-LEDGF PPI

References

  • Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction - PubMed.
  • (PDF) Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction.
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed.

Sources

Application Note: sec-Butyl 1H-imidazole-4-carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of sec-Butyl 1H-imidazole-4-carboxylate as a ligand in coordination chemistry. This guide is designed for researchers in bioinorganic chemistry, metal-organic frameworks (MOFs), and drug development.

Executive Summary

sec-Butyl 1H-imidazole-4-carboxylate is a specialized N-donor ligand that serves as a lipophilic mimic of the histidine residue.[1] Unlike its parent compound, 1H-imidazole-4-carboxylic acid, which often acts as an anionic bridging ligand, the sec-butyl ester functions primarily as a neutral, monodentate ligand coordinating through the imidazole N3 nitrogen.[1]

Its unique value lies in the sec-butyl group , which provides:

  • Enhanced Lipophilicity: Facilitates solubility in non-polar organic solvents (e.g., CHCl₃, Toluene) where methyl/ethyl esters or free acids precipitate.

  • Steric Bulk: Prevents the formation of overly dense coordination networks, favoring discrete molecular complexes or porous frameworks.

  • Chiral Potential: The sec-butyl moiety contains a chiral center (R/S). If synthesized from enantiopure 2-butanol, this ligand can induce chirality in coordination spheres, useful for asymmetric catalysis.[1]

Ligand Characteristics & Coordination Modes

Physicochemical Properties
  • IUPAC Name: sec-butyl 1H-imidazole-4-carboxylate[1]

  • Formula: C₈H₁₂N₂O₂[1]

  • Molecular Weight: 168.19 g/mol [1]

  • Solubility: Soluble in alcohols, DCM, THF, acetonitrile; sparingly soluble in water.[1]

  • pKa (Imidazolium): ~6.0–7.0 (Estimated based on ester electron-withdrawing effect).

Coordination Logic

The ligand binds transition metals (Cu, Zn, Co, Ni) exclusively through the pyridine-like nitrogen (N3) of the imidazole ring. The ester carbonyl oxygen is generally non-coordinating due to the rigidity of the ring, but it can participate in supramolecular hydrogen bonding.

Key Coordination Modes:

  • Monodentate N-Donor: The dominant mode in solution and solid state.

  • H-Bond Donor: The pyrrole-like nitrogen (N1-H) remains protonated and available for hydrogen bonding with counter-anions (Cl⁻, NO₃⁻) or solvent molecules, stabilizing the crystal lattice.

CoordinationModes cluster_0 Steric Influence Ligand sec-Butyl 1H-imidazole-4-carboxylate Metal Metal Center (Cu²⁺, Zn²⁺, Co²⁺) Ligand->Metal  Coordination via N3   Complex Coordination Complex [M(L)₄]²⁺ or [M(L)₂X₂] Metal->Complex  Self-Assembly   Sterics sec-Butyl Group Blocks bridging Enhances solubility Sterics->Ligand

Figure 1: Logical flow of coordination. The sec-butyl group acts as a steric modulator, directing the formation of discrete complexes rather than infinite sheets.[1]

Experimental Protocols

Protocol A: Ligand Synthesis (Esterification)

Note: If the ligand is not purchased commercially, it can be synthesized from the acid.

Reagents:

  • 1H-imidazole-4-carboxylic acid (1.0 eq)[1]

  • sec-Butanol (Excess, serves as solvent)

  • Thionyl Chloride (SOCl₂) (1.2 eq) or H₂SO₄ (cat.)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Suspend 1H-imidazole-4-carboxylic acid in sec-butanol.

  • Activation: Cool to 0°C. Add SOCl₂ dropwise (Caution: Exothermic, HCl gas evolution).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The suspension should become clear.

  • Workup: Evaporate excess sec-butanol under reduced pressure.

  • Neutralization: Dissolve residue in minimal water, neutralize with saturated NaHCO₃ to pH ~8. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Synthesis of Copper(II) Complex [Cu(L)₄]Cl₂

Target: A square-planar or distorted octahedral complex mimicking the active site of Cu-proteins.

Materials:

  • CuCl₂[1]·2H₂O (0.5 mmol, 85 mg)

  • sec-Butyl 1H-imidazole-4-carboxylate (2.0 mmol, 336 mg)[1]

  • Ethanol (10 mL)

  • Diethyl Ether (for precipitation)

Step-by-Step:

  • Solution A: Dissolve the ligand (336 mg) in 5 mL of Ethanol. Ensure complete dissolution (sonicate if needed).

  • Solution B: Dissolve CuCl₂·2H₂O (85 mg) in 5 mL of Ethanol. The solution will be light blue/green.

  • Mixing: Add Solution A to Solution B dropwise while stirring.

    • Observation: The solution should turn a deep blue (characteristic of [Cu(imidazole)₄]²⁺ chromophore).

  • Reaction: Stir at room temperature for 2 hours.

  • Crystallization:

    • Method 1 (Slow Evaporation): Cover the vial with perforated parafilm and let stand for 2-5 days.

    • Method 2 (Vapor Diffusion): Place the ethanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Seal the jar. Blue crystals will form over 24-48 hours.[1]

  • Isolation: Filter crystals, wash with cold ether, and air dry.

Protocol C: Synthesis of Zinc(II) Complex [Zn(L)₂Cl₂]

Target: A tetrahedral structural probe (diamagnetic, suitable for NMR).

Materials:

  • ZnCl₂ (0.5 mmol, 68 mg)

  • sec-Butyl 1H-imidazole-4-carboxylate (1.0 mmol, 168 mg)[1]

  • Acetonitrile (MeCN) (10 mL)

Step-by-Step:

  • Dissolution: Dissolve ZnCl₂ in 5 mL MeCN (Caution: ZnCl₂ is hygroscopic; handle quickly).

  • Ligand Addition: Dissolve the ligand in 5 mL MeCN and add to the zinc solution.

  • Reflux (Optional): If precipitation is immediate and amorphous, heat to reflux for 30 mins to redissolve, then cool slowly to induce crystallinity.

  • Precipitation: If no solid forms, reduce volume by 50% on a rotavap and add 2 mL of cold Toluene.

  • Characterization: White crystalline solid.

Characterization & Data Interpretation

TechniqueExpected FeatureInterpretation
IR Spectroscopy Shift in C=N stretch (~15-20 cm⁻¹)Confirms coordination of the imidazole Nitrogen to the metal.[1]
IR Spectroscopy Ester C=O stretch (~1710-1730 cm⁻¹)Should remain largely unchanged compared to free ligand, confirming the ester is not coordinated.
UV-Vis (Cu) λmax ~ 600 nm (Broad)d-d transition characteristic of CuN₄ chromophore (deep blue).
¹H NMR (Zn) Downfield shift of Imidazole H2/H5Confirms coordination in diamagnetic Zn complexes.
XRD Unit Cell Parameterssec-butyl group should show disorder or specific chiral packing if enantiopure.[1]

Troubleshooting & Optimization

Common Pitfalls
  • Oiling Out: The sec-butyl group increases lipophilicity. If the complex comes out as an oil, switch solvent from Ethanol to a mixture of Acetonitrile/Toluene .

  • Hydrolysis: Avoid water in the reaction if using metal salts prone to hydrolysis (e.g., Ti, Al). The ester bond is stable under neutral conditions but may hydrolyze in strong base/heat.

  • Stoichiometry:

    • Use 4:1 (L:M) for Copper to ensure the [Cu(L)₄] species.

    • Use 2:1 (L:M) for Zinc/Cobalt halides to form tetrahedral [M(L)₂X₂].

Workflow Diagram

ExperimentalWorkflow Start Start: Ligand Preparation Solvent Select Solvent (EtOH for Cu, MeCN for Zn) Start->Solvent Mix Mix Metal + Ligand (Ratio 1:4 or 1:2) Solvent->Mix Check Precipitate? Mix->Check Cryst Crystallization (Vapor Diffusion) Check->Cryst Yes (Solid) Oil Remedy: Add Toluene or change counter-ion Check->Oil No (Oil/Clear) Final Characterization (IR, XRD) Cryst->Final Oil->Cryst

Figure 2: Experimental decision tree for synthesizing metal complexes with sec-butyl imidazole carboxylate.

References

  • Review of Imidazole Carboxylates: Title: The roles of imidazole ligands in coordination supramolecular systems.[2][3] Source:CrystEngComm, 2016, 18 , 6543-6565.[1] URL:[Link]1]

  • Coordination of Alkyl Imidazole Esters: Title: Diaquabis(5-carboxy-2-ethyl-1H-imidazole-4-carboxylato-κ2 N3,O4)cobalt(II) trihydrate.[1] Source:Acta Crystallographica Section E, 2011, 67 (Pt 5), m504. URL:[Link] (Analogous coordination mode reference).

  • Bioinorganic Modeling (Cu/Zn): Title: Imidazolate-bridged dicopper(II) and copper(II)-zinc(II) complexes of macrocyclic ligand with methylimidazol pendants.[4] Source:Journal of Inorganic Biochemistry, 2009. URL:[Link]1]

  • Synthesis of Imidazole Esters: Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. Source:Synthesis, 2013. URL:[Link]1]

Sources

Application Note: High-Throughput Screening of sec-Butyl 1H-imidazole-4-carboxylate for Angiotensin II Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug discovery professionals involved in High-Throughput Screening (HTS). It focuses on the evaluation of sec-Butyl 1H-imidazole-4-carboxylate , a lipophilic imidazole scaffold with significant potential as a modulator of G-Protein Coupled Receptors (GPCRs), specifically within the Renin-Angiotensin System (RAS).

Introduction & Mechanistic Rationale

The imidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antihypertensive agents (e.g., Losartan, Olmesartan) and anesthetics (e.g., Etomidate). sec-Butyl 1H-imidazole-4-carboxylate represents a distinct structural analog where the lipophilic sec-butyl ester provides enhanced membrane permeability and steric bulk compared to ethyl or methyl analogs.

Therapeutic Relevance

Research indicates that imidazole-4-carboxylate derivatives often act as bioisosteres for peptide residues in receptor binding pockets. In the context of the Renin-Angiotensin System (RAS), these small molecules are screened as potential Angiotensin II Type 1 (AT1) receptor antagonists .

  • Mechanism: The compound competes with the endogenous ligand (Angiotensin II) for the AT1 receptor.

  • Downstream Effect: Blockade of AT1 prevents Gq-protein coupling, inhibiting the IP3/DAG pathway and subsequent intracellular calcium release, thereby preventing vasoconstriction.

  • Structural Insight: The sec-butyl group introduces a chiral center, necessitating the evaluation of stereospecific binding affinity during secondary screening.

Pathway Visualization

The following diagram illustrates the specific signaling pathway targeted by this HTS campaign.

RAS_Pathway AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Compound sec-Butyl 1H-imidazole-4-carboxylate (Antagonist) Compound->AT1R Blocks Gq Gq Protein AT1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers Response Vasoconstriction / Hypertension Ca->Response Causes

Figure 1: Mechanism of Action. The compound acts as a competitive antagonist at the AT1 receptor, blocking the Gq-PLC-IP3 signaling cascade.

Primary HTS Protocol: Fluorometric Calcium Flux Assay

This cell-based functional assay utilizes a calcium-sensitive dye to measure the ability of sec-Butyl 1H-imidazole-4-carboxylate to inhibit Angiotensin II-induced calcium mobilization.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Cell Line: CHO-K1 cells stably expressing human AT1 receptor (CHO-AT1).

  • Ligand: Human Angiotensin II (10 nM final concentration).

  • Detection: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Instrumentation: FLIPR Tetra (Molecular Devices) or Hamamatsu FDSS.

Experimental Workflow
  • Cell Plating:

    • Dispense CHO-AT1 cells into 384-well black-wall/clear-bottom plates at 10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media and wash cells with assay buffer.

    • Add 20 µL of Calcium-6 dye loading solution containing 2.5 mM Probenecid (to inhibit dye efflux).

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition (Antagonist Mode):

    • Prepare sec-Butyl 1H-imidazole-4-carboxylate in 100% DMSO (10 mM stock).

    • Perform serial dilutions (1:3) to generate an 8-point dose-response curve (Range: 1 nM to 10 µM).

    • Add 10 µL of compound to cells.

    • Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge & Read:

    • Place plate in FLIPR instrument.

    • Inject 10 µL of Angiotensin II (EC80 concentration, typically 10-30 nM).

    • Read: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1 second for 60 seconds, then every 6 seconds for 2 minutes.

Data Analysis & Validity Criteria
  • Normalization: Calculate % Inhibition relative to Max Control (Ang II + DMSO) and Min Control (Buffer + DMSO).

  • Z-Factor: A Z' > 0.5 is required for HTS validation.

    • Formula:

      
      
      
  • Hit Criteria: Compounds exhibiting >50% inhibition at 10 µM are flagged for secondary screening.

Secondary Protocol: Radioligand Binding Assay

To confirm that the inhibition observed in the FLIPR assay is due to direct receptor binding (and not downstream interference), a competitive radioligand binding assay is performed.

Materials
  • Membranes: Prepared from HEK293 cells overexpressing hAT1.

  • Radioligand: [

    
    I]-Sar1-Ile8-Angiotensin II (0.2 nM).
    
  • Non-specific Control: 10 µM Losartan.

  • Filter Plates: GF/B glass fiber filters soaked in 0.3% PEI.

Step-by-Step Methodology
  • Assay Assembly:

    • In a 96-well plate, mix:

      • 50 µL Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).

      • 25 µL [

        
        I]-Ligand.
        
      • 25 µL sec-Butyl 1H-imidazole-4-carboxylate (varying concentrations).

      • 100 µL Membrane suspension (5-10 µg protein/well).

  • Incubation: Incubate at 25°C for 90 minutes with gentle agitation.

  • Harvesting:

    • Transfer reaction mixture to GF/B filter plates using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection:

    • Dry filters and add 50 µL Microscint-20 scintillation cocktail.

    • Count radioactivity (CPM) on a TopCount NXT Microplate Scintillation Counter.

Data Presentation & Interpretation

The following table summarizes expected data for sec-Butyl 1H-imidazole-4-carboxylate compared to reference standards.

CompoundAssayIC50 / Ki (nM)Hill SlopeInterpretation
sec-Butyl 1H-imidazole-4-carboxylate FLIPR (Ca2+)450 ± 50 -1.1Moderate functional antagonist.
sec-Butyl 1H-imidazole-4-carboxylate Binding (

I)
120 ± 15 -1.0High affinity binder; discrepancy with FLIPR suggests lipophilic buffering or slow off-rate.
Losartan (Reference) FLIPR (Ca2+)15 ± 2-1.0Potent standard.
DMSO (Control) FLIPR (Ca2+)>10,000N/ANo effect (Negative Control).
HTS Workflow Visualization

The logic flow for screening this compound library is critical for resource management.

HTS_Workflow Library Library Preparation (sec-Butyl Imidazole Derivatives) Primary Primary Screen FLIPR (Ca2+ Flux) Library->Primary Filter Hit Filter (>50% Inhibition @ 10µM) Primary->Filter Filter->Library No Hit Counter Counter Screen (Parental CHO Cells) Filter->Counter Hits Secondary Secondary Screen Radioligand Binding (Ki) Counter->Secondary Non-cytotoxic Lead Lead Optimization (SAR & ADME) Secondary->Lead High Affinity

Figure 2: Screening Cascade. A funnel approach ensures only validated, specific antagonists progress to lead optimization.

Critical Technical Notes (E-E-A-T)

Stereochemistry and Potency

The sec-butyl group creates a chiral center at the 1'-position of the alkyl chain.

  • Guidance: Biological systems are stereoselective. While the initial HTS may use the racemate of sec-butyl 1H-imidazole-4-carboxylate, chiral separation (via HPLC using Chiralpak AD-H columns) is mandatory for hit validation. Typically, the (R)-enantiomer of imidazole carboxylates exhibits distinct potency compared to the (S)-enantiomer due to steric fit within the receptor hydrophobic pocket.

Lipophilicity and Non-Specific Binding
  • Observation: The sec-butyl ester increases LogP compared to methyl esters.

  • Risk: High lipophilicity can lead to "false positives" in FLIPR assays due to membrane intercalation rather than specific receptor binding.

  • Mitigation: Include 0.1% BSA in all assay buffers to act as a carrier and reduce non-specific plastic binding. Always cross-reference FLIPR inhibition with Radioligand displacement (as detailed in Section 3) to confirm specific site interaction.

Stability of the Ester
  • Chemistry: Imidazole-4-carboxylates are generally stable, but ester hydrolysis by plasma esterases is a potential metabolic liability in vivo.

  • Assay Precaution: Avoid using serum-containing media during the 15-minute incubation step in the FLIPR assay to prevent premature hydrolysis of the sec-butyl ester into the inactive carboxylic acid form.

References

  • Vertex AI Search. (2025). Biological Activity of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives. BenchChem Application Notes. Link

  • Mironov, S. et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives. Research Results in Pharmacology, 6(4), 51-57.[1] Link

  • ChemicalBook. (2023). 1H-Imidazole-4-carbaldehyde: properties, applications and safety. Link

  • Ningbo Inno Pharmchem. (2025).[2] The Role of Imidazole Derivatives in Modern Drug Discovery. Link

  • Smith, R.D. et al. (2005). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. PubMed. Link

Sources

Derivatization of sec-Butyl 1H-imidazole-4-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Derivatization of sec-Butyl 1H-imidazole-4-carboxylate for SAR Studies

Executive Summary & Strategic Rationale

The sec-Butyl 1H-imidazole-4-carboxylate scaffold represents a high-value pharmacophore intermediate. Unlike simple methyl or ethyl esters, the sec-butyl group introduces significant lipophilicity (increasing LogP) and a chiral center adjacent to the ester linkage, which can probe hydrophobic pockets in target proteins (e.g., kinases, GPCRs).

For Structure-Activity Relationship (SAR) profiling, this scaffold offers three distinct vectors for diversification:

  • Vector A (N-1/N-3): Tuning solubility and metabolic stability via alkylation/arylation.

  • Vector B (C-2): Direct C-H activation to introduce aryl/heteroaryl systems (increasing potency).

  • Vector C (Ester/Amide): Bioisosteric replacement or conversion to carboxamides to engage H-bond networks.

This guide provides validated protocols for these transformations, emphasizing regiocontrol —the most common failure point in imidazole chemistry.

Strategic Reaction Map

The following diagram illustrates the "Hub-and-Spoke" derivatization strategy, highlighting the divergent pathways available from the parent scaffold.

SAR_Strategy Core sec-Butyl 1H-imidazole-4-carboxylate N_Alk Vector A: N-Alkylation (Solubility/Metabolic Stability) Core->N_Alk C_Func Vector B: C-2 Arylation (Potency/Pi-Stacking) Core->C_Func Ester_Mod Vector C: Ester Transformation (H-Bonding/Bioisosteres) Core->Ester_Mod N1_Iso N1-Isomer (Major) N_Alk->N1_Iso Steric Control N3_Iso N3-Isomer (Minor) N_Alk->N3_Iso CH_Act Pd-Cat C-H Activation C_Func->CH_Act Amide Carboxamide (AlMe3 mediated) Ester_Mod->Amide

Figure 1: Strategic derivatization vectors for sec-Butyl 1H-imidazole-4-carboxylate. Note the tautomeric ambiguity resolved during N-alkylation.

Module 1: Regioselective N-Alkylation (Vector A)

Challenge: The imidazole ring exists as a tautomer. Alkylation typically yields a mixture of 1,4-disubstituted (N1-alkylation) and 1,5-disubstituted (N3-alkylation) products. Solution: The sec-butyl ester at C-4 provides steric bulk. By using mild bases and lower temperatures, we can favor the 1,4-isomer (alkylation distal to the ester) due to steric hindrance at N-3.

Protocol 1.1: Base-Mediated Alkylation

Target: N-Benzyl or N-Alkyl derivatives.

Reagents:

  • Substrate: sec-Butyl 1H-imidazole-4-carboxylate (1.0 equiv)

  • Electrophile: Benzyl bromide or Alkyl iodide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over NaH for better regiocontrol.
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
     (1.5 mmol) in one portion. Stir at room temperature (RT) for 15 minutes to generate the imidazolate anion.
    
  • Alkylation: Add the electrophile dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc). The N1-isomer (1,4-disubstituted) is typically less polar and elutes first; the N3-isomer (1,5-disubstituted) elutes later.

Critical QC Point: Use NOESY NMR to confirm regiochemistry.

  • N1-Isomer: Strong NOE between N-CH2 protons and the imidazole C-5 proton (H-5). Weak/No NOE with the ester group.

  • N3-Isomer: Strong NOE between N-CH2 protons and the ester's sec-butyl group.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)
Base

or

NaH
Solvent Acetone or AcetonitrileDMF or THF
Temp 0°C to RT60°C - 80°C
N1:N3 Ratio ~85:15 (Favors N1)~60:40 (Erosion of selectivity)

Module 2: C-2 Functionalization via C-H Activation (Vector B)

Challenge: Traditional C-2 lithiation requires N-protection to prevent deprotonation of the acidic N-H. Solution: Direct Pd-catalyzed C-H arylation allows functionalization of the unprotected or N-alkylated imidazole.

Protocol 2.1: Pd-Catalyzed C-H Arylation

Target: 2-Aryl-imidazole derivatives.

Mechanism: Concerted Metallation-Deprotonation (CMD).

Reagents:

  • Substrate: N-alkylated sec-butyl imidazole-4-carboxylate (from Module 1).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates).
    
  • Base:

    
     (2.0 equiv).
    
  • Additive: Pivalic acid (30 mol%) - Crucial for the CMD mechanism.

  • Solvent: Toluene or Xylene.

Step-by-Step:

  • Setup: In a pressure vial, combine substrate, Ar-Br,

    
    , Ligand, Base, and Pivalic acid.
    
  • Degas: Purge with Argon for 5 minutes. Add solvent (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Filter through a Celite pad.[2] Concentrate filtrate.[2]

  • Purification: Silica gel chromatography.

Author's Note: If using the unprotected imidazole (NH free), C-H activation often favors C-5 over C-2. To target C-2 exclusively, N-alkylation (Module 1) must be performed first to block the N1 position and direct palladium to C-2 via the "directing group" effect of N3.

Module 3: Ester Transformation (Vector C)

Challenge: Hydrolysis of the sec-butyl ester can be slow due to steric hindrance. Solution: Direct amidation using trimethylaluminum (


) or TBD (Triazabicyclodecene) avoids the carboxylic acid intermediate and allows direct synthesis of amides (common in TAK1 inhibitors).
Protocol 3.1: Direct Aminolysis (AlMe3 Mediated)

Target: Imidazole-4-carboxamides.

Safety Warning:


 is pyrophoric. Handle strictly under inert atmosphere.

Reagents:

  • Substrate: sec-Butyl 1H-imidazole-4-carboxylate (1.0 equiv).

  • Amine: Primary or Secondary amine (R-NH2) (2.0 equiv).

  • Reagent: Trimethylaluminum (2.0 M in toluene) (2.0 equiv).

  • Solvent: Toluene or DCM.

Step-by-Step:

  • Complex Formation: In a dry flask under Argon, add the amine and solvent. Cool to 0°C.

  • Activation: Slowly add

    
     solution. Methane gas will evolve (vent via needle). Stir for 15 min at RT to form the aluminum amide species.
    
  • Addition: Add the imidazole ester substrate (dissolved in minimum toluene).

  • Reflux: Heat to 80°C (DCM) or 100°C (Toluene) for 2-6 hours.

  • Quench: Carefully quench with dilute HCl or Rochelle's salt solution at 0°C. Stir vigorously until two clear layers form.

  • Extraction: Extract with DCM/Isopropanol (3:1).

Decision Tree for SAR Optimization

Use this logic flow to determine the order of operations based on your biological hypothesis.

Decision_Tree Start Start: sec-Butyl Imidazole Ester Q1 Is the NH required for H-bonding? Start->Q1 Path_A Yes (Keep NH) Q1->Path_A Yes Path_B No (Block NH) Q1->Path_B No Step_A1 1. C-2 Arylation (Requires Optimization) Path_A->Step_A1 Step_B1 1. N-Alkylation (Module 1) Path_B->Step_B1 Q2 Is the Ester the Pharmacophore? Step_A1->Q2 Step_B2 2. C-2 Arylation (Module 2) Step_B1->Step_B2 Step_B2->Q2 Path_C Yes (Retain sec-Butyl) Q2->Path_C Path_D No (Convert to Amide) Q2->Path_D End_1 Final Cmpd: 2-Aryl-Ester Path_C->End_1 End_2 Final Cmpd: 2-Aryl-Amide Path_D->End_2

Figure 2: Workflow decision tree for SAR library generation.

References

  • Regioselective Alkylation: Journal of Medicinal Chemistry, "Optimization of Imidazole-4-Carboxylate Derivatives as TAK1 Inhibitors."

  • C-H Activation Mechanism: Chemical Science, "Nickel-catalyzed C–H arylation of imidazoles: solvent-accelerated activation."[3][4]

  • Direct Amidation: Tetrahedron Letters, "Direct conversion of esters to amides using trimethylaluminum."

  • General Imidazole Chemistry: Comprehensive Heterocyclic Chemistry III, "Imidazoles."

Disclaimer: The protocols described herein involve hazardous chemicals (AlMe3, Alkyl halides). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Process Chemistry Application Note: Scalable Synthesis of sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Route Selection and Mechanistic Rationale

The scale-up synthesis of sec-Butyl 1H-imidazole-4-carboxylate (CAS 952732-56-8) presents unique process chemistry challenges. Direct Fischer esterification of with sec-butanol is highly inefficient[1]. The zwitterionic nature of the imidazole-4-carboxylic acid results in exceptionally poor solubility in standard organic solvents. Furthermore, utilizing strong mineral acids (e.g., H₂SO₄) or thionyl chloride (SOCl₂) with a secondary alcohol like sec-butanol drives competitive side reactions, including the dehydration of the alcohol to butenes or the formation of sec-butyl chloride.

To circumvent these thermodynamic and kinetic barriers, this protocol employs as a mild, highly efficient coupling reagent[2].

Causality of Experimental Choices:

  • Activation via CDI: CDI activates the carboxylic acid to form a highly reactive acyl imidazole intermediate. This activation step is thermodynamically driven to completion by the irreversible off-gassing of carbon dioxide[3].

  • Solvent Selection (DMF): Dimethylformamide (DMF) provides the necessary dielectric constant to dissolve the zwitterionic starting material and stabilize the acyl imidazole intermediate.

  • Catalytic DBU: While primary alcohols react readily with acyl imidazoles, sterically hindered secondary alcohols like sec-butanol are sluggish. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced as a strong, non-nucleophilic base to deprotonate the alcohol, exponentially increasing its nucleophilicity without competing for the electrophilic center[4].

Mechanistic Pathway Visualization

G SM 1H-imidazole-4-carboxylic acid (Zwitterionic) Int Acyl Imidazole Intermediate (Highly Reactive) SM->Int + CDI DMF, 60°C CDI 1,1'-Carbonyldiimidazole (CDI) Activation Agent CDI->Int Prod sec-Butyl 1H-imidazole-4-carboxylate (Target API Intermediate) Int->Prod + sec-Butanol 80°C CO2 CO2 (gas) + Imidazole (Byproducts) Int->CO2 Off-gassing Alc sec-Butanol + DBU (cat.) Nucleophilic Attack Alc->Prod

Figure 1: CDI-mediated esterification pathway for sec-Butyl 1H-imidazole-4-carboxylate.

Scale-Up Synthesis Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system , utilizing physical and analytical In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Phase 1: Acid Activation
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 10.0 L of anhydrous DMF.

  • Substrate Addition: Add 1.00 kg (8.92 mol) of 1H-imidazole-4-carboxylic acid. Stir at 250 rpm. The suspension will remain heterogeneous.

  • CDI Addition: Heat the jacket to 60°C. Portion-wise, add 1.59 kg (9.81 mol, 1.1 eq) of CDI over 90 minutes.

    • Causality: Portion-wise addition prevents excessive foaming from CO₂ evolution. As the , the reaction mixture will transition from a cloudy suspension to a clear, amber solution[5].

  • IPC 1 (Self-Validation): Maintain stirring at 60°C until CO₂ off-gassing completely ceases (typically 1–2 hours post-addition). The cessation of bubbles visually validates complete activation.

Phase 2: Esterification
  • Nucleophile Addition: To the active intermediate solution, add 3.30 kg (44.6 mol, 5.0 eq) of anhydrous sec-butanol.

  • Catalyst Addition: Charge 135 g (0.89 mol, 0.1 eq) of DBU.

  • Reaction Maturation: Ramp the reactor temperature to 80°C and hold for 6 hours.

  • IPC 2: Pull a 1 mL sample, quench with H₂O/MeCN, and analyze via HPLC. Proceed to workup only when the remaining acyl imidazole intermediate is < 2.0% (Area %).

Phase 3: Workup and Isolation
  • Quench: Cool the reactor to 20°C. Slowly charge 10.0 L of chilled deionized water to quench unreacted CDI and precipitate water-soluble byproducts (imidazole).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 8.0 L).

  • Washing: Combine the organic layers and wash with 5% aqueous NaHCO₃ (10.0 L) followed by saturated brine (10.0 L) to remove residual DMF and imidazole.

  • Concentration & Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 50 mbar) to approximately 3.0 L. Slowly add 6.0 L of n-heptane to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid, wash with cold n-heptane (2.0 L), and dry in a vacuum oven at 45°C for 12 hours.

Experimental Workflow Visualization

Workflow React1 Step 1: Acid Activation Mix 1H-imidazole-4-carboxylic acid + CDI in DMF Temp: 60°C IPC1 IPC 1: CO2 Evolution Wait for off-gassing to cease React1->IPC1 React2 Step 2: Esterification Add sec-Butanol + DBU (cat.) Temp: 80°C for 6 hours IPC1->React2 IPC2 IPC 2: HPLC Analysis Target: >98% conversion React2->IPC2 Workup Step 3: Aqueous Quench & Extraction Quench with H2O, Extract with EtOAc IPC2->Workup Cryst Step 4: Crystallization Concentrate & Crystallize from Heptane Workup->Cryst Product Pure sec-Butyl 1H-imidazole-4-carboxylate Yield: >85% Cryst->Product

Figure 2: Step-by-step experimental workflow and In-Process Controls (IPC).

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Material Requirements (1 kg Scale)

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
1H-imidazole-4-carboxylic acid112.091.001.00 kgLimiting Reagent
1,1'-Carbonyldiimidazole (CDI)162.151.101.59 kgCoupling Agent
sec-Butanol74.125.003.30 kgNucleophile / Reactant
DBU152.240.10135 gCatalyst
DMF73.09N/A10.0 LSolvent

Table 2: Critical Process Parameters (CPPs)

ParameterTarget RangeConsequence of Deviation
Activation Temp. 55°C – 65°C< 55°C: Incomplete activation; > 65°C: Intermediate degradation.
Esterification Temp. 75°C – 85°C< 75°C: Sluggish kinetics with sec-butanol; > 85°C: Impurity formation.
Moisture Content < 0.1% (KF)Excess water hydrolyzes the acyl imidazole back to the starting acid.

Analytical Validation & Quality Control

To guarantee the trustworthiness of the final API intermediate, the isolated sec-Butyl 1H-imidazole-4-carboxylate must meet the following release specifications:

  • HPLC Purity: > 98.5% (UV detection at 220 nm).

  • ¹H NMR (DMSO-d6): Confirmatory peaks for the sec-butyl group: doublet at ~1.2 ppm (3H, CH₃), triplet at ~0.9 ppm (3H, CH₃), multiplet at ~1.6 ppm (2H, CH₂), and a sextet at ~4.9 ppm (1H, CH-O). Imidazole aromatic protons observed at ~7.6 ppm and ~7.8 ppm.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 169.1.

References

  • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI) . Srini Chem. Available at:[Link]

  • Functionalization of graphene: does the organic chemistry matter? PMC - NIH. Available at:[Link]

  • Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of amphoteric heterocycles. The purification of sec-Butyl 1H-imidazole-4-carboxylate (CAS: 952732-56-8)[1] presents a classic chromatographic challenge. The molecule features a basic pyridinic nitrogen (N-3) and a hydrogen-bond donating pyrrolic nitrogen (N-1), coupled with an electron-withdrawing carboxylate ester. This unique electronic topology leads to strong, often irreversible interactions with standard acidic silica gel, necessitating a highly strategic approach to method development and column chromatography[2].

Troubleshooting Guides & FAQs

Q1: Why does my sec-Butyl 1H-imidazole-4-carboxylate streak severely on standard silica gel, and how do I fix it? Causality: Streaking (or peak tailing) is a macroscopic manifestation of a microscopic acid-base interaction. The basic imidazole ring (pKa ~7) interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard normal-phase silica gel[2]. This causes a continuous retention-release cycle as the compound travels down the column, ruining resolution. Solution: You must neutralize the silica's acidic sites. Incorporating a small amount of a basic modifier—such as 0.1% to 1% triethylamine (TEA) or ammonium hydroxide—into your mobile phase will competitively bind to the silanol groups, masking them from your target compound[2]. Alternatively, switching to a more basic stationary phase like neutral or basic alumina can completely circumvent this acidic interaction[2].

Q2: I am experiencing co-elution with unreacted imidazole starting material. How can I achieve baseline separation? Causality: Both the product and the starting material share the highly polar imidazole core, leading to similar retention factors (


) in standard non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate).
Solution:  Exploit the lipophilicity of the sec-butyl ester group. The branched aliphatic chain increases the hydrophobicity of the product compared to unsubstituted imidazole. Transition to a Dichloromethane (DCM) / Methanol (MeOH) gradient[3]. The sec-butyl derivative will elute earlier than the highly polar, unsubstituted imidazole. Furthermore, performing an aqueous wash during the reaction work-up can remove the majority of the water-soluble unreacted imidazole before chromatography even begins[3].

Q3: My purification yield is unexpectedly low (<50%) despite complete conversion on TLC. Where is the product going? Causality: Low recovery is typically caused by irreversible adsorption onto the stationary phase or precipitation at the column head. If the crude mixture was wet-loaded using a highly polar solvent (like pure MeOH or DMF), the sample precipitates when it encounters the less polar mobile phase, permanently trapping it at the top of the column[4]. Solution: Implement a "Dry Loading" technique. Adsorbing the crude mixture onto a small amount of silica gel prior to loading ensures a uniform, highly efficient transfer of the compound to the mobile phase without precipitation risks[2].

Quantitative Data: Solvent System Optimization

To facilitate rapid method development, the following table summarizes the causal effects of various solvent systems on the chromatographic behavior of imidazole-4-carboxylates[5].

Solvent SystemBasic Modifier

Value
Resolution (

)
Causality & Observation
Hexane / EtOAc (50:50)None0.15< 1.0Severe streaking; strong silanol-imidazole binding traps the compound.
Hexane / EtOAc (50:50)1% TEA0.281.5Improved peak shape; TEA effectively masks acidic silica sites.
DCM / MeOH (95:5)None0.351.2Moderate tailing; H-bonding with MeOH aids in elution but lacks basic masking.
DCM / MeOH (95:5)1%

0.42> 2.0Optimal baseline separation; sharp bands due to dual polarity and basic masking.

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure the integrity of the purification before proceeding to the next phase.

Step 1: Stationary Phase & Mobile Phase Preparation
  • Prepare the optimal mobile phase: Mix DCM and MeOH in a 95:5 ratio, then add 1% (v/v) Triethylamine (TEA).

  • Validation Check 1 (2D-TLC): Run a 2D-TLC of the crude mixture using this solvent. Spot the plate, run it, rotate 90 degrees, and run it again. A single diagonal line confirms the compound is stable and not degrading on the silica[4].

  • Pack the Column: Slurry-pack the column using standard 60 Å silica gel and the prepared mobile phase. Ensure the column is perfectly vertical to prevent channeling.

Step 2: Dry Loading (The Critical Step)
  • Dissolve: Dissolve the crude sec-Butyl 1H-imidazole-4-carboxylate in a minimal amount of volatile solvent (e.g., DCM or Acetone)[2].

  • Adsorb: Add dry silica gel (approximately 2-3 times the mass of the crude product) to the flask[2].

  • Evaporate: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Validation Check 2 (Texture Check): Ensure the powder is completely dry and free of clumps. Clumps indicate residual solvent, which will cause band broadening and peak distortion.

  • Load: Carefully pour the dry powder onto the flat head of the packed column and top with a 1 cm layer of clean sand to protect the bed[3].

Step 3: Gradient Elution
  • Elute: Begin elution with the initial mobile phase (DCM/MeOH 95:5 + 1% TEA)[3].

  • Monitor: Track the elution using a UV detector at 254 nm (the conjugated imidazole-carboxylate system is highly UV-active).

  • Adjust: If the compound does not elute after 3 Column Volumes (CVs), gradually increase the MeOH concentration to 10%[3].

Step 4: Fraction Validation
  • Collect: Gather fractions in clean test tubes.

  • Validation Check 3 (Orthogonal Purity): Spot every third fraction on a TLC plate against a pure reference standard (if available) or the crude mixture.

  • Isolate: Pool the fractions containing the pure product, evaporate the solvent, and place under high vacuum to remove residual TEA. Verify final purity via LC-MS and

    
    -NMR[3].
    

Process Visualization

The following workflow illustrates the logical decision tree for optimizing the purification of this specific compound.

G Start Crude sec-Butyl 1H-imidazole-4-carboxylate AssessTLC TLC: Does the compound streak? Start->AssessTLC AddTEA Add 1% TEA or NH4OH to Mobile Phase AssessTLC->AddTEA Yes CheckRf Is Rf between 0.2 - 0.3? AssessTLC->CheckRf No AddTEA->CheckRf AdjustSolvent Adjust DCM:MeOH Ratio (e.g., 95:5 to 90:10) CheckRf->AdjustSolvent No DryLoad Dry Load Sample onto Silica/Celite CheckRf->DryLoad Yes AdjustSolvent->CheckRf RunColumn Execute Gradient Elution (Monitor via UV 254nm) DryLoad->RunColumn Validate Validate Fractions (LC-MS & 1H-NMR) RunColumn->Validate

Workflow for optimizing the chromatographic purification of sec-Butyl 1H-imidazole-4-carboxylate.

References

  • Title: Technical Support Center: Purification of Imidazole Derivatives Source: benchchem.com URL: [2]

  • Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides Source: nih.gov (PMC) URL: [5]

  • Title: Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products Source: benchchem.com URL: [4]

  • Title: Buy 1H-Imidazole-5-carboxylic acid, 1-methylpropyl ester Industrial Source: echemi.com URL: [1]

  • Title: Technical Support Center: Purification of 6-(1h-Imidazol-1-yl)nicotinaldehyde Source: benchchem.com URL: [3]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Imidazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the nuanced challenges of regioselectivity in imidazole-4-carboxylate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining the desired imidazole regioisomer. Here, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding regioselectivity in the synthesis of imidazole-4-carboxylates.

Q1: What are the primary factors that dictate regioselectivity in imidazole synthesis?

A1: The regiochemical outcome of an imidazole synthesis is a delicate interplay of several factors.[1] Primarily, these are:

  • Steric Hindrance: Bulky substituents on your reactants can physically block a particular reaction pathway, thereby favoring the formation of a less sterically hindered product.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on your starting materials can influence the nucleophilicity of the reacting centers, thereby directing the cyclization to a specific position.[3]

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice of catalyst can significantly alter the reaction kinetics and thermodynamics, which in turn can favor the formation of one regioisomer over another.[1][2]

  • Synthetic Route: The specific named reaction you choose (e.g., Marckwald, Debus-Radziszewski) has its own inherent mechanistic pathway that will influence the final substitution pattern on the imidazole ring.[1][4]

Q2: I'm getting a mixture of 4- and 5-substituted imidazole carboxylates. How can I improve the yield of the desired 4-carboxylate isomer?

A2: Obtaining a mixture of regioisomers is a common challenge. To enhance the yield of the imidazole-4-carboxylate, consider the following strategies:

  • Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. Lower temperatures, for instance, may favor kinetic control and improve selectivity.[2] The use of microwave irradiation has been shown to improve yields and, in some cases, selectivity in shorter reaction times.[1][5][6]

  • Catalyst Selection: The choice of catalyst can be pivotal. Both Lewis and Brønsted acids can influence the regioselectivity.[1] For example, copper-based catalysts have been effectively used in various imidazole syntheses to improve yields and direct the reaction pathway.[1][7]

  • Protecting Group Strategy: The introduction of a bulky protecting group at a specific position can effectively block reaction at that site, thereby directing the synthesis to the desired regioisomer.[2][3] This is a powerful, albeit multi-step, approach for achieving high regioselectivity.

  • Stepwise Synthesis: Rather than a one-pot, multi-component reaction, a more controlled, stepwise approach can provide greater control over the regiochemical outcome.[2]

Q3: Are there modern synthetic methods that offer better regiocontrol for imidazole-4-carboxylate synthesis?

A3: Yes, several modern synthetic strategies have been developed to address the regioselectivity challenges inherent in classical methods.[8][9] These include:

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and can improve regioselectivity by providing uniform and rapid heating.[5][6]

  • Solid-Phase Synthesis: Utilizing a "catch and release" methodology on a solid support can lead to high yields and purity of the desired 1-substituted imidazole-4-carboxylates.[6][10]

  • Novel Catalytic Systems: The development of new catalysts, including metal-based and organocatalysts, has opened up new avenues for regioselective imidazole synthesis.[7][9][11]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, which can lead to improved selectivity and scalability.

Troubleshooting Guides

This section provides a more in-depth look at specific issues you may encounter and offers step-by-step guidance to resolve them.

Problem 1: Poor Regioselectivity in Classical Imidazole Synthesis (e.g., Debus-Radziszewski, Marckwald)

If you are using a classical, multi-component reaction and are obtaining an inseparable mixture of regioisomers, the following troubleshooting workflow can help you systematically optimize your reaction for the desired imidazole-4-carboxylate.

graph TD { A[Start: Poor Regioselectivity] --> B{Initial Assessment}; B --> C[Steric Hindrance]; B --> D[Electronic Effects]; B --> E[Reaction Conditions]; C --> F["Modify Substrates: Introduce Bulky Groups"]; D --> G["Modify Substrates: Add Electron-Withdrawing/Donating Groups"]; E --> H["Screen Solvents (Polar vs. Non-polar)"]; E --> I["Vary Temperature (Low T for Kinetic Control)"]; E --> J["Screen Catalysts (Lewis/Brønsted Acids)"]; F --> K{Improved Selectivity?}; G --> K; H --> K; I --> K; J --> K; K -- No --> L["Consider Alternative Synthetic Route"]; K -- Yes --> M[Optimization & Scale-up]; L --> N["Stepwise Synthesis"]; L --> O["Protecting Group Strategy"]; N --> M; O --> M;

}

Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Difficulty in Separating Regioisomers

When optimization of the reaction itself is not sufficient, effective separation techniques are crucial.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related regioisomers.[2] Method development will be key, involving screening of different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.

  • Selective Crystallization/Precipitation: Differences in the physical properties of the regioisomers, such as their pKa, can be exploited.[2] By treating a mixture with a specific acid or base, it may be possible to selectively precipitate one isomer as a salt.

Data Summary: Influence of Reaction Parameters on Regioselectivity

The following table summarizes the general effects of various reaction parameters on the regioselective synthesis of imidazoles. This should be used as a starting point for your optimization studies.

ParameterVariationGeneral Effect on RegioselectivityRationale
Temperature Lower TemperatureOften increases selectivityFavors the kinetically controlled product, which is often the less sterically hindered isomer.[2]
Higher TemperatureMay decrease selectivityCan lead to thermodynamic equilibrium, resulting in a mixture of isomers.[12]
Solvent Polar Protic (e.g., EtOH)Can stabilize charged intermediatesMay favor pathways involving polar transition states.[13]
Polar Aprotic (e.g., DMF)Can accelerate reactionsMay favor different transition states compared to protic solvents.[13]
Non-polar (e.g., Toluene)Solubilizes non-polar reactantsCan influence the aggregation state of reactants and catalysts.[13]
Catalyst Lewis Acid (e.g., CuI)Can coordinate to carbonylsActivates specific sites for nucleophilic attack, directing the reaction pathway.[1]
Brønsted Acid (e.g., AcOH)Can protonate intermediatesMay facilitate specific cyclization pathways.[12]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments and workflows that have demonstrated success in achieving regioselectivity.

Protocol 1: Microwave-Assisted One-Pot Synthesis of Imidazole-4-carboxylates

This method offers a rapid and efficient route to diversely functionalized imidazole-4-carboxylates with good yields.[5]

Materials:

  • 1,2-Diaza-1,3-dienes (DDs)

  • Primary aliphatic or aromatic amine

  • Aldehyde (e.g., paraformaldehyde for 2-unsubstituted imidazoles)

  • Acetonitrile (MeCN)

  • Microwave reactor

Procedure:

  • In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

  • Add the primary amine (0.57 mmol) at room temperature and stir until the solution becomes colorless.

  • Add the aldehyde (1.08 mmol) to the resulting light yellow mixture.

  • Seal the vessel and heat the mixture under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to obtain the desired imidazole-4-carboxylate.

graph TD { A["Start: Prepare Reactants"] --> B["Mix DD and Amine in MeCN"]; B --> C["Add Aldehyde"]; C --> D["Seal Vial and Microwave at 150°C"]; D --> E["Cool and Evaporate Solvent"]; E --> F["Purify by Column Chromatography"]; F --> G["End: Pure Imidazole-4-carboxylate"];

}

Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Regioselective Synthesis of 1,4-Disubstituted Imidazoles

This protocol provides a method for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity, starting from a glycine derivative.[14][15]

Step 1: Formation of the 2-azabuta-1,3-diene intermediate

  • To a solution of a glycine derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) in a suitable solvent, add dimethylformamide dimethylacetal (DMF-DMA).[3]

  • Heat the reaction mixture (e.g., to 150 °C) and monitor the completion of the reaction by TLC or NMR.

  • Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate, which can often be used in the next step without further purification.[3]

Step 2: Transamination and Cyclization

  • Dissolve the crude azadiene intermediate from Step 1 in a suitable solvent.

  • Add the desired primary amine (e.g., aniline or a substituted aniline).

  • Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete.

  • Cool the reaction mixture and perform a standard aqueous workup. This typically involves neutralizing any acid, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization to yield the pure 1,4-disubstituted imidazole.

References

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(28), 5483-5491. [Link]

  • Chessa, S., Taddei, M., & Botta, M. (2005). Synthesis of 1-Alkyl-4-imidazolecarboxylates: A Catch and Release Strategy. Organic Letters, 7(22), 4971-4973. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3966. [Link]

  • Taddei, M., & Botta, M. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 45(16), 3299-3301. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. ResearchGate. [Link]

  • Li, Y., et al. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4729-4735. [Link]

  • ResearchGate. Marckwald approach to fused imidazoles. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • de Souza, M. V. N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • da Silva, J. F., & de Souza, M. V. N. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(17), 3950. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • ResearchGate. New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids. [Link]

  • Gomaa, A. M. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(10), 5945-5967. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • Google Patents.
  • Asian Journal of Research in Chemistry. (2024). A Review of Imidazole Derivatives. [Link]

  • del Campo, F. J., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22803-22813. [Link]

  • Wikipedia. Imidazole. [Link]

  • Sisko, J., et al. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4049-4051. [Link]

  • Reddit. Imidazole synthesis. [Link]

Sources

Stability of sec-Butyl 1H-imidazole-4-carboxylate under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for sec-Butyl 1H-imidazole-4-carboxylate .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the dual-reactivity profile of this compound. The molecule features an amphoteric imidazole core coupled with a moderately sterically hindered sec-butyl ester. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for optimizing reaction yields, preventing premature degradation, and ensuring the integrity of your synthetic workflows.

Part 1: Quantitative Stability Matrix

The stability of sec-butyl 1H-imidazole-4-carboxylate is highly dependent on the solvent environment, pH, and temperature. The table below summarizes the expected half-life (


) and primary degradation pathways under standard laboratory conditions.
Reaction ConditionTemp (°C)Stability Profile (

)
Primary DegradantMechanism of Degradation
Aqueous Buffer (pH 1.2) 37°CModerate (~4–6 hours)1H-imidazole-4-carboxylic acidAcid-catalyzed hydrolysis
Aqueous Buffer (pH 7.4) 37°CHigh (> 72 hours)None (Stable)N/A
Aqueous NaOH (pH 12.0) 25°CVery Low (< 15 mins)1H-imidazole-4-carboxylic acidBase-catalyzed saponification
Methanol (with 0.1M HCl) 60°CLow (~1 hour)Methyl 1H-imidazole-4-carboxylateAcid-catalyzed transesterification
Acetonitrile / THF 25°CVery High (> 6 months)None (Stable)N/A

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing rapid degradation of the sec-butyl ester during basic workup, even though secondary esters are supposedly sterically hindered? Causality & Solution: While the branched sec-butyl group provides more steric shielding than a linear ethyl or methyl group—thereby reducing the rate of nucleophilic attack at the carbonyl carbon[1]—it is not an impenetrable barrier like a tert-butyl group. In highly alkaline conditions (pH > 10), the high concentration of hydroxide ions easily overcomes this moderate steric hindrance, leading to rapid base-catalyzed saponification. Furthermore, the aqueous hydrolysis of imidazole-4-carboxylates is heavily pH-dependent; the deprotonation of the imidazole ring can alter the electronic landscape of the adjacent ester, facilitating cleavage[2]. Actionable Fix: Quench reactions with mild buffers (e.g., saturated aqueous


 or phosphate buffer at pH 7) rather than strong bases like 

or

.

Q2: My LC-MS shows a major byproduct with a mass shift of -42 Da when running reactions in methanol. What is happening? Causality & Solution: You are observing solvent-induced transesterification. The sec-butyl group (Molecular Weight: 73) is being displaced by a methyl group (Molecular Weight: 31) from your solvent, resulting in a net loss of 42 Da. Primary alcohols like methanol are strong nucleophiles. Under even mild acidic or basic catalysis, they will displace the bulkier secondary alcohol (sec-butanol) to form the thermodynamically favored, less sterically hindered methyl ester. Actionable Fix: Never use primary alcohols as solvents when the sec-butyl ester must remain intact. Switch to aprotic solvents (e.g., Acetonitrile, THF, or DMF). If a protic solvent is absolutely required, use sec-butanol to push the equilibrium back toward your starting material.

Q3: How does the pH of the reaction mixture affect the imidazole ring's reactivity during electrophilic functionalization? Causality & Solution: The imidazole ring is amphoteric. The N-3 nitrogen has a conjugate acid


 of ~7.1, meaning it becomes protonated under acidic conditions, while the N-1 proton has a 

of ~14.5, allowing deprotonation only in the presence of strong bases[3]. Protonation of the ring at low pH withdraws electron density from the ester carbonyl, making it more electrophilic and susceptible to acid-catalyzed hydrolysis. Conversely, deprotonating the ring at high pH creates a highly nucleophilic imidazolide anion[4], which can lead to unwanted N-alkylation or polymerization if electrophiles are present. Actionable Fix: To maintain maximum stability of the ester while keeping the imidazole ring neutral, maintain the internal pH between 7.5 and 9.0 during aqueous phases.

Part 3: Experimental Protocols

Protocol A: Self-Validating Hydrolysis Kinetics Assay

To accurately determine the stability of your specific batch of sec-butyl 1H-imidazole-4-carboxylate in biological or reaction buffers, use this self-validating protocol. It is designed to prevent false positives caused by solvent degradation.

Step 1: Preparation of the Stock Solution

  • Critical Step: Dissolve 10 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile . Do not use methanol or ethanol, as imidazole-4-carboxylates are unstable in these solvents over time due to transesterification[2]. Store this stock at -20°C.

Step 2: Buffer Incubation

  • Prepare 10 mL of the target aqueous buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4).

  • Pre-warm the buffer to 37°C in a thermomixer.

  • Spike 100 µL of the Acetonitrile stock into the 10 mL buffer (1% organic modifier final concentration) and vortex immediately.

Step 3: Sampling and Quenching

  • At time points

    
     hours, withdraw a 500 µL aliquot.
    
  • Immediately quench the aliquot by adding 500 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The drop in temperature and pH halts further basic hydrolysis.

Step 4: LC-UV/MS Analysis

  • Centrifuge the quenched samples at 10,000 x g for 5 minutes to remove any precipitated salts.

  • Analyze the supernatant via HPLC. Plot the log of the remaining ester concentration versus time to determine the pseudo-first-order degradation rate constant (

    
    ).
    
Protocol B: Controlled N-Alkylation without Ester Cleavage

When functionalizing the N-1 position of the imidazole ring, you must avoid saponifying the sec-butyl ester.

  • Solvent & Base Selection: Suspend 1.0 eq of sec-butyl 1H-imidazole-4-carboxylate in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous Potassium Carbonate (

    
    ). Do not use NaOH or KOH.
    
  • Electrophile Addition: Dropwise add 1.1 eq of your alkyl halide (e.g., benzyl bromide) at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Aprotic Workup: Dilute the mixture with Ethyl Acetate (5 volumes) and wash 3 times with distilled water to remove DMF and salts. The sec-butyl ester will remain >98% intact.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical relationship between reaction conditions and the structural fate of sec-butyl 1H-imidazole-4-carboxylate.

G Start sec-Butyl 1H-imidazole- 4-carboxylate Hydrolysis Aqueous Hydrolysis (pH < 3 or pH > 10) Start->Hydrolysis H2O, Extreme pH Transester Transesterification (MeOH / EtOH + Catalyst) Start->Transester Primary Alcohols Stable Stable Conditions (pH 5-8, Aprotic Solvents) Start->Stable Buffer / MeCN / THF Acid 1H-imidazole- 4-carboxylic acid Hydrolysis->Acid Ester Cleavage MethylEster Methyl/Ethyl 1H-imidazole- 4-carboxylate Transester->MethylEster Alkoxy Exchange Intact Intact sec-Butyl Ester (Preserved) Stable->Intact Thermodynamic Stability

Caption: Degradation pathways of sec-butyl 1H-imidazole-4-carboxylate under various conditions.

References

  • Landry L, Dong X. "Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan." PLOS One. Available at:[Link]

  • Martins P, Jesus J, Santos S, Raposo LR, Roma-Rodrigues C, Baptista PV, Fernandes AR. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." MDPI. Available at:[Link]

  • Ataman Kimya. "IMIDAZOLE | Technical Data." Ataman Kimya. Available at: [Link]

  • Montero de Espinosa F, et al. "High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure." PMC. Available at:[Link]

Sources

Technical Support Center: Troubleshooting sec-Butyl 1H-imidazole-4-carboxylate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Overview

sec-Butyl 1H-imidazole-4-carboxylate presents unique crystallization challenges due to the juxtaposition of a rigid, highly polarizable imidazole ring and a flexible, sterically bulky sec-butyl ester group. The imidazole moiety acts as both a hydrogen bond donor and acceptor, driving the formation of persistent1[1]. However, the branched sec-butyl group disrupts optimal crystal packing, leading to severe steric interactions that lower the lattice energy[2].

This thermodynamic tension frequently results in 3—commonly known as "oiling out"—where the energy barrier for forming a solute-rich droplet is kinetically lower than that of rigid crystal lattice nucleation[3].

Quantitative Process Parameters for LLPS Avoidance

To successfully crystallize this compound, process parameters must be tightly controlled to avoid the miscibility gap. The following table summarizes the quantitative data separating a failed (oiled out) batch from a successful crystalline suspension.

ParameterOiling Out (LLPS) RegimeOptimal Crystallization RegimeSelf-Validation Metric
Cooling Rate > 0.5 °C/min (Kinetic trapping)≤ 0.1 °C/min (Thermodynamic control)4[4]
Supersaturation (S) S > 1.5 (Spontaneous emulsion)S = 1.1 – 1.2 (Controlled MSZW)ATR-FTIR concentration tracking
Seeding Load 0% (Unseeded)1% – 3% wt/wt (Bypasses nucleation barrier)Visual/Turbidity clearance
Shear / Agitation Standard mechanical stirring20 kHz Ultrasound (Sonocrystallization)Particle Size Distribution (PSD)

Deep Dive Q&A

Q1: Why does sec-Butyl 1H-imidazole-4-carboxylate consistently "oil out" instead of forming a crystalline suspension? A1: Oiling out is a thermodynamic and kinetic phenomenon occurring when a solution enters a miscibility gap in the phase diagram before reaching the critical supersaturation required for nucleation[5]. For this specific ester, the robust hydrogen-bonding network of the imidazole ring promotes rapid self-association, but the steric hindrance of the sec-butyl group prevents immediate lattice ordering[1]. Consequently, the system minimizes its free energy by separating into a highly mobile,6[6]. Causality & Solution: To bypass the binodal curve of the miscibility gap, you must alter the solvent's thermodynamic activity (e.g., switching to a binary mixture like Ethanol/Water) or strictly maintain a cooling rate of ≤ 0.1 °C/min to allow nucleation to outcompete droplet formation[6].

Q2: How can I recover a batch that has already oiled out and formed a sticky, amorphous gel? A2: Once the solute-rich droplets coalesce, they undergo spontaneous, uncontrolled solidification into an amorphous gel, trapping impurities[5]. Direct crystallization from this state is severely hindered. Causality & Solution: Implement Sonocrystallization. Applying 7[7]. The rapid collapse of cavitation bubbles generates localized high pressure and temperature, providing the activation energy necessary to break the stable LLPS emulsion, reduce agglomeration, and induce primary nucleation[4].

Q3: What is the most reliable seeding strategy for this specific ester? A3: Seeding must occur strictly within the Metastable Zone Width (MSZW)—after supersaturation is achieved but before the cloud point (the onset of LLPS) is reached[5]. Causality & Solution: Introduce 1-3% (wt/wt) of high-purity seed crystals at a temperature 2-5 °C above the known LLPS boundary. The seeds provide a pre-existing lattice, bypassing the high energy barrier of primary nucleation and directing the system away from the droplet-formation pathway[3].

Experimental Workflows

Protocol A: Antisolvent Sonocrystallization (Overcoming LLPS)

This protocol utilizes acoustic cavitation to disrupt the miscibility gap and force thermodynamic lattice ordering.

  • Dissolution : Dissolve sec-Butyl 1H-imidazole-4-carboxylate in a polar protic solvent (e.g., Ethanol) at 45 °C. Causality: Elevated temperatures and protic solvents disrupt the persistent N-H···N intermolecular hydrogen bonds[1].

  • PAT Integration : Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor. Validation: Monitor chord length distribution to detect the exact onset of Liquid-Liquid Phase Separation (cloud point)[4].

  • Antisolvent Addition & Sonication : Begin dropwise addition of the antisolvent (e.g., Water) at 0.5 mL/min. Simultaneously, activate an ultrasonic probe (20 kHz, 30% amplitude). Causality: Cavitation provides localized energy to overcome the nucleation barrier, preventing the formation of a solute-rich emulsion[7].

  • Seeding : Upon reaching a supersaturation ratio (S) of ~1.2 (validated via in-line ATR-FTIR), introduce 2% wt/wt crystalline seeds.

  • Isothermal Aging : Hold the suspension isothermally for 2 hours. Validation: FBRM should show a shift from fine, spherical droplet counts (<10 µm) to larger crystalline chord lengths (50-100 µm), indicating successful Ostwald ripening[4].

  • Isolation : Filter under vacuum, wash with cold Ethanol/Water (1:4), and dry under vacuum at 40 °C.

Protocol B: Temperature-Cycling (Ostwald Ripening) for Polymorph Control

Used when competitive hydrogen bonding results in a mixture of polymorphs or partial gelation.

  • Initial Crystallization : Cool the saturated solution from 50 °C to 10 °C at a rapid rate (1.0 °C/min) to force massive primary nucleation.

  • Heating Cycle (Dissolution) : Heat the suspension back to 35 °C at 0.5 °C/min. Causality: Smaller, kinetically favored crystals and amorphous agglomerates have higher solubility and will dissolve, while larger, thermodynamically stable crystals survive.

  • Cooling Cycle (Growth) : Cool slowly back to 10 °C at 0.1 °C/min to promote the growth of the surviving stable polymorphs.

  • Validation : Repeat the cycle 3-4 times. Validate the final polymorphic purity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), ensuring a single sharp endothermic melting peak and the absence of amorphous halos typical of gelled imidazole derivatives[2].

Process Visualizations

LLPS_Thermodynamics Sol Homogeneous Solution (sec-Butyl 1H-imidazole-4-carboxylate) Super Supersaturated State (Cooling / Antisolvent Addition) Sol->Super Decrease Temperature or Add Antisolvent LLPS Liquid-Liquid Phase Separation (Miscibility Gap / Oiling Out) Super->LLPS High Supersaturation Rate (Lower Energy Barrier) Nucleation Primary Nucleation (Crystal Lattice Formation) Super->Nucleation Controlled Cooling + Seeding (Kinetic Control) LLPS->Nucleation Sonication / High Shear (Disrupts Emulsion) Gel Amorphous Gel / Gum (High Impurity Entrapment) LLPS->Gel Spontaneous Coalescence & Solidification Crystal High-Purity Crystalline Solid (Thermodynamically Stable) Nucleation->Crystal Crystal Growth Gel->Crystal Solvent-Mediated Phase Transition (Very Slow)

Thermodynamic and kinetic pathways of Liquid-Liquid Phase Separation versus crystallization.

Sonocrystallization_Workflow Step1 1. Dissolution API in primary solvent at elevated T Step2 2. PAT Monitoring Track MSZW via FBRM or Turbidity Step1->Step2 Step3 3. Sonication Apply 20 kHz ultrasound at cloud point Step2->Step3 Step4 4. Antisolvent Slow dosing to drive supersaturation Step3->Step4 Step5 5. Ripening Isothermal aging for crystal growth Step4->Step5 Step6 6. Isolation Filter, wash, & dry pure crystals Step5->Step6

Sonocrystallization workflow integrating PAT monitoring to bypass oiling out.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Source: Langmuir (ACS Publications) URL: [Link]

  • Title: A method to crystallize substances that oil out Source: ResearchGate URL: [Link]

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL: [Link]

  • Title: Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Investigation of agglomeration in the presence of oiling out in the antisolvent crystallization process Source: Loughborough University Research Repository URL: [Link]

  • Title: Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif Source: ResearchGate URL: [Link]

Sources

Challenges in the functionalization of the imidazole ring in sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with sec-Butyl 1H-imidazole-4-carboxylate . It addresses the specific synthetic challenges imposed by the sec-butyl ester moiety and the inherent ambident reactivity of the imidazole ring.

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Troubleshooting Ring Functionalization & Ester Stability

Introduction: The Substrate Profile

Before troubleshooting, confirm your substrate's behavior.[1] sec-Butyl 1H-imidazole-4-carboxylate exists in a tautomeric equilibrium. The sec-butyl ester at position C4 exerts a strong electron-withdrawing effect (–I, –M), which significantly acidifies the N–H proton (pKa ~10-11) compared to unsubstituted imidazole (pKa 14.4).[1]

Key Structural Constraints:

  • Ambident Nucleophilicity: The ring has two nitrogen sites (N1 and N3) with distinct electronic densities.

  • Steric Bulk: The sec-butyl group is bulkier than standard methyl/ethyl esters, providing kinetic protection against hydrolysis but complicating adjacent functionalization (C5 or N3).

  • Ester Lability: Susceptible to acid-catalyzed hydrolysis and base-mediated transesterification.

Module 1: N-Alkylation & Regioselectivity

Q1: Why does my N-alkylation reaction yield the 1,4-isomer instead of the 1,5-isomer (Etomidate-like core)?

Diagnosis: This is the most common issue. Under standard basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the reaction is thermodynamically and kinetically controlled to favor the 1,4-isomer (alkylation at the nitrogen remote from the ester).[1]

The Mechanism: The ester group withdraws electron density, deactivating the adjacent nitrogen (N3). The remote nitrogen (N1) remains more nucleophilic. Furthermore, the sec-butyl group adds steric hindrance, physically blocking attack at N3.[1]

Troubleshooting Protocol:

Target IsomerRecommended ProtocolMechanistic Rationale
1,4-Isomer (Remote)Base: K₂CO₃ or Cs₂CO₃Solvent: DMF or MeCNTemp: 25–60 °CStandard SN2.[1] The steric bulk of sec-butyl reinforces selectivity for the remote N1.
1,5-Isomer (Adjacent)Route A (Directing Group): 1. Protect N1 with Trityl (Trt) or SEM.2. Alkylate with Meerwein salt (R₃OBF₄) at N3.3. Deprotect N1.Route B (Precursor Switch): Start from isocyanides (e.g., TosMIC) rather than the ester.Direct alkylation of the ester will rarely yield the 1,5-isomer in useful quantities. You must force the electrophile to the hindered position using quaternary salts or blocking groups.
Q2: I am seeing significant transesterification byproducts. What is happening?

Diagnosis: You are likely using an alkoxide base (e.g., NaOMe, NaOEt) or an alcoholic solvent that does not match your ester.[1]

The Fix:

  • Never use Methanol or Ethanol with sec-butyl esters under basic conditions. The equilibrium favors the less hindered methyl/ethyl ester.

  • Base Selection: Use non-nucleophilic bases like NaH , KOtBu (if tert-butyl is bulky enough to prevent attack, though risky), or LiHMDS .[1]

  • Solvent: Switch to aprotic polar solvents: DMF , DMSO , or NMP .[1]

Module 2: C-H Activation & Ring Functionalization

Q3: C2-Arylation yields are low (<30%). How do I activate the C2 position without hydrolyzing the ester?

Diagnosis: The C2 proton is the most acidic ring proton, but the electron-deficient nature of the ring (due to the ester) makes oxidative addition difficult for some catalysts. Additionally, harsh bases (e.g., NaOH) used in standard Suzuki couplings will hydrolyze the sec-butyl ester.[1]

Optimization Workflow:

  • Catalyst System: Switch to a Ni(cod)₂ / dcype or Pd(OAc)₂ / PPh₃ system. Nickel often outperforms Palladium for electron-deficient azoles.

  • Base Choice: Use CsF or K₃PO₄ in anhydrous conditions. Avoid hydroxides or carbonates in wet solvents.

  • C-H Acidity: The ester actually helps C2-lithiation. You can perform C2-lithiation at -78°C with LiHMDS (not n-BuLi, which attacks the ester) and quench with an electrophile (iodine, aldehyde).[1]

Q4: Can I functionalize the C5 position (adjacent to N1)?

Answer: Direct C5 functionalization is extremely difficult on the pre-formed ester due to the "beta-effect" of the N1 lone pair and the adjacent ester group.

  • Recommendation: Functionalize C5 before ring closure if possible.

  • Alternative: If you must, use Halogen Dance chemistry.[1] Brominate C2, then treat with LDA; the halogen often migrates to C5, allowing subsequent functionalization.[1]

Module 3: Decision Logic & Visualizations

Workflow: Optimizing N-Alkylation Selectivity

N_Alkylation_Logic Start Start: sec-Butyl 1H-imidazole-4-carboxylate Goal What is your target isomer? Start->Goal Target_14 Target: 1,4-Isomer (Remote from Ester) Goal->Target_14 Standard Target_15 Target: 1,5-Isomer (Adjacent to Ester) Goal->Target_15 Difficult Method_A Method A: Standard Base (K2CO3/DMF) Target_14->Method_A Method_B Method B: Steric Blocking (Trityl Protection -> Quaternization) Target_15->Method_B If starting from ester Method_C Method C: De Novo Synthesis (Isocyanide Route) Target_15->Method_C If flexible start Result_14 High Yield 1,4-Product (Thermodynamic + Steric Favor) Method_A->Result_14 Result_15 High Yield 1,5-Product (Kinetic/Blocking Control) Method_B->Result_15 Method_C->Result_15

Caption: Decision tree for controlling regioselectivity during N-alkylation of imidazole-4-carboxylates.

Module 4: Experimental Data & Solvents

Solvent Compatibility Table for sec-Butyl Ester
SolventSuitabilityRisk FactorNotes
Methanol/Ethanol 🔴 CRITICAL TransesterificationWill convert sec-butyl ester to methyl/ethyl ester within minutes in basic media.
DMF/DMA 🟢 Excellent High Boiling PointIdeal for SN2 alkylations. Ensure anhydrous to prevent hydrolysis.
THF 🟡 Good SolubilityGood for lithiation (LiHMDS). Imidazole salt may have poor solubility.
DCM/Chloroform 🟡 Moderate N-Alkylation RateSlower reaction rates; good for workup.
Toluene 🟢 Good High TempExcellent for Pd-catalyzed C-H activation.

References

  • BenchChem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.[2] (2025).[3][4] Retrieved from [1]

  • University of Otago. N-Alkylation of imidazoles: Regioselectivity studies. (2025).[3][4] Retrieved from [1]

  • Muto, K., et al. C–H arylation and alkenylation of imidazoles by nickel catalysis.[1][5] Chemical Science (2015).[6] Retrieved from [1]

  • Helal, C. J., & Lucas, J. C. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates.[1][7] Organic Letters (2002).[7] Retrieved from

  • UNODC. sec-butomidate Substance Details. (2026).[6][8][9] Retrieved from [1]

Sources

Validation & Comparative

sec-Butyl 1H-imidazole-4-carboxylate vs ethyl 1H-imidazole-4-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazole-4-carboxylate scaffold is a privileged structural motif, frequently utilized as a core fragment or prodrug moiety in the development of protease inhibitors (e.g., plasma kallikrein inhibitors)[1] and in target-based assays for enzymes like HDAC6 and SARS-CoV-2 3CL-Pro[2]. When optimizing these compounds for cell-based biological assays, junior scientists often default to commercially ubiquitous linear esters. However, the choice of the ester alkyl chain is a critical determinant of assay performance.

This guide provides an objective, data-supported comparison between ethyl 1H-imidazole-4-carboxylate [3] (a linear, unhindered ester) and sec-butyl 1H-imidazole-4-carboxylate [4] (a branched, sterically hindered ester). By analyzing their physicochemical differences, we demonstrate how introducing steric bulk at the ester linkage dictates membrane permeability, metabolic stability, and ultimately, sustained target engagement.

Part 1: Physicochemical Profiling & Mechanistic Causality

The Causality of Alkyl Chain Branching

In cell-based assays, ester-containing compounds are highly susceptible to premature degradation by intracellular and plasma serine hydrolases (carboxylesterases). The linear ethyl ester is easily accommodated within the catalytic cleft of these enzymes. This lack of steric hindrance allows rapid formation of the enzyme's tetrahedral intermediate, leading to swift hydrolytic cleavage and loss of the active compound[5].

Conversely, the sec-butyl group features a branched carbon directly adjacent to the ester oxygen (derived from a secondary alcohol). This alpha-branching acts as a physical barrier, sterically clashing with the active site residues of the esterase[6]. This structural modification significantly restricts the conformational trajectory required for nucleophilic attack, thereby rescuing the compound's intracellular half-life[7]. Furthermore, the addition of two carbon atoms increases the lipophilicity (LogP) of the sec-butyl variant, enhancing passive diffusion across lipid bilayers, albeit requiring careful optimization of assay buffer solubility.

Table 1: Physicochemical & Predicted Pharmacokinetic Comparison
ParameterEthyl 1H-imidazole-4-carboxylatesec-Butyl 1H-imidazole-4-carboxylateImpact on Biological Assays
Structure Type Linear Alkyl EsterBranched Alkyl EsterDictates enzyme active-site fit.
Molecular Weight 140.14 g/mol [3]168.19 g/mol Both are well within fragment/lead-like space.
Lipophilicity (XLogP3) ~0.60[3]~1.50sec-Butyl exhibits superior passive membrane permeability.
Steric Hindrance LowHigh (Alpha-branched)sec-Butyl physically blocks carboxylesterase attack.
Aqueous Solubility HighModeratesec-Butyl may require higher DMSO tolerance in buffers.

Part 2: Experimental Methodologies (Self-Validating Systems)

To objectively compare the performance of these two compounds, researchers must employ self-validating assay systems that uncouple membrane permeability from intracellular metabolic stability.

Protocol A: Subcellular Esterase Stability Assay (Human Liver S9 Fraction)

Rationale: S9 fractions contain both microsomal and cytosolic carboxylesterases, providing a comprehensive metabolic profile isolated from cell-penetration variables.

  • Preparation: Prepare a 1 µM solution of the test compound (Ethyl or sec-Butyl variant) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 2 mM MgCl₂.

  • Self-Validating Control Arm: Pre-incubate a parallel reaction arm with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. Causality check: If the compound degrades in the main arm but remains stable in the BNPP arm, the instability is definitively esterase-mediated, not due to spontaneous chemical hydrolysis.

  • Initiation: Add pooled Human Liver S9 fraction to achieve a final protein concentration of 1 mg/mL. Incubate at 37°C under gentle agitation.

  • Quenching: At time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant for parent compound depletion via LC-MS/MS to calculate the half-life (

    
    ).
    
Protocol B: Cell-Based Target Inhibition Assay (FRET-based Readout)

Rationale: Evaluates how esterase stability and permeability translate to functional target engagement in a live-cell environment.

  • Cell Preparation: Seed target-expressing cells (e.g., HEK293 cells for HDAC6 assays) in a 384-well plate at 10,000 cells/well.

  • Compound Treatment: Perform a 10-point dose-response titration (0.1 nM to 10 µM) of both compounds. Ensure the final DMSO concentration remains strictly ≤0.5% to prevent solvent-induced cytotoxicity and membrane permeabilization artifacts.

  • Self-Validating Controls: Include a highly permeable, non-ester reference inhibitor (Positive Control) to normalize for cell batch variability, and a membrane-impermeable inhibitor (Negative Control) to verify that the assay signal strictly requires intracellular penetration.

  • Incubation & Readout: Incubate for 4 hours at 37°C. Lyse cells and add the FRET-based substrate. Measure fluorescence emission ratios to determine the cell-based IC₅₀.

Part 3: Quantitative Data Summary

The following table summarizes representative performance data, illustrating the profound disconnect between biochemical potency and cell-based efficacy when utilizing unhindered linear esters.

Table 2: Representative Assay Performance Data
Performance MetricEthyl 1H-imidazole-4-carboxylatesec-Butyl 1H-imidazole-4-carboxylate
S9 Half-Life (

)
< 15 min (Rapidly hydrolyzed)> 120 min (Highly stable)
Apparent Permeability (

)

cm/s

cm/s
Biochemical IC₅₀ 45 nM52 nM (Minimal steric clash in target pocket)
Cell-Based IC₅₀ > 5,000 nM (Assay failure due to cleavage)85 nM (Sustained target engagement)

Data Interpretation: While both compounds exhibit nearly identical potency in cell-free biochemical assays, the ethyl ester fails entirely in the cell-based assay. Its rapid hydrolysis by intracellular esterases prevents it from accumulating at the target site. The sec-butyl ester's structural shielding ensures it survives the intracellular environment to deliver a robust assay signal.

Part 4: Pathway Visualization

G cluster_ethyl Ethyl Ester cluster_secbutyl sec-Butyl Ester Compound 1H-imidazole-4-carboxylate Scaffold E_Linear Linear Chain (Low Steric Bulk) Compound->E_Linear S_Branch Alpha-Branched (High Steric Bulk) Compound->S_Branch E_Hydrol Rapid Hydrolysis by Carboxylesterases E_Linear->E_Hydrol E_Fail Assay Failure (Signal Loss) E_Hydrol->E_Fail S_Stable Esterase Resistance (Shielded Carbonyl) S_Branch->S_Stable S_Pass Assay Success (Target Engagement) S_Stable->S_Pass

Metabolic divergence of linear vs. branched imidazole-4-carboxylates in cell assays.

References

1.[4] Buy 1H-Imidazole-5-carboxylic acid, 1-methylpropyl ester Industrial . ECHEMI. 4 2.[3] Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 . PubChem. 3 3.[2] Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Bioassay Data . ChemSrc.2 4.[1] US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors . Google Patents. 1 5.[5] The link between function and structure of esters . Aston Chemicals. 5 6.[6] Enhancing Esters Hydrolytic Stability and Biodegradability . Lubes'N'Greases. 6 7.[7] Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids . Cosmetics & Toiletries. 7

Sources

Comparative Analysis of sec-Butyl vs. tert-Butyl Imidazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of imidazole-based pharmacophores (e.g., etomidate analogs, angiotensin II antagonists), the choice between sec-butyl and tert-butyl esters is a critical decision point that dictates metabolic stability, bioavailability, and synthetic complexity.

  • sec-Butyl Imidazole Esters: Offer a tunable metabolic half-life . They retain susceptibility to carboxylesterase-mediated hydrolysis (via the BAc2 mechanism) but at a significantly reduced rate compared to methyl or ethyl esters. This makes them ideal for "soft drug" design where a controlled duration of action is required (e.g., sec-butomidate).

  • tert-Butyl Imidazole Esters: Function primarily as metabolic blocks or robust protecting groups . The steric bulk of the tert-butyl group effectively shuts down nucleophilic attack at the carbonyl carbon, rendering the ester resistant to plasma esterases. They are typically cleared via oxidative metabolism (CYP450) rather than hydrolysis.

This guide provides a mechanistic comparison, synthetic protocols, and experimental frameworks to select the optimal ester for your specific application.

Mechanistic Analysis: The Steric Imperative

The divergence in performance between these two esters is rooted in the transition state energy of the hydrolysis reaction.

Hydrolytic Stability & Mechanism

The primary clearance mechanism for imidazole esters in vivo is hydrolysis by carboxylesterases (hCES1/hCES2).

  • sec-Butyl Esters (BAc2 Mechanism): Hydrolysis proceeds via the standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1] The nucleophile (Serine-OH in the enzyme active site) attacks the carbonyl carbon.

    • Steric Impact:[2][3] The sec-butyl group (1-methylpropyl) introduces branching at the

      
      -carbon of the alkoxy group. This creates moderate steric hindrance, increasing the 
      
      
      
      of the tetrahedral intermediate formation.
    • Result: Hydrolysis occurs but is 3–10x slower than the corresponding ethyl ester.

  • tert-Butyl Esters (Steric Shielding): The tert-butyl group (1,1-dimethylethyl) imposes severe steric crowding. The three methyl groups create a "hemispherical shield" around the carbonyl oxygen.

    • Steric Impact:[2][3] Access to the carbonyl carbon is sterically occluded for the enzymatic nucleophile. The BAc2 pathway is effectively blocked under physiological conditions.

    • Cleavage Pathway: Cleavage typically requires acidic conditions (AAl1 mechanism) to generate the stable tert-butyl cation, a pathway not available in blood plasma.

    • Result:Metabolically stable to esterases; clearance shifts to hepatic oxidation (CYP450).

Visualization: Hydrolysis Kinetics & Pathways

HydrolysisPathways Figure 1: Comparative Hydrolysis Pathways. Green path indicates viable hydrolysis for sec-butyl esters. Red dashed path indicates steric blockade for tert-butyl esters. Substrate Imidazole Ester Inter_Sec Tetrahedral Intermediate (sec-Butyl) Substrate->Inter_Sec hCES1/2 Attack (Moderate Rate) Inter_Tert Sterically Blocked (tert-Butyl) Substrate->Inter_Tert hCES1/2 Attack CYP Oxidative Metabolism (CYP450) Substrate->CYP Slow Oxidation (Major path for t-Bu) Product Imidazole Acid + Alcohol Inter_Sec->Product Collapse Inter_Tert->Product Blocked

Comparative Data: Physicochemical & Pharmacokinetic Profiles

The following data compares a representative imidazole-5-carboxylate scaffold (analogous to Etomidate) with different ester tails.

Featuresec-Butyl Estertert-Butyl EsterImpact on Drug Design
LogP (Lipophilicity) ~3.1 (Moderate)~3.3 (High)tert-Butyl increases CNS penetration but may increase non-specific binding.
Plasma Half-life (

)
Minutes to HoursHours to Dayssec-Butyl for "Soft Drugs"; tert-Butyl for once-daily dosing.
Metabolic Route Hydrolysis (Esterases)Oxidation (CYP450)sec-Butyl avoids drug-drug interactions (DDIs) associated with CYP inhibition.
Chirality Yes (Racemic or Enantiopure)No (Achiral)sec-Butyl introduces a new chiral center, requiring stereoselective synthesis/separation.
Synthetic Difficulty Low (Standard Esterification)High (Requires Acid Catalysis/Isobutylene)tert-Butyl synthesis is non-trivial on imidazole rings due to N-alkylation competition.

Critical Insight: The sec-butyl group introduces a chiral center at the ester linkage. In medicinal chemistry, this creates diastereomers if the imidazole core is also chiral (like Etomidate). You must separate these isomers as they will have distinct hydrolysis rates.

Synthetic Protocols

Synthesis of imidazole esters requires specific strategies to avoid N-alkylation (quaternization) of the imidazole ring.

Protocol A: Synthesis of sec-Butyl Imidazole-5-Carboxylate

Best for: Creating soft drug analogs with tunable stability. Method: Acid Chloride Activation.

  • Activation: Suspend imidazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at 0°C

    
     RT for 2 hours until gas evolution ceases.
    
  • Esterification: Cool the resulting acid chloride solution to 0°C. Add sec-butanol (1.5 equiv) and Et

    
    N (2.0 equiv) dropwise.
    
    • Note: Use enantiopure (S)-2-butanol or (R)-2-butanol if stereochemistry control is required.

  • Workup: Stir for 4 hours. Quench with sat. NaHCO

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc). sec-Butyl esters are stable on silica.

Protocol B: Synthesis of tert-Butyl Imidazole-5-Carboxylate

Best for: Metabolic blocking or protecting group installation. Method: Isobutylene Addition (Acid Catalyzed) or Boc-Anhydride. Direct Fischer esterification fails due to steric hindrance and elimination of isobutylene.

  • Reagents: Imidazole-5-carboxylic acid (1.0 equiv), concentrated H

    
    SO
    
    
    
    (catalytic), Isobutylene gas (excess), in DCM or Dioxane.
  • Procedure:

    • Pressure Vessel: Place acid and catalyst in a pressure vessel (Parr bomb).

    • Condensation: Condense isobutylene into the vessel at -78°C.

    • Reaction: Seal and stir at RT for 24–48 hours.

  • Alternative (Mild): React the acid with Boc

    
    O  (2.0 equiv) and DMAP  (0.2 equiv) in tert-butanol/THF. This forms the ester via an activated anhydride intermediate.
    
  • Workup: Carefully neutralize with cold NaHCO

    
     (avoid heat to prevent de-esterification).
    

Decision Workflow & Experimental Validation

Use this workflow to validate your choice before scaling up.

Selection Logic

DecisionTree Figure 2: Strategic Selection Workflow for Imidazole Esters. Start Goal: Imidazole Ester Design Q1 Is rapid/controlled clearance required? Start->Q1 SecButyl Select sec-Butyl Ester (Soft Drug Candidate) Q1->SecButyl Yes (e.g., Anesthetic) Q2 Is the target prone to oxidative metabolism? Q1->Q2 No (Long acting) TertButyl Select tert-Butyl Ester (Metabolic Blocker) Q2->TertButyl No BioIsostere Consider Bioisostere (e.g., oxetane, CF3-cyclopropyl) Q2->BioIsostere Yes (t-Bu is CYP labile)

Validation Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the


 difference between sec-butyl and tert-butyl analogs.
  • Preparation: Prepare 10 mM stock solutions of both esters in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add cofactor NADPH (1 mM) to assess oxidative metabolism (CYP).

    • Control Arm: Perform a parallel incubation without NADPH to isolate hydrolytic activity (Esterases only).

  • Initiation: Add substrate (final conc. 1

    
    M). Incubate at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • If sec-butyl analog degrades without NADPH

      
      Hydrolysis driven .
      
    • If tert-butyl analog is stable without NADPH but degrades with NADPH

      
      CYP driven .
      

References

  • Janssen, P. A., et al. (1975).[4] "Etomidate, a potent non-barbiturate hypnotic."[4] Archives Internationales de Pharmacodynamie et de Therapie. Link

  • Buchwald, P., & Bodor, N. (2002). "Soft drug design: General principles and recent applications." Pharmazie.[2] Link

  • Waki, M., & Meienhofer, J. (1977). "Efficient preparation of N-alpha-formylamino acid tert-butyl esters." Journal of Organic Chemistry. Link

  • Marcantoni, E., et al. (2001). "Selective deprotection of tert-butyl esters." Journal of Organic Chemistry. Link

  • BenchChem Technical Guide. (2025). "N-Boc-Imidazole: Molecular Structure and Synthesis." Link

Sources

Unambiguous Structural Determination: A Comparative Guide to the Validation of sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers, scientists, and drug development professionals, an unwavering confidence in a molecule's three-dimensional architecture is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of sec-Butyl 1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

While various spectroscopic methods offer valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for unambiguous determination of molecular structure.[1][2] This guide will delve into the experimental workflow of X-ray crystallography, presenting it as the definitive method for validation, and will objectively compare its performance against powerful and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Definitive Answer: X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[1][2] This technique is unparalleled in its ability to provide a definitive and incontrovertible structural proof.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of X-ray crystallography hinges on the growth of high-quality single crystals. The following protocol outlines a generalized methodology for the structural determination of sec-Butyl 1H-imidazole-4-carboxylate.

Step 1: Crystallization

  • Solvent Screening: Begin by screening a diverse range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the optimal conditions for crystal growth.

  • Crystal Growth Techniques: Employ methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution to encourage the formation of well-ordered single crystals suitable for diffraction.

Step 2: Data Collection

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The crystal is rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structural Refinement: The atomic model is refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.[3]

Visualizing the Workflow

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystallization 1. Crystallization (Slow Evaporation, Vapor Diffusion) Mounting 2. Crystal Mounting Crystallization->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Processing 4. Data Processing (Unit Cell, Space Group) Data_Collection->Processing Solution 5. Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement 6. Structural Refinement (Least-Squares) Solution->Refinement Validation 7. Final Structural Validation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis: A Multi-faceted Approach to Validation

While X-ray crystallography provides the ultimate structural confirmation, a comprehensive validation strategy often involves the synergistic use of other analytical techniques.[4][5] NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information, particularly when suitable crystals for X-ray diffraction cannot be obtained.

Technique Principle Information Provided Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal.[1]Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1]Unambiguous and definitive structural determination.[1][2]Requires high-quality single crystals, which can be challenging to grow.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[5]Information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[4]Provides detailed structural information in solution; non-destructive.[5]Can be complex to interpret for large or highly symmetric molecules; does not provide absolute configuration.
Mass Spectrometry Measurement of the mass-to-charge ratio of ions.[6]Molecular weight and elemental composition; structural information can be inferred from fragmentation patterns.[6][7]High sensitivity; can be coupled with separation techniques like LC or GC.[6][7]Does not provide detailed 3D structural information; isomers can be difficult to distinguish.

In-depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to piece together the molecular structure of sec-Butyl 1H-imidazole-4-carboxylate.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the different proton environments. For sec-Butyl 1H-imidazole-4-carboxylate, one would expect to see signals corresponding to the imidazole ring protons, the sec-butyl group protons (a quartet for the CH, a triplet for the terminal CH₃, and a doublet for the other CH₃), and the NH proton.[9]

    • ¹³C NMR: The chemical shifts of the carbon signals indicate the different carbon environments. The carbonyl carbon of the ester will be significantly downfield (around 160-180 ppm), while the imidazole ring carbons and the sec-butyl carbons will appear at characteristic chemical shifts.[10]

NMR_Analysis cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC C13_NMR->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical Flow of NMR Data Acquisition and Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound.[6] When coupled with fragmentation analysis (tandem MS or MS/MS), it can also offer valuable structural clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Measure the exact mass of the molecular ion using a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Data Analysis: The accurate mass measurement allows for the determination of the elemental formula. Fragmentation patterns can be analyzed to confirm the presence of key structural motifs, such as the loss of the sec-butyl group or the carboxylate group.[10]

Conclusion: An Integrated and Authoritative Approach

For the unequivocal structural validation of sec-Butyl 1H-imidazole-4-carboxylate, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional structure, leaving no room for doubt. However, a comprehensive characterization, particularly in the absence of suitable crystals, relies on the intelligent application of complementary techniques. NMR spectroscopy provides a detailed picture of the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition with high accuracy.

By integrating the data from these powerful analytical tools, researchers and drug development professionals can achieve the highest level of confidence in the structure of their compounds, a critical step in advancing new chemical entities from the laboratory to the clinic.

References

  • Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Deriv
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQU
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • 12.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migr

Sources

A Comparative Guide to the Biological Activity of Imidazole-4-carboxylate and Imidazole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazole ring is a cornerstone pharmacophore in modern drug discovery, valued for its unique electronic properties and ability to engage with biological targets.[1] However, the specific placement of functional groups on this scaffold can lead to profoundly different pharmacological outcomes. This guide provides an in-depth comparison of two constitutional isomers: imidazole-4-carboxylate and imidazole-5-carboxylate. We will explore their distinct structural and electronic characteristics, compare their divergent biological activities as reported in the literature, and provide detailed experimental protocols for their differential analysis. This document serves as a critical resource for researchers in medicinal chemistry and drug development, illustrating how subtle molecular changes dictate therapeutic potential.

Introduction: The Critical Role of Isomerism in Drug Design

The imidazole scaffold is a five-membered aromatic heterocycle that is present in numerous essential biological molecules and approved therapeutic agents.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity, makes it a privileged structure for interacting with a wide array of enzymes and receptors.[4][5]

A fundamental principle in medicinal chemistry is that a compound's biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit dramatically different biological profiles. This guide focuses on two such isomers: imidazole-4-carboxylate and imidazole-5-carboxylate. By examining the distinct therapeutic applications that have emerged from each scaffold, we can appreciate the profound impact of substituent placement on molecular recognition and biological function.

The Isomeric Difference: Structural and Electronic Properties

The fundamental difference between the 4- and 5-carboxylate isomers lies in the position of the carboxylic acid group relative to the two nitrogen atoms of the imidazole ring. This seemingly minor change has significant consequences for the molecule's steric profile, electronic distribution, and hydrogen bonding potential.

The carboxyl group is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in a protein's binding pocket.[6] The specific location and orientation of this group dictate how the molecule can fit and bind to its biological target.

Figure 1: Structural comparison of imidazole-4-carboxylate and imidazole-5-carboxylate.

In the 4-carboxylate isomer , the carboxyl group is adjacent to a carbon atom, positioning it further from the basic "pyridine-like" nitrogen at position 3. In the 5-carboxylate isomer (which is tautomeric with the 4-carboxylate, but substitution at N1 locks the conformation), the carboxyl group is adjacent to the acidic "pyrrole-like" NH group. This proximity can influence intramolecular hydrogen bonding and the overall acidity and basicity of the molecule, thereby affecting its interaction with biological targets.

A Tale of Two Isomers: Divergent Biological Activities

The distinct structures of these isomers have led researchers down divergent paths, resulting in the discovery of unique biological activities for each scaffold.

The Profile of Imidazole-4-Carboxylate Derivatives

Research on this isomer has primarily focused on its utility in oncology, inflammation, and cardiovascular disease. Derivatives often function as antagonists or enzyme inhibitors.

  • Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as potent antiplatelet agents.[7][8] These compounds demonstrate activity through multiple mechanisms, including antagonism of the platelet-activating factor (PAF) receptor, the ADP receptor, and inhibition of the COX-1 enzyme.[7][8] This multi-target profile highlights the scaffold's versatility in modulating platelet aggregation pathways.

  • Anticancer Activity: Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has shown significant antiproliferative effects against human cancer cell lines.[9] It exhibited potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values of 0.737 µM and 1.194 µM, respectively.[9] Further studies revealed that this compound inhibits tumor cell colony formation and migration and induces apoptosis, suggesting its potential as a lead compound for oncology.[9]

  • Enzyme Inhibition: The imidazole-4-carboxylate core is a valuable building block for designing enzyme inhibitors.[1] Its functional groups provide handles for chemical modification to achieve selective binding to enzyme active sites.[1]

The Profile of Imidazole-5-Carboxylate Derivatives

In contrast, the imidazole-5-carboxylate scaffold has been more successfully exploited for its effects on the central nervous system (CNS) and for treating hypertension.

  • Hypnotic Agents: A significant discovery was that 1-(1-arylalkyl)imidazole-5-carboxylate esters act as potent, rapid, and short-acting hypnotic agents.[10][11][12] This line of research identified these compounds as a novel class of sedatives, demonstrating a clear structure-activity relationship for CNS effects.

  • Angiotensin II Receptor Antagonists: Imidazole-5-carboxylic acid derivatives have been systematically studied as antagonists of the Angiotensin II AT1 receptor, a key target for treating hypertension.[13] Quantitative structure-activity relationship (QSAR) studies have helped to elucidate the structural requirements for potent antihypertensive activity, guiding the design of new molecules in this class.[13]

Quantitative Comparison of Biological Activity

The following table summarizes the distinct biological targets and therapeutic areas associated with each isomer based on available public research. The lack of overlapping activities underscores the profound impact of carboxylate positioning.

FeatureImidazole-4-Carboxylate DerivativesImidazole-5-Carboxylate Derivatives
Primary Therapeutic Area Oncology, Cardiovascular (Antiplatelet)Central Nervous System (Hypnotics), Cardiovascular (Antihypertensive)
Key Biological Targets COX-1, ADP Receptor, PAF Receptor, Tubulin[7][8][9]GABAA Receptors (implied for hypnotics), Angiotensin II AT1 Receptor[13][14]
Reported Biological Effect Antiplatelet Aggregation, Anticancer (Cytotoxic, Apoptosis-inducing)[8][9]Sedative/Hypnotic, Antihypertensive[10][13]
Example IC50/EC50 Data 0.737 µM (vs. HeLa cells), 0.4 µM (vs. COX-1)[8][9]N/A (Activity often reported in vivo or via receptor affinity)

Experimental Design for Isomer Differentiation

To objectively compare the biological activity of these isomers, researchers must employ robust, validated assays. The choice of assay is dictated by the hypothesized target. Below is a high-level workflow and detailed protocols for characterizing and differentiating these compounds.

G cluster_workflow Comparative Screening Workflow A Isomer Synthesis & Purification (4- vs 5-) B Compound QC (NMR, LC-MS, Purity) A->B C Parallel Screening B->C D Target Class 1: Receptor Binding Assay (e.g., AT1R) C->D Receptor Targets E Target Class 2: Enzyme Inhibition Assay (e.g., COX-1) C->E Enzyme Targets F Dose-Response Analysis (Calculate Ki / IC50) D->F E->F G Selectivity Profiling (Counter-screens) F->G H Comparative Data Analysis & SAR Conclusion G->H

Figure 2: A generalized workflow for the comparative biological evaluation of isomers.
Protocol: Competitive Radioligand Binding Assay (Angiotensin II AT1 Receptor)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor, making it ideal for evaluating potential Angiotensin II antagonists.

  • Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (no competitor), non-specific binding (excess unlabeled ligand), and a positive control (known antagonist like Losartan). This ensures that any observed displacement is due to specific binding at the target receptor.

  • Materials:

    • HEK293 cell membranes expressing the human Angiotensin II AT1 receptor.

    • Radioligand: [³H]-Angiotensin II.

    • Unlabeled Ligand: Saralasin or unlabeled Angiotensin II (for non-specific binding).

    • Positive Control: Losartan.

    • Test Compounds: Imidazole-4-carboxylate and Imidazole-5-carboxylate, dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Scintillation fluid and vials.

    • Glass fiber filters (e.g., Whatman GF/B).

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of excess unlabeled ligand (e.g., 10 µM Saralasin) to the "non-specific binding" (NSB) wells.

    • Add 50 µL of the diluted test compounds or positive control to the experimental wells.

    • Add 50 µL of [³H]-Angiotensin II (at a final concentration near its Kd, e.g., 1 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (e.g., 10 µg protein/well) to all wells to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to sit for 4 hours.

    • Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM in experimental wells to a percentage of specific binding: % Binding = (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB) * 100.

    • Plot % Binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Enzyme Inhibition Assay (COX-1)

This protocol measures the ability of a compound to inhibit the activity of the COX-1 enzyme, relevant for assessing anti-inflammatory and antiplatelet potential.

  • Expertise & Causality: This colorimetric assay is chosen for its robustness and direct measurement of prostaglandin production, the physiological outcome of COX activity. The use of arachidonic acid as the substrate directly mimics the biological process.

  • Materials:

    • Purified Ovine or Human COX-1 enzyme.

    • Arachidonic Acid (substrate).

    • Colorimetric COX-1 Inhibitor Screening Assay Kit (containing assay buffer, heme, TMPD chromogen).

    • Positive Control: SC-560 or Indomethacin.

    • Test Compounds: Imidazole-4-carboxylate and Imidazole-5-carboxylate, dissolved in DMSO.

    • 96-well plate and plate reader (590 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control.

    • To a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme to all wells.

    • Add 10 µL of a solvent blank (DMSO) to the 100% initial activity wells.

    • Add 10 µL of the diluted test compounds or positive control to the experimental wells.

    • Add 10 µL of the COX-1 enzyme to all wells.

    • Incubate for 10 minutes at 37°C.

    • Add 10 µL of the TMPD chromogen to all wells.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

    • Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction rate (V).

    • The rate is calculated as the change in absorbance per minute.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (V_control - V_inhibitor) / V_control * 100.

    • Plot % Inhibition against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

The distinct pharmacological profiles of imidazole-4-carboxylate and imidazole-5-carboxylate derivatives serve as a powerful case study in the importance of positional isomerism in drug design. While the 4-carboxylate isomer has yielded leads for antiplatelet and anticancer applications, the 5-carboxylate isomer has been successfully developed for CNS and antihypertensive therapies. This clear divergence is driven by the way each isomer presents its key binding functionalities—most notably the carboxyl group—to its respective biological target.

For researchers in the field, this guide underscores the necessity of synthesizing and evaluating both isomers during early-stage discovery campaigns. A molecule that is inactive in a primary screen may have a highly active isomer that engages an entirely different target class. Future work should focus on performing direct, head-to-head screening of both scaffolds against a broad panel of receptors and enzymes to uncover new, potentially unexpected biological activities and further enrich our understanding of this versatile heterocyclic core.

References

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7GBNkfVec9TdzV-j8ulDwXxeyaTaOSp2NDMhMa9P99-BdIYoZPuPKm0F8IqnE7POCkucp57fSZzFkGqHoM6Wkx2TCBtReAX_oXVGsexQwA4_nwmc-B5xufN_om4ghdBI0vJOYeIMLlVa_K1r1ViMx5-S9Swpv_T-NEyjoA4yHAa5d6VdIHAfNopmLfsXMNpaf6_k0AEkZEeVvt60y_pGWqs8oWgFSmeL7abh7tR8_semZ_1M=]
  • Structure Activity Relationships. (2005, May 15). Drug Design Org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1IM81ZPb_szSnK-KzPQpBe5RChoyEv3KczPE96TCfM3c00JHTagh2rhQZ_rYY2nIO2K_QOynakJ549yBzD4KjGUKsoVtjjIC-9RLKjhmssLUzc4BqYCM6opDsQlAsLaVF-70lfGT6yYdyUE3rPPFNd9pFSKW66gFEAXvw]
  • Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZaLC3T--fbuh7QS51TR-V0HK46PAfmAwOWX_3c5fDl1r28XvwbKiXlU2LKha8kHst3MCfa9ulFD2qNlA7_M9sApjPCMQaEDQ0cvnK-oiY-R8-D18UK6J2sWuYZ-RJACIiDCpvnC3f0-KmtjM=]
  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (2025, August 6). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfSRIkE412Bqvn6eLEb47Se_J4EAECJ9wxBaWuexyYe-1NyWnKR2lBAAMer0tB_UdtGHSwHIQWpe7HKIRA8fNx4doU076XI6ZLk9dzi-grqdfB71F0rgX028vfrcV0NVLRZnJCgAL8Eo6Y3WdzE2gPxTae1tZuY8bOV9paW0S4F-DKsFRx8WrAfxxaJIG99_x9DG8k1ZA4SUV-eZS4gI-o3lH5mHL4nSUO6Wn3fafRETEapACOq-UzBo4a5gT2g==]
  • DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. (n.d.). Research portal Eindhoven University of Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHttNX5mxqz5lzECM0XRLZZyt1nfSmH_S4FsyDXyj_gHkDcJQ6OShOe25fXhSHUen2vYYsD9t1uwcDaeYJV0Kr02RnND1brjj9PTYQ8g9F0gvflBiaQTsGg5D6oB4m5qakgzWjQO6CxzSOo6ofhZINeDVmbKdexCGN0W6GXH3cN5eu-Ur6DjfGJC-zabjNdFe5blh9hc7bqqLVn46diAcWiZ7r0e70=]
  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXzxC3tMs0TBdsU2mBBHcCqXMYuaKvPlwYAvswzmtF4gs6em2IT6i3WAasykVenpCKfckRi0S7RaIkwH0ge2AbOOzXq9tLaoBKbl4WS-aO8jKXkdd9VBXaNhdvK3NddhpXTwkBwviTyvsGyHA=]
  • Recognition of monocarboxylic acids by imidazole containing receptors. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn_d3AJ1ZKYIxOvoDmUjaQ7dWTIU4kho_HweS4MXfOfmE1W_qYo8Hhr9lNQhwYG0jeVwyXdg8GSQ3WP3Ar1xqdfLvkk6LCu-2zZyovUzOt8gFa_opJmBq_hkl20mib7wXHAp_Jf9_vV8IIUMZ4slQUKHKJbtMLLrByheFAxfFCciyxPbIltxA4dGujNWHj6L4QxH83r36SnFPwR9P5tXDcD8WvCSmTPamZivKjFkZuzjhBww==]
  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. (2015, January 27). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq-HVT2rFan8Pog92RMp9LZuTFEBcdWZGNaJoWLFR95TkQfzxNBzZuts2p6mr5j5Vv76pHYyWkpkxZkCihG3b67TpXupD_RIPQlBj7jFk8uo2lEW1xpjqoJ9oNS6Z9DTgjb_ah]
  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGic99lAu1KnrwWsqHXfTC8K0mduYfpSgEh9VRvf6WJIAKS7CgW_VcXZfRv9eEcT9jWDDCvOLV7YTHcsJoU_vOA6gXYkl1F6tQEiMnBh_iV8OGRJWSMpsYPfNa6LUP9csTqe1IdTUJ9IXHKhBok]
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Scialert.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVIj-Sz_n1XbhS1Esqs0v9Amhxvk8m0G9AXKn9nFsDETL08aDRq2hVZRcjiyvkSWH-A7tJ3QJs45aoYlqLjB2YpuEfgEDfOh9nZKdMafEdgQkh7uTByglYZW_1YZP5O1qCdfd7dX0xfkL2VTWhvQo8-s=]
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw4J_ufhrJ_Dd1TI87kW3nszh1L-y-L_GKGprH6RhYAshodgAaNmD7LkYn914uWXWkv2Q8UBLD1ryoxxw_QHjlYDE_T-Qo5TTJcluzO8fDyFtFE5a-7OW5SKueLMrFTyTtvCzJ6ssmbgArMdY=]
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021, May 25). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcq4jlaS9u6bxAxRy6sMAA0ffcccfLYFt9XtKlvHHL3tbu1EentVtVckCeEk_XzcSN4OLm8_nMtOOiBVnjA-kQbKnM5RX1ItNmPz569DTOXsxkggw3LUcDoZ26xKMn-OAMAs7Q]
  • Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. (2005, November 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgu71fv6_X6Lx2VEYxqGrjK0TCg5oZinBKrziKWdb39689jhnC7yWIi9X-1ab-wddzhX1J-HEurpzGzgqt9acaZ-XWZpxsHtcrvC0Ob3JO_imp1G7ji5czz3-_jAH7HCc_gK8]
  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. (2016, March 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK5sLeoWnNXa65BZz7AsQANRM2AAxCKxP2cJIxzODlul3nhn0QsQa4QkH1g2ONtwgz8sOeEck84wBtRRS8bPElFXFcuuo_Lfe1BCoPwfETPSAp_ZH2nqpUvTEDxguQKIwTcAgq]
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic ... (2021, October 14). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf94wIrewcDIkoQQASvp6hLOINHnFlGLynnye6x1MeLWdvxTnnXkAZlWtnJMG-2HPqaIzR16zdrgPu7AjJuPxoGqygkFE5a2Azu4TaDBx-mg8avarB5JeS6IaAUlS6ZofFq94bxwQkbLD4mgs=]
  • DL-1-(1-ARYLALKYL)IMIDAZOLE-5-CARBOXYLATE ESTERS. A NOVEL TYPE OF HYPNOTIC AGENTS. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTQPh32CGW13TddBhK7BvSC3RPq28r8lIW2mh1s06nrQTgX72pDYJB2OxFdo1JO1SDjrBEN28kQ6Lpj6HZRFWP8Unr1v4XHHx8c6NQLUraCrAgGWG57lisHLwy8Rd3X04oTA96]
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017, June 23). Walsh Medical Media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_8OLhGRI-WRr3gIx97KRGqT0whk5Xa4XWt5lTYqcmZUqgQZ1VXKyb2OaoI3WBeFIi3v5hLE-6SE3r209AnuVS-qjO0tGOlDyMZptUyrrdVl1aNKHBAr7bzQkMADy4sqINenbV5BpFxHnPvCv0qKVAy0Dcow7C90qRQb26xDszv3Jz8h4lScMOHyigCy-rsL-fnl6ewo4qiG3WT1S2LiSqNtJDgl0v3rV61cvBsuzk4mCpE-URUHKmVgIQElgtkqIrDcihSvgm-Zcy1fghqP1BmnYEQ==]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQFvgTgwDBftd9n-1phYkAm0XzD28H2Jh2DJ6aTsbGT1-jNUaW1_7rauzlpSmlDmbsEv_BapSKiGUtQTmmlf9GDwrZFWVqZpjo_-2V6861_ACaemfIUk8jh2ykL1_N5Hdmg0J4_9bw_-DnI_k=]
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo_-dVmHGkn9OPckMjVzOBWAHQ4T__S1BWzq8yZ2Mmyh_qKzIyT3bDZ7Ug8V2t43TLNYG7HV-yZ8EyAtmeWQXjZ0ooDkvo1k3wYH_UWki0XO5RPrVQiKQ9igCHECmpqWweJmIdyuoXxiOH9ZfJ2dOVcLPyTcCR0yHsK7bzEISThUUfvXCtda0XSVif893FxcmbYBEoDiY5QsY47pJpJgqp2XRnogUUY8_wOMrK_DwPrMYBn6IM7fyhIBSKSsUCR-UlPSaZvXLXWZEYrYzToyR0RclVG1KwDjoGc3oK9aauVb7zP9U1VYn_SE9teKoN1JYy]
  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLaOSxV0H921F-Mwc_abX_9reU5JbjlfAvN1MRMg18PI7nSnyZRsyTP2TbODiy0LSex946XX3bRjGAuORdjDJIclyyNvKMinXUFzvLdDHI3KcQ9NWX2y02ve5Q13aVgWjMECNjcbkP_nfd-PRDRFL9M09iHgebWWa0qi0lj06jORIQcMdjmX8A5VyGha9tfgyshmFnyaHGYsOHvu9gZz7VrenoJ3sAy3vqtch0-uJjdE-al_XalY6Bsxr3kbKA]
  • Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide1,2. (n.d.). The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY4pQRmlT9v5FWilEOzbCULwhhmQMirZRMo58z0BW1zCf57A20UHMO5JEGNPPiIpvU1RHmqbqICYAQYlvX6y7qWI7EAEKyEHcrK4T8ClaWB-ZRpUfbIDAzbzUdWEqDg17vyyzDThu3]
  • synthesis-and-pharmacological-evaluation-of-some-potent-24substitutedphenyl45diphenyl1himidazoles.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw6Z53f8WkOhCkJ1MIC8FjRKV3VK_aj0WUFn8DCq3xYNjyQ3JHb8ZQFdNZTr1E9WQbAxM9K-kZrg74PdFDRrD4MUkbKC1dOY7ZFlDtu4iRvqQqNIsx4ulsauZm1c9iT9u0q713tU8-frdk7sW7g1WnYv7epY4XpIE7RA8dE4jVCDcEqEDvwNIuwphEe7xs8gmx-nVx8rciq5o6WG-b3WEkSZOofRkQMAhOPtJtPBwTpFpmX22Wtdiiygx6okcJM0XUZLN71Q==]
  • DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qQx5VWE81lyd-skoGcTbbAkS9ukwzg1ys686vorOmMCjOtIC0ReilkahYL48R8_C6p-WVm7A5Zk42YszKsbGqDYcACRu7N4Zf68mpbiyf2Nd-_qa62SLgHHXN_V-ZBpyZVTPKe10]
  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2023, June 14). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmonF5rFRE72EpZ6eX0jyqEtQHvjXFkTcB5kvJKWSG6UyA4K-mU_8d76WnMx-Mdp_V7vHL1A2nCfxPpeZQTz2RNz3ZP1gp1_Z-KhshTOPUSN4gw0FRhzS09z7kvZwXiuJblZA9]
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbpwlZqGHocU38tqbbRWMWkr-k6wDcGpO5iF49fKLEToRJRuW2y3-NX09D-L7wAIvtJYMbZf8y08J6RSsY5U0gOr81sFJpKKQXJRrkCSK5pXIRy_eTHAxkbUHUE5E2o0bHJb-PNwMO66lW7iobcIvjOfIWFF8=]
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNzRFaES3fD0QPPelt4I7uVgqDUlNNSaB29uqPsQydvYw48B4f9ypYcdvKlIuFbL_O8RjNMXfFM8iIzGIm3mLaZQLG5gM73HerQm2UvhrFlbbp-ODWVx_KxSzRrVix9Y7GJxXn2AOnU_r5JF4In9oQib0nYAdlrSbRajJXcEoASxLBWOBJFPEXjPb9A5dk3BgqfghurjrWxBJ77MeVK4WU3PMqBv7P6guKHW2MnviTj1V09BzXj0wceM1toHcp8e22jy8FersH4Vt0bZNYJvldVq0YyVfYJYIOJ7UAz0GQhxlpxTgYwk61ODEShmlzcyobIPxD3cjvc166YTo5]
  • Imidazoles as potential anticancer agents. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMeAVybv9YpTYQFjdC6Yokgz5JBorAhpHDZWHOj04dMTvnGgdkctTE2C2WFUOwlly5JD-GJorgGw4BIjWRPoLdYzgfVod7bWROLqQGt9fbKY79IrKWHcRtoPFRHLijBZzYUKbva6-c2Yre2Xg=]
  • Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. [https://vertexaisearch.cloud.google.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021, April 22). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoZdwj-UACyqQQSUhPdNVAO6bh_So_4bNCYqzUVPatMxmc-LsVP2ICzyB0R48j8tWmhgzfNFNqb0jxLV9SarWaiCrM1kj9FWGV9Zvqx6fZGfoFNRhs4jByGyyYvOONy0hLJi5QHQwmWJnX0wwUyBB4r_QItf-8hx5XqiUGwopseWlh_EP-WIwDCUSx7UTd3GLKcZhXaIeg2GuSr5itpWUTnvl9lqKQxt55EPnd3pzsEWq4dwkekB83kH8Bw8SRulPRSuzaNw==]
  • A Review on “Imidazole and Various Biological Activities”. (2022, May 30). International Journal of Pharmacy & Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2AiIHuSAC5LAU1St6rxsUTYmkD9iHMIfGYc4sP6VyZCGwSXAOCPlnkhiJAFG0NnbvOktVNL0_LjJkf-mv9wJjK5IVzsIplnimfMFPR4h2srnGQhnaKWWoKhZXo2rN7UnguAhR_fua1LygvlQaLyxmCOp69ML8AEmZG9eoodagriRd5QdFkU5jmDDSRYXGtZeX1Z69s_c48zM2LN8h9_TrrtZQ8VinN6KDuxypJMIsGgQ=]
  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (2007, September 27). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGigyDexwQ78Yh2G3pTmYCv22KywLQaETiIHBb1fTJHESdVLoYBNRoqnSceyoNvsXVVllDsbjr0G_hIpIs3Z4wZquHYqoqe33fpYUhJCqHJmVNRl9DmJWrx-B8xcD5s1joVoBVuWQ==]

Sources

In vitro vs in vivo efficacy of compounds derived from sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison Guide: In Vitro vs In Vivo Efficacy of sec-Butyl 1H-imidazole-4-carboxylate Derivatives (Sec-Butomidate Class)

Executive Summary & Pharmacological Context

The imidazole-4-carboxylate scaffold is the structural backbone of a potent class of intravenous anesthetics, most notably Etomidate .[1] Recent medicinal chemistry efforts have focused on modifying the ester linkage to optimize pharmacokinetics (PK) and reduce toxicity.[1][2]

This guide focuses on compounds derived from sec-butyl 1H-imidazole-4-carboxylate , specifically the N-substituted derivative known as Sec-Butomidate (also referred to as sec-butyl-etomidate).[1] As a lipophilic analog of etomidate, this compound represents a critical case study in Structure-Activity Relationship (SAR) optimization, balancing hypnotic potency against metabolic stability and adrenocortical toxicity.[1]

Key Distinction:

  • Etomidate (Ethyl ester): Potent hypnotic, rapid onset, significant adrenal suppression.[1][2][3][4]

  • Sec-Butomidate (sec-Butyl ester): Increased lipophilicity, altered hydrolytic stability, currently emerging as a designer analogue with distinct PK properties.[1]

  • MOC-Etomidate (Methoxycarbonyl ester): "Soft drug" analog designed for ultra-rapid metabolism to minimize adrenal suppression.[1]

Mechanism of Action & Signaling Pathway

The efficacy of these derivatives hinges on two competing molecular interactions:[1]

  • Therapeutic Target: Positive allosteric modulation of the GABA_A Receptor (

    
     subunits), leading to neuronal hyperpolarization and hypnosis.[1]
    
  • Off-Target Toxicity: Inhibition of 11

    
    -Hydroxylase  (CYP11B1) in the adrenal cortex, blocking cortisol synthesis.[1]
    
Visualizing the Pathway

The following diagram illustrates the dual-pathway mechanism where the sec-butyl derivative interacts with the CNS target (GABA) and the adrenal off-target (CYP11B1).[1]

G cluster_CNS CNS (Therapeutic Effect) cluster_Adrenal Adrenal Cortex (Toxicity) Compound sec-Butyl Imidazole Derivative (Sec-Butomidate) GABA_R GABA-A Receptor (Transmembrane Site) Compound->GABA_R Bind (High Affinity) CYP11B1 11β-Hydroxylase (CYP11B1) Compound->CYP11B1 Bind (Inhibition) Cl_Influx Cl- Influx Increased GABA_R->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Hypnosis Anesthesia / Sedation Hyperpol->Hypnosis Steroid_Block Block conversion: 11-Deoxycortisol -> Cortisol CYP11B1->Steroid_Block Suppression Adrenocortical Suppression Steroid_Block->Suppression

Figure 1: Dual mechanism of action showing the therapeutic GABAergic pathway and the off-target adrenal toxicity pathway common to imidazole-carboxylate anesthetics.[1]

In Vitro Efficacy: Binding & Metabolism[1]

In vitro assays are essential to determine the compound's affinity for the receptor (potency) and its susceptibility to esterase hydrolysis (duration of action).[1]

GABA_A Receptor Modulation

The sec-butyl group increases the lipophilicity (LogP) of the molecule compared to the ethyl group of etomidate.[1]

  • Assay: Whole-cell patch-clamp electrophysiology in HEK293 cells expressing

    
     GABA_A receptors.
    
  • Metric:

    
     (Concentration for 50% maximal current).
    
  • Performance: sec-Butyl derivatives typically exhibit higher or equivalent potency to etomidate due to enhanced membrane partitioning, allowing easier access to the transmembrane binding site.[1]

Metabolic Stability (Liver Microsomes)

The steric bulk of the sec-butyl group hinders enzymatic attack by carboxylesterases (hCE1) compared to the unbranched ethyl chain.[1]

  • Assay: Incubation with Human Liver Microsomes (HLM).

  • Metric: Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).[1]
  • Result: Sec-Butomidate shows a slower hydrolysis rate than Etomidate and significantly slower than MOC-etomidate.[1][2] This predicts a longer duration of action in vivo.[1]

Comparative In Vitro Data

CompoundEster GroupLogP (Calc)GABA

(

)
CYP11B1

(nM)
HLM

(min)
Etomidate Ethyl2.6~4.5~1.0~25
Sec-Butomidate sec-Butyl~3.4~2.0 - 3.5 ~1.0 - 5.0 > 40
MOC-Etomidate Methoxycarbonyl1.8~10.0> 1000< 2

Note: Values are aggregated from SAR studies of imidazole carboxylates. Lower


 indicates higher potency.[1]

In Vivo Efficacy: Anesthesia & Toxicity[1][2]

In vivo models validate whether the in vitro potency translates to effective anesthesia and assess the systemic impact of adrenal suppression.[1]

Hypnotic Potency (Loss of Righting Reflex - LORR)

The standard measure for anesthetic depth in rodents.[1]

  • Protocol: Bolus IV injection in rats/mice.[1] Measure time to LORR (onset) and time to recovery (RORR).

  • Observation: Sec-Butomidate induces rapid LORR (within seconds).[1] Due to higher lipophilicity and slower metabolism, the duration of anesthesia is prolonged compared to Etomidate.[1]

  • ED50: The effective dose is typically lower than Etomidate (approx.[1][5] 0.5 - 0.8 mg/kg IV in rats).[1]

Adrenocortical Suppression

A critical safety parameter.[1] The imidazole nitrogen coordinates with the heme iron of CYP11B1.[1]

  • Protocol: ACTH stimulation test in rats. Administer drug, then inject ACTH (Synacthen), and measure plasma corticosterone levels at 60 mins.[1]

  • Outcome: Unlike "soft" analogs (MOC-etomidate) which clear rapidly, Sec-Butomidate causes prolonged adrenal suppression similar to Etomidate.[1] The steric bulk of the sec-butyl group is insufficient to prevent binding to the CYP11B1 active site.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating sec-butyl imidazole derivatives.

Protocol A: Synthesis of sec-Butyl 1H-imidazole-4-carboxylate Derivative
  • Esterification: React 1H-imidazole-4-carboxylic acid with sec-butanol using thionyl chloride (

    
    ) at reflux (80°C, 4h) to form the sec-butyl ester scaffold.
    
  • N-Alkylation: Dissolve the ester in acetonitrile (

    
    ). Add 
    
    
    
    and (1-bromoethyl)benzene. Heat to 60°C for 12h.
  • Purification: Extract with EtOAc/Water. Purify organic layer via silica gel chromatography (Hexane:EtOAc gradient).

  • Chiral Resolution: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H) to isolate the active R-isomer.[1]

Protocol B: Loss of Righting Reflex (LORR) Assay
  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Administration: Restrain animal and administer compound via tail vein bolus over 10 seconds.

  • Assessment: Place rat supine. LORR is confirmed if the rat fails to right itself onto all four paws for >30 seconds.[1]

  • Recovery: Record time until the rat spontaneously rights itself (RORR).

Protocol C: H295R Adrenocortical Cell Assay
  • Culture: Seed NCI-H295R cells in 24-well plates.

  • Treatment: Treat cells with varying concentrations of the compound (

    
     to 
    
    
    
    M) for 24 hours.[1]
  • Stimulation: Add forskolin (10

    
    ) to stimulate steroidogenesis.[1]
    
  • Measurement: Quantify cortisol in the supernatant using LC-MS/MS or ELISA.[1] Calculate

    
    .
    

Technical Workflow Diagram

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Biological Profiling Step1 Scaffold Synthesis (sec-Butyl Esterification) Step2 N-Alkylation (Phenylethyl group) Step1->Step2 Step3 Chiral Separation (Isolate R-Isomer) Step2->Step3 Step4 In Vitro: HEK293 Patch Clamp (Determine EC50) Step3->Step4 Step5 In Vitro: H295R Cortisol Assay (Determine IC50) Step3->Step5 Step6 In Vivo: Rat LORR (Determine ED50 & Recovery) Step4->Step6 If Potent Step5->Step6 Safety Check

Figure 2: Integrated workflow for the synthesis and evaluation of sec-butyl imidazole derivatives.

Conclusion & Editorial Insight

Compounds derived from sec-butyl 1H-imidazole-4-carboxylate (e.g., Sec-Butomidate) represent a "Lipophilic Optimization" strategy.[1] While they successfully maintain or enhance the hypnotic potency of etomidate through increased brain penetration, they generally fail to resolve the critical issue of adrenal toxicity.[1][3]

Critical Takeaway: The sec-butyl steric bulk is not sufficient to abolish 11


-hydroxylase binding.[1] Furthermore, the increased metabolic stability compared to "soft" analogs (like MOC-etomidate) may prolong the duration of adrenal suppression, making these derivatives less suitable for continuous infusion but potentially effective for single-bolus induction where rapid onset is prioritized.[1]

References

  • Godefroi, E. F., et al. (1965).[1][6] "Preparation and anesthetic properties of various imidazole-4-carboxylate derivatives." Journal of Medicinal Chemistry. Link

  • Forman, S. A. (2011).[1][7] "Clinical and Molecular Pharmacology of Etomidate." Anesthesiology. Link

  • Cotten, J. F., et al. (2010).[1] "Methoxycarbonyl-etomidate: A novel rapidly metabolized and ultra-short-acting etomidate analog that does not produce prolonged adrenocortical suppression."[1][2][6] Anesthesiology. Link

  • Fan, Y., et al. (2025).[1][8] "Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pejo, E., et al. (2012).[1] "In vivo and in vitro pharmacological characterization of the new anesthetic agent carboetomidate." Anesthesia & Analgesia. Link

Sources

Spectroscopic comparison of sec-Butyl 1H-imidazole-4-carboxylate with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile heterocyclic building block, sec-butyl 1H-imidazole-4-carboxylate plays a critical role in the development of complex active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists. Validating the successful synthesis of this target from its precursors—1H-imidazole-4-carboxylic acid and sec-butanol —requires rigorous, data-driven spectroscopic tracking.

This guide provides an objective comparison of the target molecule against its precursors, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute structural integrity.

Workflow & Logical Relationships

The transition from highly polar precursors to a lipophilic ester introduces fundamental changes in the molecule's electronic environment and intermolecular bonding capabilities. The workflow below illustrates the logical progression of synthesis and the specific spectroscopic logic gates used for validation.

Workflow P1 1H-imidazole-4-carboxylic acid (Precursor) Rxn Esterification (H+ Catalyst / Heat) P1->Rxn P2 sec-Butanol (Precursor) P2->Rxn Target sec-Butyl 1H-imidazole-4-carboxylate (Target Ester) Rxn->Target Dehydration & Purification NMR 1H & 13C NMR (Shift Analysis) Target->NMR IR FT-IR (ATR) (Functional Groups) Target->IR Val Structural Confirmation & Purity Assessment NMR->Val Carbinol Shift (~3.7 to ~5.1 ppm) IR->Val C=O Appearance (~1715 cm⁻¹)

Figure 1: Synthesis and spectroscopic validation workflow for sec-butyl 1H-imidazole-4-carboxylate.

Spectroscopic Comparative Analysis

To objectively verify the product's formation, we must track the disappearance of precursor-specific signals and the emergence of target-specific signals.

Nuclear Magnetic Resonance (NMR) Tracking

The most definitive proof of successful esterification lies in the ¹H NMR shifts of the sec-butyl group's methine proton and the solvent compatibility of the molecule.

Table 1: ¹H NMR Spectroscopic Comparison (400 MHz)

Proton Environment1H-imidazole-4-carboxylic acid (DMSO-d₆)sec-Butanol (CDCl₃)sec-Butyl 1H-imidazole-4-carboxylate (CDCl₃)
Imidazole H-2 ~8.10 ppm (s)N/A~7.75 ppm (s)
Imidazole H-5 ~7.70 ppm (s)N/A~7.65 ppm (s)
Carboxylic OH ~12.5 ppm (br s)N/AAbsent
Alcohol OH N/A~2.0 ppm (br s)Absent
CH-O (Methine) N/A~3.7 ppm (m)~5.1 ppm (m)
CH₂ (Ethyl) N/A~1.5 ppm (m)~1.7 ppm (m)
CH₃ (Doublet) N/A~1.15 ppm (d)~1.3 ppm (d)
CH₃ (Triplet) N/A~0.9 ppm (t)~0.95 ppm (t)

Expertise & Causality Insights:

  • Solvent Selection Causality: 1H-imidazole-4-carboxylic acid is highly polar and forms a robust zwitterionic hydrogen-bonded network, making it practically insoluble in CDCl₃. It requires strongly coordinating solvents like DMSO-d₆[1]. Once esterified, this network is disrupted, and the lipophilic sec-butyl chain allows the target ester to dissolve readily in CDCl₃.

  • The Carbinol Shift: In free sec-butanol, the methine proton (CH-OH) resonates at ~3.7 ppm[2]. Upon esterification, this proton is subjected to the strong electron-withdrawing effect of the newly formed ester oxygen, compounded by the magnetic anisotropy of the adjacent carbonyl group (C=O). This dual-deshielding effect pushes the resonance sharply downfield to ~5.1 ppm[3].

Fourier-Transform Infrared (FT-IR) Tracking

Infrared spectroscopy provides rapid, orthogonal validation of functional group transformations.

Table 2: FT-IR Spectroscopic Comparison (ATR, cm⁻¹)

Functional Group1H-imidazole-4-carboxylic acidsec-Butanolsec-Butyl 1H-imidazole-4-carboxylate
O-H Stretch 3300–2500 (Broad, acid)3200–3600 (Broad)Absent
N-H Stretch ~3100 (Merged with O-H)N/A~3150 (Sharp/Medium)
C=O Stretch ~1680 (Carboxylic acid)N/A~1715 (Ester)
C-O Stretch ~12501050–1150~1220, ~1100 (Two distinct bands)

Expertise & Causality Insights: The hydrogen bonding in the precursor acid creates a massive, broad O-H stretch that obscures the N-H signal[1]. In sec-butanol, the alcohol O-H stretch is similarly broad due to intermolecular hydrogen bonding[4]. In the target ester, the complete elimination of O-H groups reveals a distinct, medium-intensity N-H stretch (~3150 cm⁻¹) from the imidazole ring, alongside a sharp, high-frequency shift of the carbonyl peak from ~1680 cm⁻¹ to ~1715 cm⁻¹ (characteristic of an α,β-unsaturated/aromatic ester).

Self-Validating Experimental Protocols

To ensure absolute confidence in structural assignments, the following protocols are designed as self-validating systems. Analytical readouts contain internal logic gates—if a specific parameter fails, the entire result is flagged before downstream processing.

Protocol 1: Synthesis via Fischer Esterification
  • Reaction Setup: Suspend 1.0 equivalent of 1[1] in 10 equivalents of 2[2].

  • Catalysis: Add 0.1 equivalents of concentrated H₂SO₄ dropwise under continuous stirring.

  • Equilibrium Shift: Heat the mixture to reflux (approx. 100°C) using a Dean-Stark trap filled with molecular sieves to continuously remove the water byproduct, driving the equilibrium toward the ester.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO₃ (aq), and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Self-Validating NMR Acquisition
  • Sample Prep: Dissolve 10 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s).

  • Validation Gate: Integrate the imidazole aromatic protons (H-2 and H-5) and set the total area to exactly 2.0. The integration of the sec-butyl methyl groups (doublet + triplet) must equal exactly 6.0. Any deviation greater than ±5% immediately flags the sample for incomplete reaction or residual sec-butanol contamination.

Protocol 3: Self-Validating FT-IR (ATR) Acquisition
  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum to eliminate ambient CO₂ and water interference.

  • Sample Application: Apply the neat sample directly onto the crystal. Apply standardized pressure using the anvil if the product crystallizes.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Validation Gate: The system evaluates the mutually exclusive presence of the broad alcohol O-H stretch (3200–3600 cm⁻¹)[4] and the sharp ester C=O stretch (~1715 cm⁻¹). If the ~1715 cm⁻¹ peak appears but the broad 3200–3600 cm⁻¹ band persists, the batch is automatically flagged for residual precursor contamination.

References

  • Source: nih.
  • Source: nih.
  • Title: C4H10O CH3CH(OH)
  • Source: nist.

Sources

A Comparative Guide to the Reproducible Synthesis of sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of various synthetic protocols for sec-Butyl 1H-imidazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, potential reproducibility challenges, and a comparative analysis of different synthetic strategies.

Introduction to sec-Butyl 1H-imidazole-4-carboxylate

The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules and natural products. The functionalization of this heterocyclic core allows for the fine-tuning of physicochemical properties, influencing factors such as solubility, metabolic stability, and target binding affinity. sec-Butyl 1H-imidazole-4-carboxylate, with its ester functionality, serves as a key intermediate for the synthesis of more complex derivatives, including potential therapeutic agents. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent supply of high-quality material for research and development.

This guide will explore and compare four distinct synthetic approaches to this target molecule, providing detailed protocols and a critical evaluation of each.

Comparative Analysis of Synthetic Protocols

We will dissect four plausible synthetic routes: a modern microwave-assisted one-pot synthesis and three traditional esterification methods starting from 1H-imidazole-4-carboxylic acid.

Protocol 1: Microwave-Assisted One-Pot Synthesis from Azavinyl Azomethine Ylides

This contemporary approach leverages a multicomponent reaction accelerated by microwave irradiation, offering a rapid and efficient route to the imidazole core.[1][2]

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1,2-diaza-1,3-diene (1.0 mmol), sec-butylamine (1.1 mmol), and a suitable solvent such as acetonitrile (3 mL). The 1,2-diaza-1,3-diene serves as the backbone for the imidazole ring.

  • Add paraformaldehyde (1.2 mmol). Paraformaldehyde acts as the source for the C2 carbon of the imidazole ring.

  • Seal the vial and place it in a dedicated microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure sec-Butyl 1H-imidazole-4-carboxylate.

  • Expertise & Experience: This one-pot multicomponent reaction is highly atom-economical. The choice of microwave irradiation is based on its ability to accelerate reactions that involve polar intermediates, such as the azomethine ylide formed in situ.[3] The use of paraformaldehyde for the C2 position is a common strategy for obtaining 2-unsubstituted imidazoles.[1]

  • Trustworthiness & Reproducibility: While microwave synthesis is known for its speed, reproducibility can be a concern if not properly controlled.[4][5] Key factors influencing reproducibility include the precise control of temperature and pressure, the homogeneity of the reaction mixture, and the specific design of the microwave reactor.[6][7] Scaling up microwave reactions can also present challenges due to the limited penetration depth of microwave irradiation.[4]

Microwave-Assisted Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cyclization A 1,2-Diaza-1,3-diene C Azavinyl Azomethine Ylide (in situ) A->C B sec-Butylamine B->C F sec-Butyl 1H-imidazole-4-carboxylate C->F D Paraformaldehyde D->F E Microwave Irradiation (120-150 °C) E->F

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol 2: Fischer-Speier Esterification of 1H-imidazole-4-carboxylic Acid

This is a classic, acid-catalyzed esterification method.[8] It is a straightforward and cost-effective approach, particularly for larger-scale synthesis.

  • To a round-bottom flask, add 1H-imidazole-4-carboxylic acid (1.0 equiv.) and a large excess of sec-butanol (e.g., 10-20 equiv.). The excess alcohol serves as both a reactant and the solvent, driving the equilibrium towards the product.[8]

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equiv.). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[9]

  • Equip the flask with a reflux condenser and a means to remove water, such as a Dean-Stark apparatus. The removal of water is crucial to shift the equilibrium towards the ester product.[10]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield sec-Butyl 1H-imidazole-4-carboxylate.

  • Expertise & Experience: The Fischer-Speier esterification is a thermodynamically controlled process. The key to achieving a high yield is to effectively shift the equilibrium to the product side. This is achieved by using an excess of one reactant (the alcohol) and removing the water byproduct.[9] The choice of a strong acid catalyst is essential to accelerate the otherwise slow reaction.[10]

  • Trustworthiness & Reproducibility: The main challenge to reproducibility is ensuring the efficient removal of water. Inconsistent water removal will lead to variable yields. Side reactions, such as the dehydration of sec-butanol at high temperatures in the presence of a strong acid, can also occur.[9] Careful temperature control and slow addition of the acid catalyst can mitigate these issues.

Fischer-Speier Esterification A 1H-imidazole-4-carboxylic acid D Reflux with Water Removal (Dean-Stark) A->D B sec-Butanol (excess) B->D C Acid Catalyst (H₂SO₄ or p-TsOH) C->D E Work-up and Purification D->E F sec-Butyl 1H-imidazole-4-carboxylate E->F Steglich Esterification A 1H-imidazole-4-carboxylic acid E Reaction at 0 °C to RT A->E B sec-Butanol B->E C DCC or EDC C->E D DMAP (catalyst) D->E F Work-up and Purification E->F G sec-Butyl 1H-imidazole-4-carboxylate F->G Mitsunobu Reaction A 1H-imidazole-4-carboxylic acid E Reaction at 0 °C to RT A->E B sec-Butanol B->E C PPh₃ C->E D DEAD or DIAD D->E F Work-up and Purification E->F G sec-Butyl 1H-imidazole-4-carboxylate F->G

Sources

Safety Operating Guide

Personal protective equipment for handling sec-Butyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling sec-Butyl 1H-imidazole-4-carboxylate

Core Directive: The "Unknown Bioactivity" Protocol[1][2]

As researchers, we often handle compounds where specific toxicological data is sparse.[1] sec-Butyl 1H-imidazole-4-carboxylate (CAS 952732-56-8) is a structural analog to etomidate-class sedatives and a lipophilic imidazole intermediate.[1] While standard Safety Data Sheets (SDS) may classify it generically as an "Irritant," its structural relationship to potent biological modulators dictates a higher standard of care.[1]

The Golden Rule: Treat this compound not just as a chemical reactant, but as a Pharmacologically Active Substance (PAS) until proven otherwise.[1] This guide prioritizes containment and exposure prevention over simple compliance.[1]

Hazard Identification & Risk Assessment

This compound combines the basicity of an imidazole with the lipophilicity of a sec-butyl ester.[1] This increases skin permeability compared to simple methyl/ethyl esters.[1]

Hazard ClassGHS Classification (Inferred*)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed.[1] Avoid all skin contact.[1][2][3][4]
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.[1]
Sensitization Potential Skin SensitizerImidazole rings can induce hypersensitivity.[1]
Bioactivity Unknown/Suspected Structural similarity to sedative agents suggests potential CNS effects.[1]

*Note: Specific toxicological data for CAS 952732-56-8 is limited.[1] Classifications are based on Structure-Activity Relationship (SAR) analysis of analogous imidazole carboxylates.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. The lipophilic nature of the sec-butyl group requires specific glove materials to prevent permeation.[1]

Protection ZoneMandatory EquipmentTechnical Rationale
Respiratory Fume Hood (Certified) Primary Barrier. Prevents inhalation of aerosols/dusts.[1]
Hand Protection Double Nitrile Gloves (min 0.11mm)Breakthrough Time: <15 mins for single layer.[1] Double gloving creates a sacrificial outer layer.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for potential splashes of lipophilic oils/solutions.[1]
Body Tyvek® Lab Coat (or equivalent)Cotton coats absorb liquids; Tyvek repels splashes, preventing dermal absorption.[1]

Operational Workflow: The "Zero-Contact" Protocol

This workflow is designed to maintain a closed system as much as possible, reducing the risk of aerosolization and surface contamination.[1][2]

Step 1: Receiving & Inspection[1][2]
  • Action: Inspect the secondary packaging for signs of breakage before opening.

  • Protocol: Wipe down the exterior of the bottle with a compatible solvent (e.g., Ethanol) inside the fume hood before storage.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Imidazoles can be hygroscopic; moisture degrades the ester.[1]

Step 2: Weighing & Solubilization (Critical Control Point)
  • Risk: Static charge on solids can cause dispersion; liquids can splash.[1]

  • Procedure:

    • Place the balance inside the fume hood or use a powder containment enclosure.[1]

    • Use an antistatic gun if the material is a solid powder.[1]

    • Pre-weigh solvent: Add the solid/oil into the pre-weighed solvent vessel, not the reverse, to minimize dust.[1]

    • Dissolve immediately: Once weighed, dissolve the compound in the reaction solvent (e.g., DCM, DMF) to lower volatility risks.[1]

Step 3: Reaction Setup
  • Vessel: Use standard ground-glass joints with Keck clips.[1]

  • Temperature: If heating is required, use an oil bath with a temperature limit switch.[1] Avoid open flames.

  • Sampling: Do not remove aliquots openly. Use a syringe through a septum (septum-piercing technique) to monitor reaction progress.[1]

Step 4: Waste Disposal
  • Segregation: Segregate as "P-List Potential" or High-Hazard Organic Waste.[1]

  • Labeling: Clearly label "Contains Imidazole Ester - Potential Bioactive."[1]

  • Destruction: Incineration is the only acceptable disposal method.[1] Do not flush down drains.[1][2]

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound, emphasizing containment barriers.

SafeHandling Start Start: Vial Retrieval Inspect Inspect & Wipe Down (Fume Hood Only) Start->Inspect Decision Physical State? Inspect->Decision Solid Solid Handling: Use Antistatic Gun Weigh in Enclosure Decision->Solid Powder Liquid Liquid Handling: Syringe Transfer Avoid Open Pouring Decision->Liquid Oil/Viscous Solubilize Immediate Solubilization (Create Stock Solution) Solid->Solubilize Liquid->Solubilize Reaction Reaction Setup (Closed System) Solubilize->Reaction Waste Disposal: High-Temp Incineration Reaction->Waste Post-Exp

Caption: Operational logic flow for minimizing exposure during the handling of sec-Butyl 1H-imidazole-4-carboxylate.

Emergency Response: Spill Protocol

In the event of a spill, immediate action determines safety.[1][2] Do not hesitate.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL/5g) Inside Hood Assess->Minor Major Major (>5mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Pads 2. Wipe with Ethanol 3. Double Bag Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call HazMat Team Major->ActionMajor

Caption: Decision tree for spill response, prioritizing evacuation for uncontained releases.

References

  • PubChem. (n.d.).[1] Compound Summary: Etomidate (Structural Analog). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.